molecular formula C9H13ClN2O2 B1391460 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 85622-19-1

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B1391460
CAS No.: 85622-19-1
M. Wt: 216.66 g/mol
InChI Key: MGOKSQCFMCMTFK-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKSQCFMCMTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672606
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85622-19-1
Record name NSC19455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a valuable building block in medicinal and chemical research. The described pathway is a robust, two-step process commencing with the acylation of p-anisidine, followed by a nucleophilic substitution to introduce the amine functionality, and concluding with salt formation. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached through a two-step sequence. A retrosynthetic analysis reveals a straightforward pathway involving the formation of an amide bond followed by the installation of the primary amine. The hydrochloride salt form is targeted for its improved stability and handling characteristics.

The primary disconnection is at the C-N bond of the primary amine, suggesting an alkyl halide precursor. This leads to the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is readily accessible via the acylation of a commercially available aniline derivative.

G Target 2-Amino-N-(4-methoxyphenyl)acetamide HCl Intermediate1 2-Amino-N-(4-methoxyphenyl)acetamide Target->Intermediate1 Salt Formation Intermediate2 2-Azido-N-(4-methoxyphenyl)acetamide Intermediate1->Intermediate2 Reduction Intermediate3 2-Chloro-N-(4-methoxyphenyl)acetamide Intermediate2->Intermediate3 SN2 Azidation SM1 p-Anisidine (4-Methoxyaniline) Intermediate3->SM1 Acylation SM2 Chloroacetyl Chloride Intermediate3->SM2 Acylation Reagent1 HCl Reagent2 H₂, Pd/C Reagent3 NaN₃

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

The initial step involves the formation of an amide bond between p-anisidine (4-methoxyaniline) and chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanism and Experimental Rationale

The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1] The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product.

Choice of Solvent and Base:

  • Solvent: An inert aprotic solvent like acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF) is ideal.[2][3] These solvents effectively dissolve the starting materials without participating in the reaction. Acetic acid can serve as both a solvent and a proton source, facilitating the reaction.[2]

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] A base is required to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common choices include tertiary amines like triethylamine (TEA) or a weaker base like sodium acetate.[3][5] Using an excess of the starting amine can also serve this purpose, though it is less atom-economical.[6]

Detailed Experimental Protocol

This protocol is adapted from a procedure utilizing acetic acid and sodium acetate.[2][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (0.047 mol, 5.8 g) in 40 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add chloroacetyl chloride (0.047 mol, 3.7 mL) dropwise to the cold, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Precipitation: To the stirring mixture, add a prepared solution of 35 mL of saturated sodium acetate. A solid precipitate should begin to form.

  • Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

The expected product is a white to off-white solid with a high degree of purity.

Part II: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

The second stage involves converting the chloro-intermediate into the final primary amine hydrochloride. A robust method for this transformation is a two-step sequence involving an azide intermediate, which avoids the potential for over-alkylation common with direct amination.

Mechanism and Experimental Rationale

Step 2a: Azidation The chloro group is a good leaving group and is readily displaced by a potent nucleophile. Sodium azide (NaN₃) is an excellent choice for this SN2 reaction, cleanly converting the alkyl chloride to an alkyl azide.[7] Acetone is a common solvent for this reaction as it readily dissolves the organic substrate, and while sodium azide has limited solubility, the reaction proceeds effectively.[7]

Step 2b: Reduction and Salt Formation The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding method for this transformation. The reaction proceeds under a hydrogen atmosphere, reducing the azide to the amine and liberating nitrogen gas.

Finally, the introduction of hydrochloric acid (typically as a solution in an organic solvent like isopropanol or ether) protonates the basic amine, causing the hydrochloride salt to precipitate from the solution as a stable, crystalline solid.

Detailed Experimental Protocol
  • Azidation:

    • In a 250 mL flask, suspend 2-chloro-N-(4-methoxyphenyl)acetamide (0.04 mol, 7.98 g) and sodium azide (0.052 mol, 3.38 g) in 100 mL of acetone.[7]

    • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts (NaCl).

    • Evaporate the acetone under reduced pressure to yield the crude 2-azido-N-(4-methoxyphenyl)acetamide, which can often be used in the next step without further purification.

  • Reduction and Salt Formation:

    • Caution: Handle the azide intermediate with care as organic azides can be energetic.

    • Dissolve the crude azide intermediate in 150 mL of methanol or ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol % loading, ~0.4 g).

    • Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • Once complete, carefully purge the system with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

    • Combine the filtrates and cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

    • Stir the slurry in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.

    • Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Overall Synthesis Workflow

G cluster_0 Part I: Acylation cluster_1 Part II: Amination & Salt Formation A 1. Dissolve p-Anisidine in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride (dropwise) B->C D 4. Stir at RT C->D E 5. Add NaOAc Solution to Precipitate D->E F 6. Filter, Wash & Dry Intermediate E->F G 7. Reflux Intermediate with NaN₃ in Acetone F->G 2-Chloro-N-(4-methoxyphenyl)acetamide H 8. Filter Salts, Evaporate Solvent G->H I 9. Hydrogenate Azide (H₂, Pd/C) in MeOH H->I J 10. Filter Catalyst (Celite®) I->J K 11. Precipitate with HCl in Isopropanol J->K L 12. Filter, Wash & Dry Final Product K->L

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

Proper characterization of the intermediate and final product is crucial for validating the synthesis.

CompoundPropertyExpected Value
p-Anisidine Molecular Weight123.15 g/mol
AppearanceWhite to yellowish solid
2-Chloro-N-(4-methoxyphenyl)acetamide Molecular Weight199.64 g/mol
AppearanceWhite to off-white solid[8]
Melting Point~118-120 °C
2-Amino-N-(4-methoxyphenyl)acetamide HCl Molecular Weight218.68 g/mol
AppearanceWhite crystalline solid
¹H NMR (DMSO-d₆)δ ~8.3 (br s, 3H, NH₃⁺), ~7.5 (d, 2H), ~6.9 (d, 2H), ~3.9 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlet for the ammonium protons (NH₃⁺) is characteristic.

References

  • Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Supplementary Information. (n.d.). [No specific title available]. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 750–754. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Retrieved from [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubMed Central. (2011). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2006). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Sphinxsai. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. Retrieved from [Link]

  • Semantic Scholar. (2017). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • PubMed Central. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established scientific principles, this document aims to be an essential resource for researchers working with this molecule and related structures.

Compound Identification and Core Properties

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is the hydrochloride salt of a substituted acetamide. The presence of a primary amine, an amide linkage, and a methoxy-substituted phenyl ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The hydrochloride salt form is typically employed to enhance solubility and stability.

While there appears to be some ambiguity in publicly available databases regarding the definitive CAS number for this specific salt, the most frequently cited CAS number for the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, is 148627-63-8 [1]. For the hydrochloride salt, multiple CAS numbers have been noted in commercial listings, including 85622-19-1 and 5550-46-9 . Researchers are advised to verify the identity of their material using the analytical data provided in this guide.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride---
Molecular Formula C₉H₁₃ClN₂O₂Calculated
Molecular Weight 216.67 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN.ClPubChem CID: 409191 (for free base)[1]
InChI Key MAVJTZKUNOKGPF-UHFFFAOYSA-NPubChem CID: 409191 (for free base)[1]
Appearance White to off-white solid (predicted)Based on related compounds
Melting Point Not experimentally determined. For reference, the related compound 4'-Methoxyacetanilide has a melting point of 128-130 °C.Further experimental verification is required.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally increases aqueous solubility.
Stability Store in a cool, dry place away from incompatible materials.Standard practice for amine salts.

Synthesis and Characterization

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride can be conceptualized as a multi-step process, likely commencing from readily available starting materials. While a specific, detailed protocol for the hydrochloride salt is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from established organic chemistry principles and published syntheses of related compounds.

A logical synthetic pathway would involve the initial synthesis of an N-protected amino acid, followed by coupling with 4-methoxyaniline and subsequent deprotection and salt formation. An alternative and more direct approach would be the amination of a suitable halo-acetamide precursor.

Synthesis_Workflow cluster_0 Route A: Amide Coupling cluster_1 Route B: Nucleophilic Substitution cluster_2 Final Step A1 N-protected Glycine A4 N-protected intermediate A1->A4 A2 4-methoxyaniline A2->A4 A3 Coupling Agent (e.g., DCC, EDC) A3->A4 A5 Deprotection A4->A5 A6 Free Base A5->A6 C1 Free Base B1 2-Chloro-N-(4-methoxyphenyl)acetamide B3 Nucleophilic Substitution B1->B3 B2 Amine Source (e.g., NH3, NaN3 followed by reduction) B2->B3 B4 Free Base B3->B4 C3 Salt Formation C1->C3 C2 HCl (in suitable solvent, e.g., Ether, Dioxane) C2->C3 C4 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride C3->C4

Figure 1: Plausible synthetic routes to 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Experimental Protocol: A Generalized Approach to Synthesis

The following protocol describes a potential method for the synthesis of the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, which can then be converted to the hydrochloride salt. This is a generalized procedure and may require optimization.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

  • Dissolve 4-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Amination of 2-Chloro-N-(4-methoxyphenyl)acetamide

  • Dissolve the purified 2-chloro-N-(4-methoxyphenyl)acetamide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by a reduction step (e.g., with triphenylphosphine or catalytic hydrogenation).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and perform an appropriate workup. If using sodium azide, the intermediate azide must be handled with extreme caution due to its explosive nature.

  • Purify the resulting 2-Amino-N-(4-methoxyphenyl)acetamide (free base) by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or methanol).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons adjacent to the amino and carbonyl groups, and the amine and amide protons. The integration of these signals should correspond to the number of protons in each environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-O stretching of the ether.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: To confirm the empirical formula.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are not extensively reported, its structural motifs are present in a variety of biologically active molecules. The N-arylacetamide moiety is a common feature in many pharmaceutical compounds[2].

Potential Areas of Investigation:

  • Antimicrobial Agents: The core structure has been investigated for potential antimicrobial applications[2].

  • Central Nervous System (CNS) Activity: The methoxyphenyl group is a common feature in compounds targeting CNS receptors. A related compound, AC-90179, which has a more complex structure but shares the 2-(4-methoxyphenyl)acetamide core, has been characterized as a selective serotonin 2A receptor inverse agonist, a profile associated with atypical antipsychotics. This suggests that derivatives of the title compound could be explored for their potential in treating psychiatric disorders.

  • Antioxidant and Anti-inflammatory Activity: Acetamide derivatives have been studied for their potential antioxidant and anti-inflammatory properties.

Potential_Applications cluster_fields Potential Therapeutic Areas Core 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride Antimicrobial Antimicrobial Agents Core->Antimicrobial Structural Similarity to Known Antimicrobials CNS CNS Disorders Core->CNS Presence of Methoxyphenyl Moiety and Relation to Serotonin Receptor Ligands AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory General Activity of Acetamide Derivatives

Figure 2: Potential research applications of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Safety, Handling, and Storage

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If ingestion occurs, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.

Conclusion

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a compound with potential for further investigation in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure contains motifs common to biologically active molecules. However, a significant lack of published experimental data, particularly for the hydrochloride salt, necessitates thorough analytical characterization by any researcher intending to work with this compound. This guide provides a framework for understanding its properties and a starting point for its synthesis and further exploration. It is crucial that all laboratory work is conducted with appropriate safety precautions.

References

  • Chemsrc. (2025, August 26). 4'-Methoxyacetanilide | CAS#:51-66-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • Tahir, M. H., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1968. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231499, N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409191, 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a substituted glycinamide with potential applications in pharmaceutical research and development. The document details the compound's molecular structure and physicochemical properties. It presents a robust, two-step synthetic pathway, beginning with the N-acylation of p-anisidine to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide, followed by nucleophilic substitution to yield the final amino-acetamide. Detailed protocols for synthesis and purification are provided, emphasizing the rationale behind procedural choices. Furthermore, this guide outlines a full suite of analytical techniques for structural elucidation and purity confirmation, including expected outcomes for NMR, IR, and mass spectrometry. Finally, it discusses safety considerations and explores the potential utility of this molecule as a building block in medicinal chemistry, drawing context from the known biological activities of related glycinamide structures.

Molecular Structure and Physicochemical Properties

2-Amino-N-(4-methoxyphenyl)acetamide is a derivative of glycinamide, the simplest amino acid amide. The core structure consists of a glycinamide backbone where the amide nitrogen is substituted with a 4-methoxyphenyl (p-anisyl) group. The hydrochloride salt is formed by the protonation of the primary amino group on the acetyl moiety, enhancing its solubility in aqueous media.

The definitive structure and key computed properties of the free base form are provided by the PubChem database[1].

Molecular Diagram

The connectivity of the atoms in the 2-Amino-N-(4-methoxyphenyl)acetamide cation is illustrated below.

C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C8 C N1->C8 C7 C O1->C7 O2 O C8->O2 C9 C C8->C9 N2 N⁺H₃ C9->N2

Caption: 2D representation of the 2-Amino-N-(4-methoxyphenyl)acetamide cation.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for the free base, 2-Amino-N-(4-methoxyphenyl)acetamide. Experimental data for the hydrochloride salt, such as melting point and solubility, are not widely reported in the literature and should be determined empirically.

PropertyValueSource
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamidePubChem[1]
Synonym N-(p-methoxyphenyl)glycinamidePubChem[1]
CAS Number (Free Base) 148627-63-8PubChem[1]
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Monoisotopic Mass 180.089877630 DaPubChem[1]
SMILES COC1=CC=C(C=C1)NC(=O)CNPubChem[1]
InChIKey MAVJTZKUNOKGPF-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is logically approached via a two-step process. This strategy ensures high yields and purity by first constructing a stable chlorinated intermediate, which is then converted to the final product.

Synthetic Workflow Overview

SynthesisWorkflow Start p-Anisidine + Chloroacetyl Chloride Step1 Step 1: N-Acylation Solvent: THF Base: DBU Start->Step1 Intermediate Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide Step1->Intermediate Step2 Step 2: Amination Reagent: Aq. Ammonia Solvent: Ethanol Intermediate->Step2 Product_Base Free Base Product: 2-Amino-N-(4-methoxyphenyl)acetamide Step2->Product_Base Step3 Step 3: Salt Formation Reagent: HCl in Dioxane Product_Base->Step3 FinalProduct Final Product: 2-Amino-N-(4-methoxyphenyl)acetamide HCl Step3->FinalProduct Purification Purification: Recrystallization FinalProduct->Purification

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate)

Principle: This step involves the N-acylation of a primary aromatic amine, p-anisidine, with chloroacetyl chloride.[2] The reaction is highly efficient but requires careful temperature control and the presence of a base to neutralize the HCl byproduct. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective, non-nucleophilic base for this transformation, and tetrahydrofuran (THF) is a suitable aprotic solvent.[3]

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Reagents: Dissolve p-anisidine (6.15 g, 50 mmol) in 100 mL of anhydrous THF in the flask. Add DBU (1.8 mL, 12 mmol).

  • Reaction: Stir the mixture for 15 minutes, allowing it to cool to 0°C. Add chloroacetyl chloride (4.0 mL, 50.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[3]

  • Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The white solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Chloro-N-(4-methoxyphenyl)acetamide as white crystals. A synthesis for this intermediate has been reported with a yield of 80%.[4]

Step 2: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Principle: The α-chloro group of the intermediate is susceptible to nucleophilic substitution. By using aqueous ammonia, the chloro group is displaced to form the primary amine. This reaction is analogous to the synthesis of related amino-acetamides.[5] The final step involves converting the resulting free base into its hydrochloride salt to improve stability and handling.

Protocol:

  • Setup: In a sealed pressure vessel, suspend the intermediate, 2-Chloro-N-(4-methoxyphenyl)acetamide (4.0 g, 20 mmol), in 50 mL of ethanol.

  • Reaction: Add 50 mL of concentrated aqueous ammonia (28-30%). Seal the vessel and heat the mixture to 60°C with vigorous stirring for 12 hours.

  • Isolation of Free Base: Cool the vessel to room temperature. Evaporate the solvent and excess ammonia under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the free base, 2-Amino-N-(4-methoxyphenyl)acetamide.

  • Salt Formation: Dissolve the crude free base in 30 mL of anhydrous 1,4-dioxane. While stirring, slowly add a 4M solution of HCl in dioxane until the solution becomes acidic (test with pH paper).

  • Purification: The hydrochloride salt will precipitate. If precipitation is slow, add diethyl ether to facilitate it. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the intermediate and final product is critical. A combination of spectroscopic methods should be employed.

Analytical Workflow

AnalyticalWorkflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment (HPLC, NMR) NMR->Purity IR->Structure MS->Structure

Caption: Standard analytical workflow for compound characterization.

Analysis of the Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show a singlet for the methoxy (–OCH₃) protons around 3.7 ppm. The protons of the chloromethyl group (–CH₂Cl) will appear as a distinct singlet around 4.2 ppm. Aromatic protons will appear as two doublets in the 6.9-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide proton (–NH) will be observed downfield, typically above 10 ppm.

  • ¹³C NMR (DMSO-d₆): Key signals include the methoxy carbon (~55 ppm), the chloromethyl carbon (~45 ppm), and the amide carbonyl carbon (~165 ppm). Aromatic carbons will appear between 114 and 156 ppm.[6]

  • FT-IR (KBr, cm⁻¹): Look for a strong N–H stretching band around 3300 cm⁻¹, a sharp, strong C=O (Amide I) stretching band around 1660-1680 cm⁻¹, and C–O stretching for the ether group around 1240 cm⁻¹.

Expected Analysis of the Final Product: 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride
  • ¹H NMR (D₂O or DMSO-d₆): The most significant change from the intermediate will be the disappearance of the –CH₂Cl singlet and the appearance of a new singlet for the aminomethyl group (–CH₂NH₃⁺), typically shifted downfield to ~3.9-4.1 ppm due to the electron-withdrawing effect of the ammonium group. The methoxy singlet and aromatic patterns will remain similar. The ammonium protons (–NH₃⁺) may appear as a broad singlet or exchange with the solvent.

  • FT-IR (KBr, cm⁻¹): The C=O stretch will remain. Key new features will include broad and strong N–H stretching bands for the ammonium group (R-NH₃⁺) in the 2800-3100 cm⁻¹ region, overlapping with C-H stretches. N–H bending vibrations will also be present around 1500-1600 cm⁻¹.

  • Mass Spectrometry (ESI+): The analysis should detect the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₉H₁₃N₂O₂⁺ (181.09715 Da).

Potential Applications and Research Context

While specific biological activities for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are not extensively documented, its structural class—glycinamides—is of significant interest in drug development.

  • Prodrug Potential: Glycinamide derivatives can serve as prodrugs for glycine, which has roles in neurotransmission.[7]

  • CNS-Active Scaffolds: Substituted glycinamides have been explored as agonists for G protein-coupled receptors like GPR88, which are implicated in striatal-associated disorders.[8] The (4-alkoxyphenyl)glycinamide scaffold is a key pharmacophore in this area.

  • Synthetic Building Block: The primary amino group provides a reactive handle for further chemical modification, allowing this compound to serve as a versatile intermediate for constructing more complex molecules, including heterocyclic systems and peptide mimics.

Safety and Handling

Caution: This compound is for research use only. A full safety assessment has not been performed.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Starting Materials: The starting material p-anisidine is toxic and an irritant. Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[9] Both must be handled with extreme care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

References

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Retrieved from [Link]

  • Nguyen, T. C., Nguyen, T. H. V., Vo, D. D., Nguyen, T. K. T., Van Meervelt, L., & Vo-Thanh, G. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 6(2). Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 522–526. Retrieved from [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Retrieved from [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. Retrieved from [Link]

  • Kalluraya, B., et al. (2007). The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. ResearchGate. Retrieved from [Link]

  • Chakraborty, B. B., et al. (2014). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. ResearchGate. Retrieved from [Link]

  • Asghar, M. N., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Niamlaem, E., et al. (2022). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Xia, Z., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • Shushizadeh, M. R., Mostoufi, A., & Fakhrian, M. (2012). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. ResearchGate. Retrieved from [Link]

  • RCSB PDB. (n.d.). N-[(E)-2-(4-Methoxyphenyl)vinyl]acetamide. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. Retrieved from [Link]

  • Pessah, N., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

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An In-depth Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific principles and experimental details relevant to researchers in the field.

While the free base, 2-amino-N-(4-methoxyphenyl)acetamide, is identified by CAS Number 148627-63-8 , a specific and consistently registered CAS number for its hydrochloride salt has not been definitively established in major chemical databases. For the purpose of this guide, we will refer to the free base CAS number as the primary identifier. The hydrochloride salt is formed by the protonation of the primary amino group, which can enhance the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Physicochemical Properties

The physicochemical properties of 2-amino-N-(4-methoxyphenyl)acetamide are crucial for its handling, formulation, and biological activity. The following table summarizes the key computed properties for the free base.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamidePubChem[1]
SMILES COC1=CC=C(C=C1)NC(=O)CNPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 64.4 ŲPubChem[1]
LogP (calculated) 0.1PubChem[1]

Synthesis and Manufacturing

The synthesis of 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride is typically achieved through a two-step process starting from p-anisidine (4-methoxyaniline). The first step involves the chloroacetylation of p-anisidine to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This is followed by amination to introduce the primary amino group, and finally, salt formation with hydrochloric acid.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

The chloroacetylation of p-anisidine is a well-established reaction. It involves the reaction of p-anisidine with chloroacetyl chloride in a suitable solvent.

G p_anisidine p-Anisidine intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide p_anisidine->intermediate Acetic Acid (solvent) Sodium Acetate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate

Caption: Synthesis of the key intermediate.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide [2]

  • Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Reagent: While stirring, add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution. The portion-wise addition helps to control the exothermic reaction.

  • Reaction Quenching and Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL). A solid precipitate should form after approximately 30 minutes of stirring at room temperature. The sodium acetate neutralizes the hydrochloric acid byproduct and facilitates the precipitation of the product.

  • Isolation and Purification: Filter the resulting solid and wash it with cold water to remove any remaining salts and acetic acid. Dry the solid and recrystallize it from ethanol to obtain pure, colorless crystals of 2-chloro-N-(4-methoxyphenyl)acetamide.

Step 2: Amination and Hydrochloride Salt Formation

The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-methoxyphenyl)acetamide with an amino group. This is commonly achieved using ammonia or a protected form of ammonia, followed by deprotection. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

G intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide free_base 2-Amino-N-(4-methoxyphenyl)acetamide (Free Base) intermediate->free_base Ammonia (or equivalent) hcl_salt 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride free_base->hcl_salt HCl (anhydrous solvent)

Caption: Conversion to the final product.

Experimental Protocol: Amination and Hydrochloride Salt Formation (General Procedure)

  • Amination: Dissolve the 2-chloro-N-(4-methoxyphenyl)acetamide intermediate in a suitable solvent (e.g., ethanol, dioxane). Add a source of ammonia, such as a solution of ammonia in methanol or liquid ammonia, in excess. The reaction is typically heated to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

  • Hydrochloride Salt Formation: Dissolve the purified free base in an anhydrous solvent such as diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable anhydrous solvent (e.g., HCl in dioxane) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated salt is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery and Development

N-aryl-2-aminoacetamide scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. These compounds can serve as crucial intermediates in the synthesis of novel therapeutic agents.

  • Antimicrobial Agents: The amide moiety is a key structural feature in many antimicrobial drugs. The title compound and its derivatives have been investigated for their potential as antimicrobial agents. For instance, a related compound, 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, has been synthesized and studied for its biological applications.[3]

  • Enzyme Inhibitors: The 2-amino-N-arylacetamide core structure has been identified as a promising scaffold for the development of enzyme inhibitors. For example, compounds with a similar backbone have been investigated as inhibitors of bacterial aminoacyl-tRNA synthetases, which are essential enzymes for bacterial survival, making them attractive targets for new antibiotics.

  • Cardiovascular Drugs: Derivatives of 2-amino-N-phenylacetamide have been developed as cardiovascular drugs. For example, Midodrine, which is (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, is used to treat orthostatic hypotension.[4] This highlights the potential of this class of compounds in cardiovascular drug discovery.

  • Anticancer Drug Intermediates: A related isomer, N-(4-Amino-2-methoxyphenyl)acetamide, is a known intermediate in the synthesis of the anticancer drug Amsacrine.[5] This underscores the importance of amino-methoxyphenyl-acetamide derivatives as building blocks in the synthesis of complex pharmaceutical agents.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Ingestion: May be harmful if swallowed.[7]

  • Skin and Eye Contact: May cause skin and eye irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Analytical Methods

The characterization and quality control of 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride can be performed using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-O stretches.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely be a suitable starting point for method development.

Conclusion

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through a straightforward multi-step process, and its structure provides a versatile scaffold for the creation of novel bioactive molecules. While a dedicated CAS number for the hydrochloride salt is not consistently documented, the properties and reactivity of the free base are well-defined. As with any chemical compound, proper safety precautions are essential during handling and use. Further research into the biological activities of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

  • Butt, M. S., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1968. Available at: [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ben-M'barek, K., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 6), o699–o700. Available at: [Link]

  • Sanmar Speciality Chemicals Ltd. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S. Patent No. 7,094,928 B2.
  • Ben M'barek, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1672. Available at: [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is one such compound that, while not extensively characterized in publicly available literature, possesses a chemical scaffold suggestive of several potential mechanisms of action. Its structural similarity to known therapeutic agents provides a fertile ground for hypothesis-driven investigation into its pharmacological profile.

This technical guide offers a comprehensive exploration of four plausible mechanisms of action for "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride". As direct evidence is limited, this document is structured as a proactive investigation, presenting each hypothesized mechanism based on the established activities of structurally related compounds. For each potential pathway, we will delve into the underlying molecular biology, propose a detailed in vitro and in vivo experimental workflow for validation, and provide the scientific rationale behind these investigative strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and similar molecules.

Hypothesized Mechanism 1: Analgesic and Antipyretic Activity via Paracetamol-like Action

The structural resemblance of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" to N-(4-methoxyphenyl)acetamide (Methacetin), a known metabolite of which is paracetamol (acetaminophen), strongly suggests a potential for analgesic and antipyretic effects.[1] The mechanism of paracetamol is multifaceted and primarily acts within the central nervous system.[2][3]

Postulated Signaling Pathway

The proposed mechanism involves three key components:

  • Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in the periphery, but it is thought to be more active against a potential splice variant, COX-3, in the central nervous system.[2] This inhibition would reduce the synthesis of prostaglandins, key mediators of pain and fever.

  • Modulation of the Endocannabinoid System: A metabolite of paracetamol, AM404, is formed in the brain and acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors.[1][4] This activity can contribute to analgesia.

  • Serotonergic Pathway Activation: Paracetamol has been shown to activate descending serotonergic pathways, which play a crucial role in pain modulation.[2][5]

Paracetamol-like Mechanism of Action Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Metabolism Metabolism in Liver/Brain Compound->Metabolism Paracetamol_like Paracetamol-like Metabolite Metabolism->Paracetamol_like AM404_like AM404-like Metabolite Metabolism->AM404_like COX_CNS COX Inhibition (CNS) Paracetamol_like->COX_CNS Serotonergic_Pathway Serotonergic Pathway Activation Paracetamol_like->Serotonergic_Pathway Endocannabinoid_System Endocannabinoid System Modulation (TRPV1, CB1) AM404_like->Endocannabinoid_System Prostaglandins Reduced Prostaglandins COX_CNS->Prostaglandins Analgesia_Antipyresis Analgesia & Antipyresis Prostaglandins->Analgesia_Antipyresis Serotonergic_Pathway->Analgesia_Antipyresis Endocannabinoid_System->Analgesia_Antipyresis

Caption: Postulated Paracetamol-like Mechanism of Action.

Experimental Validation Workflow

To investigate this hypothesis, a multi-tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

Experimental Workflow: Analgesic/Antipyretic Activity

Analgesic_Antipyretic_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Metabolism Metabolite Identification (LC-MS/MS) COX_Assay COX Inhibition Assay (COX-1, COX-2, COX-3) Metabolism->COX_Assay Identified Metabolites TRPV1_CB1_Assay TRPV1/CB1 Receptor Binding/Activation Assays Metabolism->TRPV1_CB1_Assay Identified Metabolites Analgesia_Models Analgesia Models (e.g., hot plate, tail-flick) COX_Assay->Analgesia_Models TRPV1_CB1_Assay->Analgesia_Models Antipyresis_Model Antipyresis Model (e.g., yeast-induced fever in rats) Analgesia_Models->Antipyresis_Model

Caption: Experimental workflow for validating analgesic and antipyretic activity.

Detailed Protocols:

1.2.1. In Vitro Metabolite Identification by LC-MS/MS

  • Objective: To identify if "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is metabolized to a paracetamol-like compound.

  • Methodology:

    • Incubate the test compound with human liver microsomes in the presence of NADPH.

    • Collect samples at various time points.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Compare the mass spectra of the metabolites with that of a paracetamol standard.

1.2.2. In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the parent compound and its metabolites on COX enzymes.

  • Methodology:

    • Utilize commercially available COX-1, COX-2, and COX-3 inhibitor screening kits.

    • Incubate the enzymes with arachidonic acid in the presence and absence of the test compounds.

    • Measure the production of prostaglandins (e.g., PGE2) using an ELISA or a fluorescent probe.

    • Calculate the IC50 values for each compound against each COX isoform.

1.2.3. In Vivo Analgesia and Antipyresis Models

  • Objective: To assess the in vivo efficacy of the compound in reducing pain and fever.

  • Methodology (Hot Plate Test for Analgesia):

    • Administer the test compound or vehicle to rodents.

    • Place the animals on a hot plate maintained at a constant temperature.

    • Measure the latency to a pain response (e.g., licking a paw, jumping).

    • An increase in latency indicates an analgesic effect.

  • Methodology (Yeast-Induced Fever for Antipyresis):

    • Induce fever in rats by subcutaneous injection of brewer's yeast suspension.

    • Administer the test compound or vehicle orally.

    • Monitor rectal temperature at regular intervals.

    • A reduction in temperature compared to the vehicle group indicates an antipyretic effect.

Parameter Expected Outcome for Positive Result
Metabolite IdentificationDetection of a metabolite with a mass-to-charge ratio corresponding to a paracetamol-like structure.
COX InhibitionSelective inhibition of COX-3 or non-selective weak inhibition of COX-1 and COX-2.
In Vivo AnalgesiaSignificant increase in pain threshold in animal models.
In Vivo AntipyresisSignificant reduction in fever in animal models.

Hypothesized Mechanism 2: Anticancer Activity via Cyclin-Dependent Kinase (CDK) Inhibition

The N-aryl acetamide scaffold is present in some known inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][7][8] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs.[6][7][9]

Postulated Signaling Pathway

The proposed mechanism involves the inhibition of specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

  • ATP-Competitive Inhibition: The compound is hypothesized to bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates.[6][7]

  • Cell Cycle Arrest: Inhibition of CDKs (e.g., CDK2, CDK4/6) prevents the phosphorylation of key proteins like the retinoblastoma protein (Rb), leading to arrest in the G1 phase of the cell cycle.[6][7]

  • Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis).

CDK_Inhibition_Pathway Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride CDK_Cyclin CDK/Cyclin Complex Compound->CDK_Cyclin Inhibition Substrate Substrate (e.g., Rb) CDK_Cyclin->Substrate Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1) CDK_Cyclin->Cell_Cycle_Arrest ATP ATP ATP->CDK_Cyclin Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of anticancer activity via CDK inhibition.

Experimental Validation Workflow

Experimental Workflow: CDK Inhibition

CDK_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model Kinase_Panel Kinase Panel Screening Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MTT) Kinase_Panel->Cell_Proliferation Identified CDK hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model in Mice Apoptosis_Assay->Xenograft_Model

Caption: Experimental workflow for validating CDK inhibitory activity.

Detailed Protocols:

2.2.1. In Vitro Kinase Panel Screening

  • Objective: To determine the inhibitory profile of the compound against a panel of kinases, including various CDKs.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.

    • Perform kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of the test compound at a fixed concentration.

    • Identify the kinases that are significantly inhibited.

    • For promising CDK hits, perform dose-response studies to determine the IC50 values.

2.2.2. Cancer Cell Line Proliferation Assay

  • Objective: To assess the antiproliferative effect of the compound on various cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT reagent, which is converted to a colored formazan product by viable cells.

    • Measure the absorbance of the formazan product to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

2.2.3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

    • Harvest the cells, fix them, and stain with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • An accumulation of cells in a specific phase of the cell cycle (e.g., G1) indicates cell cycle arrest.

Parameter Expected Outcome for Positive Result
Kinase Panel ScreeningPotent and selective inhibition of one or more CDKs.
Cell ProliferationDose-dependent inhibition of cancer cell line growth.
Cell Cycle AnalysisAccumulation of cells in the G1 or other phases of the cell cycle.
Apoptosis AssayIncreased percentage of apoptotic cells upon treatment.
Xenograft ModelSignificant reduction in tumor growth in vivo.

Hypothesized Mechanism 3: Antimalarial Activity via PfSTART1 Inhibition

Recent studies have identified aryl amino acetamides as a class of antimalarial compounds that target the Plasmodium falciparum STAR-related lipid transfer protein (PfSTART1).[10][11][12] Inhibition of this protein disrupts the development of the parasite at the ring stage.[10][11][12]

Postulated Signaling Pathway

The proposed mechanism involves the direct inhibition of PfSTART1, leading to a disruption of lipid trafficking and membrane expansion in the parasite.

  • PfSTART1 Binding: The compound is hypothesized to bind to PfSTART1, a protein essential for lipid transport within the parasite.

  • Inhibition of Lipid Transfer: This binding event inhibits the protein's function, preventing the transfer of lipids necessary for the expansion of the parasitophorous vacuole membrane.[10][11]

  • Arrest of Ring-Stage Development: The inability to expand this membrane arrests the development of the parasite at the early ring stage, ultimately leading to its death.[10][11]

PfSTART1_Inhibition_Pathway Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride PfSTART1 PfSTART1 Protein Compound->PfSTART1 Inhibition Lipid_Transfer Lipid Transfer PfSTART1->Lipid_Transfer PVM_Expansion Parasitophorous Vacuole Membrane Expansion Lipid_Transfer->PVM_Expansion Ring_Stage_Development Ring-Stage Development PVM_Expansion->Ring_Stage_Development Parasite_Death Parasite Death Ring_Stage_Development->Parasite_Death

Caption: Postulated mechanism of antimalarial activity via PfSTART1 inhibition.

Experimental Validation Workflow

Experimental Workflow: Antimalarial Activity

Antimalarial_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model Parasite_Culture P. falciparum Asexual Blood Stage Assay (e.g., SYBR Green I) Target_Engagement Target Engagement Assay (e.g., Solvent PISA) Parasite_Culture->Target_Engagement Resistance_Selection In Vitro Resistance Selection and Whole Genome Sequencing Target_Engagement->Resistance_Selection Mouse_Model P. berghei Mouse Model of Malaria Resistance_Selection->Mouse_Model Antimicrobial_MoA_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies MIC_Determination Minimum Inhibitory Concentration (MIC) against a panel of microbes Bactericidal_Fungicidal Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic Determination MIC_Determination->Bactericidal_Fungicidal Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) Bactericidal_Fungicidal->Macromolecular_Synthesis Membrane_Permeability Membrane Permeability Assays (e.g., propidium iodide uptake) Macromolecular_Synthesis->Membrane_Permeability Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Membrane_Permeability->Target_Identification

Caption: General workflow for elucidating the mechanism of action of a novel antimicrobial agent.

Detailed Protocols:

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of the test compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

4.2.2. Macromolecular Synthesis Assays

  • Objective: To determine if the compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, cell wall).

  • Methodology:

    • Expose the microbial cells to the test compound at its MIC.

    • Add radiolabeled precursors for each macromolecule (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, [14C]N-acetylglucosamine for peptidoglycan).

    • Measure the incorporation of the radiolabel into the respective macromolecule over time.

    • Inhibition of incorporation of a specific precursor suggests that the corresponding biosynthetic pathway is the target. [13] 4.2.3. Membrane Permeability Assays

  • Objective: To assess if the compound disrupts the integrity of the microbial cell membrane.

  • Methodology (Propidium Iodide Uptake):

    • Treat microbial cells with the test compound.

    • Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

    • Measure the increase in fluorescence using a fluorometer or flow cytometer.

    • An increase in fluorescence indicates membrane damage. [14]

      Parameter Expected Outcome for Positive Result
      MIC Determination Low MIC values against a range of pathogenic microbes.
      Macromolecular Synthesis Specific inhibition of one or more macromolecular synthesis pathways.
      Membrane Permeability Increased uptake of membrane-impermeable dyes.

      | Target Identification | Identification of specific protein targets through affinity-based or proteomic approaches. |

Conclusion

"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" represents a molecule of significant interest due to its structural relationship to a variety of bioactive compounds. The four hypothesized mechanisms of action presented in this guide—analgesic/antipyretic, anticancer, antimalarial, and broad-spectrum antimicrobial—provide a solid foundation for a comprehensive investigation into its therapeutic potential. The detailed experimental workflows and protocols outlined herein offer a systematic and scientifically rigorous approach to elucidating the precise molecular targets and signaling pathways of this compound. Through such a structured and hypothesis-driven research program, the full therapeutic value of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" can be thoroughly explored, potentially leading to the development of a novel therapeutic agent.

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Unveiling the Therapeutic Potential of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. In the absence of direct empirical data, this document leverages a robust structure-activity relationship (SAR) analysis of its core chemical moieties: the 2-aminoacetamide pharmacophore and the N-(4-methoxyphenyl) substituent. By examining the established biological profiles of structurally analogous compounds, we extrapolate and propose a spectrum of plausible therapeutic applications for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating preclinical investigations. We will delve into hypothesized mechanisms of action and provide detailed, actionable experimental protocols to systematically evaluate its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent.

Introduction: Deconstructing 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for Biological Plausibility

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a small molecule characterized by a central acetamide linker, a terminal primary amine, and a para-substituted methoxyphenyl ring. The hydrochloride salt form enhances its solubility in aqueous media, a favorable property for biological testing. A logical starting point for predicting its biological activities is to dissect the molecule into its key functional components and analyze their known pharmacological roles.

  • The 2-Aminoacetamide Core: This motif is a versatile scaffold found in a variety of biologically active compounds. Derivatives of 2-aminoacetamide have demonstrated a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The presence of the primary amine and the amide bond provides opportunities for hydrogen bonding and other non-covalent interactions with biological targets.

  • The N-(4-methoxyphenyl) Group: The N-phenylacetamide substructure is famously represented by acetanilide, one of the earliest synthetic analgesics[3]. The para-methoxy substitution, as seen in N-(4-methoxyphenyl)acetamide (methacetin), is known to influence the electronic and lipophilic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile[4][5]. Methoxyphenyl groups are present in numerous compounds with demonstrated anti-inflammatory effects[6].

Based on this preliminary SAR analysis, we hypothesize that 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride may possess antimicrobial, anti-inflammatory, and neuroprotective properties. The following sections will explore the scientific rationale behind each of these potential activities and propose a roadmap for their experimental validation.

Postulated Biological Activity I: Antimicrobial Efficacy

The acetamide scaffold is a common feature in many antimicrobial agents[2]. Furthermore, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities[7][8]. The combination of the aminoacetamide core with the methoxyphenyl ring could lead to a molecule with potent and broad-spectrum antimicrobial properties.

Proposed Mechanism of Action

The antimicrobial action could arise from several potential mechanisms, including:

  • Disruption of Cell Membrane Integrity: The amphipathic nature of the molecule may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death. This can be visualized by the workflow below.

  • Inhibition of Essential Enzymes: The compound could act as an inhibitor of key bacterial enzymes involved in metabolic pathways or cell wall synthesis.

G cluster_workflow Workflow for Assessing Antimicrobial Activity A Compound Incubation with Bacterial Culture B Membrane Permeability Assay (e.g., Propidium Iodide Staining) A->B C Enzyme Inhibition Assays (e.g., DNA gyrase, DHFR) A->C D Microscopy (SEM/TEM) for Morphological Changes A->D E Determination of MIC and MBC A->E B->E C->E D->E

Caption: Experimental workflow for evaluating antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride against a panel of clinically relevant bacteria.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Parameter Description Expected Outcome
MIC Minimum Inhibitory ConcentrationA low MIC value indicates high potency.
MBC Minimum Bactericidal ConcentrationAn MBC close to the MIC suggests bactericidal activity.

Postulated Biological Activity II: Anti-inflammatory Properties

Compounds containing a methoxyphenyl group have been shown to possess anti-inflammatory activity[6]. The mechanism often involves the modulation of inflammatory signaling pathways. Methacetin, a structural analog, has historical use as an analgesic and antipyretic, properties often linked to anti-inflammatory action[4].

Proposed Mechanism of Action

The anti-inflammatory effects could be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which would lead to a downstream reduction in the production of pro-inflammatory cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the ability of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants for cytokine analysis.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Assess cell viability using the MTT assay to rule out cytotoxic effects.

Cytokine Function Expected Outcome
TNF-α Pro-inflammatory cytokineDose-dependent reduction in secretion.
IL-6 Pro-inflammatory cytokineDose-dependent reduction in secretion.

Postulated Biological Activity III: Neuroprotective Effects

Aminoacetamide derivatives have been investigated for their neuroprotective and anticonvulsant properties[9]. Agmatine, an endogenous neuromodulator with a similar amino group, has shown neuroprotective effects through various mechanisms, including the inhibition of excitotoxicity and oxidative stress[10][11]. The presence of the aminoacetamide core in our target molecule suggests a potential for CNS activity.

Proposed Mechanism of Action

The neuroprotective effects could be attributed to:

  • Antioxidant Activity: The compound may scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant enzymes, thus protecting neurons from oxidative damage.

  • Anti-apoptotic Effects: It might inhibit apoptotic pathways, preventing neuronal cell death in response to neurotoxic insults.

G cluster_workflow Neuroprotection Assessment Workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Induction of Neurotoxicity (e.g., H2O2, glutamate) A->B C Treatment with Test Compound B->C D Cell Viability Assay (MTT) C->D E ROS Measurement (e.g., DCFH-DA) C->E F Apoptosis Assay (e.g., Annexin V/PI staining) C->F G Data Analysis D->G E->G F->G

Caption: Workflow for evaluating neuroprotective activity in vitro.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the protective effect of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • MTT assay kit

  • DCFH-DA fluorescent probe for ROS measurement

Procedure:

  • Culture SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for 24 hours.

  • Measure cell viability using the MTT assay.

  • In a parallel experiment, measure intracellular ROS levels using the DCFH-DA assay.

Parameter Description Expected Outcome
Cell Viability Percentage of viable cellsIncreased cell survival in compound-treated groups.
ROS Levels Intracellular reactive oxygen speciesReduced ROS levels in compound-treated groups.

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded rationale for investigating the potential biological activities of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. Based on a thorough SAR analysis of its constituent chemical moieties, we have proposed that this compound warrants investigation as a potential antimicrobial, anti-inflammatory, and neuroprotective agent. The detailed experimental protocols provided herein offer a clear and actionable path for the initial preclinical evaluation of this promising molecule.

Future research should focus on a comprehensive in vitro screening to confirm these hypothesized activities, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The insights gained from these initial studies will be crucial in determining the therapeutic trajectory of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and its potential as a lead compound in drug discovery.

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Technical Guide: Spectroscopic Characterization of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the structure, purity, and identity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predictive data analysis with established scientific principles and referencing analogous structures, this guide serves as a robust framework for the structural elucidation of this and similar small molecules.

Introduction and Strategic Overview

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a small organic molecule featuring several key functional groups: a primary aliphatic amine (as a hydrochloride salt), a secondary amide, a methoxy-substituted aromatic ring, and a methylene bridge. The precise characterization of such compounds is a cornerstone of chemical research and pharmaceutical development, where unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory standards.

The strategic approach to structural elucidation is a synergistic one. No single technique provides a complete picture; rather, it is the convergence of data from multiple orthogonal methods that builds an irrefutable case for a proposed structure. This guide will explore how each spectroscopic method provides a unique piece of the structural puzzle.

G cluster_workflow Spectroscopic Analysis Workflow Sample Prep Sample Preparation (Dissolution, Pelletizing) Data Acq Data Acquisition (NMR, IR, MS) Sample Prep->Data Acq Data Proc Data Processing (FT, Baselining, Integration) Data Acq->Data Proc Struc Elucid Structural Elucidation (Data Integration & Interpretation) Data Proc->Struc Elucid

Caption: Structure of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride with key atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For a hydrochloride salt, a polar deuterated solvent like DMSO-d₆ is an excellent choice, as it readily dissolves the sample and slows the exchange of labile protons (e.g., -NH₃⁺, -NH-), allowing for their observation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Commentary
-OCH₃ ~ 3.74Singlet (s)3HTypical for an aryl methyl ether. Electronically shielded by oxygen but deshielded by the ring. Based on analog data.[1]
-CH₂ -~ 4.24Singlet (s)2HAdjacent to an electron-withdrawing carbonyl group and a deshielding ammonium group. Expected to be a sharp singlet. Based on analog data.[1]
Ar-H (ortho to -NH)~ 7.50Doublet (d)2HPart of an AA'BB' system. Deshielded by the anisotropic effect of the ring and the electron-withdrawing amide group.
Ar-H (ortho to -OCH₃)~ 6.93Doublet (d)2HPart of an AA'BB' system. Shielded by the electron-donating effect of the methoxy group. Based on analog data.[1]
-NH ₃⁺~ 8.0 - 8.5Broad Singlet (br s)3HLabile protons on a positively charged nitrogen are significantly deshielded and often appear as a broad signal due to exchange and quadrupolar coupling.
-C(O)NH -~ 10.23Singlet (s)1HAmide protons are highly deshielded due to the resonance and anisotropic effects of the carbonyl group. Often appears as a sharp singlet in DMSO.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (hybridization, attached atoms).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Commentary
-OC H₃~ 55.2Typical sp³ carbon of a methoxy group. Based on analog data.[1]
-C H₂-~ 43.5sp³ carbon positioned between two electron-withdrawing groups (carbonyl and ammonium), resulting in a downfield shift. Based on analog data.[1]
Ar-C (ortho to -NH)~ 120.9Aromatic carbon adjacent to the nitrogen of the amide.
Ar-C (ortho to -OCH₃)~ 113.9Aromatic carbon shielded by the electron-donating methoxy group. Based on analog data.[1]
Ar-C -NH~ 131.5Quaternary aromatic carbon attached to the amide nitrogen. Based on analog data.[1]
Ar-C -OCH₃~ 155.5Quaternary aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. Based on analog data.[1]
-C =O~ 164.1Carbonyl carbon of the amide, characteristically found in the downfield region of the spectrum. Based on analog data.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorptions (Solid State, e.g., ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCommentary
~ 3300 - 3200N-H StretchAmide (-NH-)A strong, sharp peak is expected for the secondary amide N-H bond.[1]
~ 3100 - 2800N-H StretchAmmonium (-NH₃⁺)A very broad and strong absorption band, often with multiple sub-peaks, characteristic of the stretching vibrations in an ammonium salt.
~ 3100 - 3000C-H StretchAromaticMedium to weak absorptions from C-H bonds on the phenyl ring.
~ 2960 - 2850C-H StretchAliphaticAbsorptions from the methoxy and methylene C-H bonds.
~ 1660C=O Stretch (Amide I)AmideA very strong and sharp absorption, characteristic of the amide carbonyl group.[1]
~ 1550N-H Bend (Amide II)AmideA strong band resulting from the coupling of N-H bending and C-N stretching.
~ 1245C-O-C StretchAryl EtherAsymmetric C-O-C stretching vibration, typically strong for aryl ethers.
~ 1030C-O-C StretchAryl EtherSymmetric C-O-C stretching vibration.
~ 830C-H Out-of-Plane Bend1,4-Disubstituted AromaticA strong band indicative of the para-substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, reveals the molecule's connectivity. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will detect the cationic form of the molecule (the free base protonated), not the entire salt.

  • Molecular Formula (Free Base): C₉H₁₂N₂O₂ [2]* Molecular Weight (Free Base): 180.20 g/mol [2]* Expected [M+H]⁺ Ion: m/z 181.09715 (Calculated for C₉H₁₃N₂O₂⁺) [3] Proposed ESI-MS/MS Fragmentation Pathway

The primary fragmentation is expected to occur at the labile amide bond, leading to characteristic daughter ions that confirm the two main substructures of the molecule.

G cluster_frags Key Fragments parent Parent Ion [M+H]⁺ m/z = 181.10 frag1 [C₇H₈NO]⁺ m/z = 122.06 (p-methoxyanilinium ion) parent->frag1 Loss of C₂H₃NO (acetamide radical) frag2 [C₂H₄NO]⁺ m/z = 58.03 (Glycinamide fragment) parent->frag2 Loss of C₇H₇O (methoxybenzyl radical)

Caption: Predicted major fragmentation pathway for 2-Amino-N-(4-methoxyphenyl)acetamide.

Standard Operating Protocols

The following protocols are provided as a guideline for acquiring high-quality spectroscopic data. Instrument-specific parameters should be optimized by the user.

7.1 NMR Spectroscopy (¹H & ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

7.2 IR Spectroscopy (ATR)

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and format the spectrum for presentation (transmittance vs. wavenumber).

7.3 Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to maintain an acidic pH.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.

  • MS/MS Acquisition (Optional): For structural confirmation, perform a product ion scan by mass-selecting the [M+H]⁺ ion (m/z 181.1) in the first quadrupole and allowing it to fragment in the collision cell. Record the resulting daughter ions.

References

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • UCSD Computational Mass Spectrometry Website. GNPS. [Link]

  • PubChemLite. 2-amino-n-(4-methoxyphenyl)acetamide hydrochloride (C9H12N2O2). [Link]

  • SpectraBase. 2-[(4'-Methoxyphenyl)amino]-N-phenyl-2-(phenylimino)acetamide. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Al-Odayni, A. B., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–300. [Link]

  • National Center for Biotechnology Information. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PubMed Central. [Link]

  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a key intermediate in various chemical and pharmaceutical research and development endeavors. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction and Strategic Importance

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a versatile chemical building block. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potential drug candidates and functional materials. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide will focus on the most common and reliable synthetic pathway, elucidating the rationale behind the choice of precursors and reaction conditions.

Primary Synthetic Pathway: A Two-Step Approach from p-Anisidine

The most prevalent and well-documented method for synthesizing 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride commences with the readily available starting material, p-anisidine (4-methoxyaniline). This pathway is favored for its straightforward reaction sequence and generally high yields. The overall synthesis can be logically divided into two principal steps:

  • Chloroacetylation of p-Anisidine: Formation of the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Amination of the Chloro-Intermediate: Nucleophilic substitution of the chlorine atom to introduce the primary amino group, followed by salt formation.

Synthesis_Pathway p_Anisidine p-Anisidine Intermediate 2-chloro-N-(4-methoxyphenyl)acetamide p_Anisidine->Intermediate Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Product 2-Amino-N-(4-methoxyphenyl)acetamide Intermediate->Product Amination Ammonia Ammonia (aq) Ammonia->Product Final_Product 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride Product->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Primary synthetic pathway for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Step 1: Chloroacetylation of p-Anisidine

The initial step involves the N-acylation of p-anisidine with chloroacetyl chloride. This is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the p-anisidine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality of Experimental Choices:

  • Starting Materials: p-Anisidine is an ideal starting material due to its commercial availability and the activating effect of the methoxy group, which enhances the nucleophilicity of the amino group. Chloroacetyl chloride is a highly reactive acylating agent, ensuring a rapid and efficient reaction.[1]

  • Solvent: Acetic acid is a commonly used solvent for this reaction as it can effectively dissolve the starting materials and the resulting product.[2]

  • Temperature: The reaction is typically carried out in an ice bath to control the exothermic nature of the acylation and to minimize the formation of side products.[2]

  • Base: A weak base, such as sodium acetate, is often added after the initial reaction to neutralize the hydrogen chloride byproduct, which facilitates the precipitation of the desired product.[2]

Table 1: Properties of Starting Materials for Chloroacetylation

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Role
p-Anisidine123.1524357-59Nucleophile
Chloroacetyl Chloride112.94105-107-22Acylating Agent

Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide [2]

  • Dissolution: Dissolve 0.047 mol of p-anisidine in 40 mL of pure acetic acid in a flask suitable for the reaction volume.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Acylating Agent: While stirring, add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction.

  • Neutralization and Precipitation: After the addition is complete, add a solution of sodium acetate (in 35 mL of water) to the reaction mixture.

  • Stirring and Isolation: Continue stirring at room temperature for approximately 30 minutes, during which a solid precipitate will form.

  • Filtration and Washing: Isolate the solid product by filtration and wash it with cold water to remove any remaining salts and acetic acid.

  • Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the solid from ethanol. A yield of approximately 80% can be expected.[2]

Step 2: Amination of 2-chloro-N-(4-methoxyphenyl)acetamide

The second step is the conversion of the chloro-intermediate to the final amino-acetamide. This is achieved through a nucleophilic substitution reaction where an ammonia source displaces the chloride. The reactivity of the α-chloro amide makes it a good substrate for this transformation.[3]

Causality of Experimental Choices:

  • Nucleophile: Aqueous ammonia is a readily available and effective source of the amino group. An excess of ammonia is typically used to drive the reaction to completion and to neutralize the hydrogen chloride formed during the reaction.[4]

  • Solvent: Water is a suitable solvent for aqueous ammonia and can facilitate the reaction.

  • Final Salt Formation: The free base, 2-Amino-N-(4-methoxyphenyl)acetamide, can be converted to its hydrochloride salt by treatment with hydrochloric acid. The salt form often has improved stability and handling characteristics.

Representative Experimental Protocol: Amination and Salt Formation

  • Reaction Setup: Suspend the 2-chloro-N-(4-methoxyphenyl)acetamide in a concentrated aqueous solution of ammonia in a sealed reaction vessel.

  • Heating and Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product can be extracted with a suitable organic solvent, such as dichloromethane.

  • Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-Amino-N-(4-methoxyphenyl)acetamide.

  • Hydrochloride Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol or diethyl ether) and treat it with a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) until the solution is acidic.

  • Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Starting Materials

While the p-anisidine route is the most common, alternative starting materials can be considered depending on availability and the desired synthetic strategy. One such alternative is starting from a glycine derivative.

Synthesis from 2-(4-methoxyphenyl)glycine

A synthetic route starting from 2-(4-methoxyphenyl)glycine has been reported.[3] This method involves the esterification of the glycine derivative, followed by amidation to yield the target molecule.

Alternative_Pathway Glycine_Derivative 2-(4-methoxyphenyl)glycine Ester_Intermediate Methyl 2-(4-methoxyphenyl)glycinate Glycine_Derivative->Ester_Intermediate Esterification Thionyl_Chloride Thionyl Chloride, Methanol Thionyl_Chloride->Ester_Intermediate Product 2-Amino-N-(4-methoxyphenyl)acetamide Ester_Intermediate->Product Amidation Ammonia Ammonia Ammonia->Product

Caption: Alternative synthetic route from a glycine derivative.

This approach may be advantageous if 2-(4-methoxyphenyl)glycine is a more readily available or cost-effective starting material in a particular setting. However, it may involve more steps compared to the p-anisidine route.

Conclusion

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is most reliably achieved through a two-step process starting from p-anisidine. This method, involving chloroacetylation followed by amination, is well-established and provides good yields. The choice of starting materials and reaction conditions is dictated by fundamental principles of organic chemistry, aiming for high efficiency, selectivity, and ease of execution. Understanding these principles allows for the adaptation and optimization of the synthesis to meet specific laboratory or industrial requirements.

References

  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. Available at: [Link]

  • the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. Available at: [Link]

  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed. Available at: [Link]

  • Reactions of Acyl Chlorides with Ammonia - Chemistry LibreTexts. Available at: [Link]

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"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Prepared by a Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. While direct literature on the synthesis, full characterization, and biological activity of this specific hydrochloride salt is limited, this guide consolidates available information on its precursors and related analogues to provide a robust framework for its synthesis, characterization, and potential applications. The methodologies outlined herein are grounded in established chemical principles and supported by data from closely related compounds, offering a valuable resource for scientists exploring this chemical scaffold.

Introduction and Rationale

N-arylacetamides are a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and agrochemicals.[1] The title compound, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, belongs to this class and is a derivative of p-anisidine. The introduction of a primary amino group at the alpha-position of the acetamide moiety presents an interesting modification, potentially influencing the molecule's chemical properties and biological activity.

The immediate precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, has demonstrated notable antimicrobial and antifungal properties, suggesting that derivatives of this scaffold could be promising leads for the development of new anti-infective agents.[2][3] This guide provides a detailed protocol for the synthesis of this key precursor and a proposed, scientifically sound pathway to the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-N-(4-methoxyphenyl)acetamide and its hydrochloride salt is presented below.

Property2-Amino-N-(4-methoxyphenyl)acetamide (Free Base)2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride
Molecular Formula C₉H₁₂N₂O₂C₉H₁₃ClN₂O₂
Molecular Weight 180.20 g/mol [4]216.67 g/mol
CAS Number 148627-63-8[5]85622-19-1
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamide[5]2-amino-N-(4-methoxyphenyl)acetamide hydrochloride
SMILES COC1=CC=C(C=C1)NC(=O)CN[6]COC1=CC=C(C=C1)NC(=O)CN.Cl
Predicted XlogP 0.1[6]Not available
Predicted Collision Cross Section ([M+H]⁺) 137.7 Ų[6]Not available

Synthesis and Purification

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride can be logically approached as a two-step process starting from the commercially available p-anisidine:

  • Synthesis of the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Amination of the chloro-intermediate to yield the free base, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

This protocol is based on a published procedure with reported high yield and purity.[1]

3.1.1. Experimental Protocol
  • Dissolve p-anisidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add a solution of sodium acetate in water.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, during which a solid precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide as colorless crystals.

3.1.2. Causality of Experimental Choices
  • Glacial Acetic Acid: Serves as a solvent that readily dissolves the starting p-anisidine.

  • Ice Bath: The reaction between an amine and an acid chloride is highly exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

  • Sodium Acetate: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Recrystallization from Ethanol: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and isolation of a highly pure product.

Step 2: Proposed Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

This proposed synthesis is based on established methods for the amination of α-chloro amides and subsequent salt formation.

3.2.1. Proposed Experimental Protocol
  • Amination:

    • In a pressure vessel, dissolve 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) in a solution of ammonia in dioxane (0.5 M).[7]

    • Seal the vessel and heat the mixture at 100 °C for 3 hours.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base, 2-Amino-N-(4-methoxyphenyl)acetamide.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

    • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[8]

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

3.2.2. Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow p_anisidine p-Anisidine precursor 2-chloro-N-(4-methoxyphenyl)acetamide p_anisidine->precursor Step 1: Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->precursor free_base 2-Amino-N-(4-methoxyphenyl)acetamide precursor->free_base Step 2a: Amination ammonia Ammonia in Dioxane ammonia->free_base final_product 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride free_base->final_product Step 2b: Salt Formation hcl Anhydrous HCl hcl->final_product

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following data for the precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, have been reported, and expected data for the final product are inferred.

Characterization Data for 2-chloro-N-(4-methoxyphenyl)acetamide[1]
TechniqueData
¹H NMR (DMSO-d₆) δ (ppm): 10.23 (s, 1H, NH), 7.50-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92, 113.92 (Ar-CH), 55.23 (OCH₃), 43.48 (CH₂)
FT-IR (ATR) ν (cm⁻¹): 3292 (N-H), 1660 (C=O), 1029 (N-C), 827 (C-Cl)
HRMS (ESI-MS) m/z: [M+H]⁺ calculated for C₉H₁₁ClNO₂: 200.0478, found: 200.0473 (example, actual value may differ slightly)
Expected Characterization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

The following are expected spectral characteristics based on the structure and data from related compounds.

  • ¹H NMR: The spectrum is expected to show the disappearance of the singlet at ~4.24 ppm (CH₂Cl) and the appearance of a new singlet for the CH₂NH₃⁺ group, likely shifted downfield. The aromatic protons and the methoxy protons should remain in similar regions. The NH proton of the amide and the NH₃⁺ protons will be present.

  • ¹³C NMR: The resonance for the CH₂Cl carbon at ~43.48 ppm is expected to be replaced by a resonance for the CH₂NH₃⁺ carbon.

  • FT-IR: The C-Cl stretch at ~827 cm⁻¹ should be absent. A broad absorption characteristic of an ammonium salt (N-H stretch) is expected, in addition to the amide N-H and C=O stretches.

  • Mass Spectrometry: The mass spectrum should show the molecular ion for the free base (m/z = 181.09715 for [M+H]⁺).

Potential Biological Activity and Applications

While no direct biological studies on 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride have been found, the activity of its precursor and related compounds suggests potential areas of interest for researchers.

Antimicrobial and Antifungal Potential

The precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, has been shown to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity.[2][3]

Table of Antimicrobial Activity for 2-chloro-N-(4-methoxyphenyl)acetamide [3]

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Bacillus subtilis23
Enterococcus faecalis20
Escherichia coli15
Pseudomonas aeruginosa15
Candida glabrata12

The authors of the study suggest that the antimicrobial effect may be due to the inhibition of DNA ligase.[2] The conversion of the chloro group to a primary amino group in the title compound may modulate this activity, making it a key compound for further investigation in structure-activity relationship studies.

Potential in Neuroscience

Derivatives of the 2-(4-methoxyphenyl)acetamide scaffold have been investigated as ligands for serotonin receptors. For instance, AC-90179, a more complex derivative, is a selective serotonin 5-HT₂A receptor inverse agonist with potential applications in the treatment of psychosis.[9] This suggests that the core scaffold of the title compound may have utility in the design of novel central nervous system agents.

Logical Framework for Biological Investigation

BiologicalInvestigation precursor 2-chloro-N-(4-methoxyphenyl)acetamide antimicrobial_screening Antimicrobial & Antifungal Screening precursor->antimicrobial_screening Known Activity target_compound 2-Amino-N-(4-methoxyphenyl)acetamide HCl target_compound->antimicrobial_screening Hypothesized Activity cns_receptor_binding CNS Receptor Binding Assays (e.g., 5-HT₂A) target_compound->cns_receptor_binding Inferred Potential sar_studies Structure-Activity Relationship (SAR) Studies antimicrobial_screening->sar_studies cns_receptor_binding->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a compound with significant potential for further research, particularly in the fields of antimicrobial and central nervous system drug discovery. While a complete, published experimental profile is not yet available, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization, based on detailed data from its immediate precursor and related analogues. The protocols and data presented herein are intended to empower researchers to synthesize and evaluate this promising compound, contributing to the exploration of the chemical space of N-arylacetamides.

References

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. Available at: [Link]

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC - PubMed Central. Available at: [Link]

  • Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed. Available at: [Link]

  • 2-amino-n-(4-methoxyphenyl)acetamide hydrochloride (C9H12N2O2) - PubChemLite. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC - PubMed Central. Available at: [Link]

  • N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 - PubChem. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • How to convert amino acid to its hydrochloride? - ResearchGate. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. Available at: [Link]

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  • US20100204470A1 - method for salt preparation - Google Patents.
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In-Depth Technical Guide to the Safe Handling of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a substituted acetamide derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. As with any novel or specialized chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, drawing upon available safety data for the free base and structurally related compounds, as well as established best practices for managing amine hydrochloride salts in a research and development setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, is provided below. It is important to note that the hydrochloride salt will exhibit different solubility characteristics and will form acidic solutions in water.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[1][2]
Molecular Weight 180.20 g/mol PubChem[1][2]
Appearance Solid (form may vary)General
Solubility Expected to be soluble in water as the hydrochloride salt.General Chemical Principles[3]

Hazard Identification and GHS Classification

GHS Classification (based on the free base):

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[4]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[4]

  • Storage: P403+P233, P405[4]

  • Disposal: P501[4]

Toxicological Profile: An Evidence-Based Assessment

Detailed toxicological studies on 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are not extensively published. However, the toxicological profile can be inferred from its structural components, namely the substituted aniline and acetamide moieties.

Substituted anilines are a class of chemicals known for a range of potential toxic effects. Studies on various substituted anilines have shown correlations between their chemical structure and toxicological outcomes, with hemolysis (damage to red blood cells) being a frequently observed effect in animal studies.[5] The metabolic transformation of anilines can lead to the formation of reactive intermediates that may contribute to their toxicity.[4]

Given these considerations, it is prudent to assume that 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride may exhibit systemic toxicity upon significant exposure, in addition to its irritant properties. All handling procedures should be designed to minimize direct contact and inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving powdered 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A risk assessment should be performed for any new procedure. The following PPE is considered the minimum requirement for handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If work cannot be conducted in a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for the safe handling of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in a laboratory setting.

Protocol 1: Weighing of Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE.

    • Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing:

    • Carefully open the container of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid generating dust.

    • Securely close the main container.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of any contaminated materials (e.g., weigh boat, wipes) in a designated hazardous waste container.

Protocol 2: Preparation of Aqueous Stock Solutions
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Don all required PPE.

    • Select a suitable glass container (e.g., beaker, flask) and add the appropriate volume of the desired solvent (e.g., deionized water, buffer).

  • Dissolution:

    • Add the weighed 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride to the solvent.

    • Use a magnetic stirrer to facilitate dissolution. Be aware that the dissolution of hydrochloride salts can be exothermic.

    • The resulting solution will be acidic. If a neutral pH is required for your experiment, it can be carefully adjusted by the dropwise addition of a suitable base (e.g., sodium bicarbonate solution) while monitoring the pH.

  • Storage and Labeling:

    • Transfer the solution to a clearly labeled storage container. The label should include the compound name, concentration, solvent, date of preparation, and any relevant hazard warnings.

    • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by stability studies.

Visualization of Safety Workflows

Diagram: Personal Protective Equipment (PPE) Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Diagram: Spill Response Logic

Spill_Response spill Spill Occurs alert Alert Others & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess minor Minor Spill assess->minor Small & Controllable major Major Spill assess->major Large, Volatile, or Unknown ppe Don Appropriate PPE minor->ppe call_ehs Call Emergency Services / EHS major->call_ehs contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Debris with Spark-Proof Tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose

Sources

Methodological & Application

"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vitro Evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride". In the absence of established biological targets, a systematic screening cascade is essential to elucidate its pharmacological profile. This guide presents a field-proven workflow, commencing with fundamental cytotoxicity profiling to establish a viable concentration range for subsequent functional assays. We then detail robust protocols for assessing potential anti-inflammatory activity, a plausible therapeutic area given the compound's structural motifs. The methodologies include the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the investigation of the compound's influence on the nuclear factor-kappa B (NF-κB) signaling pathway. This structured approach ensures that the generated data is both reliable and interpretable, providing a solid foundation for further drug development and mechanistic studies.

Introduction: Rationale for a Phased In Vitro Screening Approach

The compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a novel chemical entity. Before committing resources to extensive target identification and in vivo studies, a phased in vitro evaluation is critical. The primary objectives of this initial screening are twofold:

  • To Define the Therapeutic Window: It is imperative to first distinguish between specific biological modulation and non-specific cytotoxicity. All subsequent functional assays rely on using the compound at concentrations that do not compromise cell health, ensuring that observed effects are not artifacts of cell death.[1]

  • To Generate Testable Hypotheses: Based on its chemical structure, which includes an acetamide group often found in pharmacologically active molecules, we can hypothesize potential biological activities. A common and high-value target area is inflammation. Therefore, this guide focuses on assays designed to screen for anti-inflammatory potential.

The workflow presented herein is designed as a self-validating system. It begins with broad cytotoxicity testing and uses those results to inform the design of more specific, mechanism-oriented assays.

Experimental Workflow Overview

The logical flow of experiments is crucial for efficient and meaningful data generation. The proposed cascade ensures that each step builds upon the last, from general toxicity to specific functional responses and mechanistic insights.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Data Analysis & Next Steps A Compound Preparation (Stock Solution in DMSO/PBS) B Cytotoxicity Profiling (MTT Assay) Determine Non-Toxic Concentration Range A->B C Anti-Inflammatory Assay (Griess Assay for Nitric Oxide) LPS-Stimulated RAW 264.7 Macrophages B->C Use Non-Toxic Concentrations D Mechanistic Insight Assay (NF-κB Reporter Assay) LPS/TNF-α Stimulated Reporter Cells C->D If NO inhibition is observed F Determine Impact on NF-κB Pathway D->F E Calculate IC50 (Toxicity) & EC50 (NO Inhibition) G Hypothesis Generation & Design Follow-up Studies (e.g., Cytokine Profiling, COX/LOX Assays) E->G F->G G LPS LPS / TNF-α (Stimulus) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) LPS->Receptor IKK IKK Complex Activation Receptor->IKK IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory genes: iNOS, TNF-α, IL-6) Nucleus->Transcription Initiates Test_Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Test_Compound->IKK Potential Inhibition Site Test_Compound->NFkB Potential Inhibition Site

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

  • Cell Culture:

    • Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293-NFκB-luc).

    • Seed 2.5 x 10⁴ cells per well in a white, opaque 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat cells for 1-2 hours with non-toxic concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).

    • Incubate for 6-8 hours, which is typically sufficient for reporter gene expression.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Use a commercial luciferase assay kit (e.g., Promega's ONE-Glo™ or similar). Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Shake the plate briefly and measure the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • A dose-dependent decrease in luminescence suggests the compound interferes with the NF-κB signaling pathway.

Data Interpretation and Next Steps

The results from this initial screening cascade will provide a foundational pharmacological profile for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

ScenarioCytotoxicity (IC₅₀)NO InhibitionNF-κB InhibitionInterpretation & Next Steps
1 > 100 µMYes (Potent)Yes (Potent)Promising Lead: Compound shows specific anti-inflammatory activity, likely via NF-κB pathway. Next Steps: Proceed to measure effects on pro-inflammatory cytokine (TNF-α, IL-6) secretion via ELISA. Investigate upstream targets in the NF-κB pathway (e.g., IKK phosphorylation).
2 5 µMYes (at < 5 µM)Yes (at < 5 µM)Cytotoxic Compound: The observed "activity" is likely due to cell death. Next Steps: De-prioritize for anti-inflammatory screening. Consider other applications if cytotoxicity is potent and selective for cancer cells (requiring a different assay panel).
3 > 100 µMYes (Potent)NoAlternative Mechanism: Anti-inflammatory effect is independent of NF-κB. Next Steps: Investigate other pathways, such as MAPK signaling or direct enzyme inhibition (e.g., COX-1/COX-2 assays). [2]
4 > 100 µMNoNoInactive in These Assays: The compound does not exhibit anti-inflammatory activity under these conditions. Next Steps: Consider screening against other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, based on structural similarity to known ligands. [3]

Conclusion

This application note details a robust, logical, and scientifically-grounded workflow for the initial in vitro characterization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. By systematically evaluating cytotoxicity before proceeding to functional and mechanistic assays, researchers can generate high-quality, interpretable data. This foundational knowledge is indispensable for making informed decisions about the future development trajectory of this novel compound.

References

  • Wikipedia contributors. (2024). MTT assay. Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd Inc. [Link]

  • Al-Samadi, A. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sartorius Group. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Mhaismale, P. R., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Müller, J. M., et al. (1997). Assaying NF-κB and AP-1 DNA-Binding and Transcriptional Activity. In Methods in Molecular Biology. Humana Press. [Link]

  • G. W. Stephens, et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Various Authors. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cancers. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

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Application Note: A Methodological Guide for the Antimicrobial Evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery.[1][2] This document provides a comprehensive set of application notes and detailed protocols for the initial antimicrobial characterization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride . While direct antimicrobial data for this specific compound is limited, its acetamide core is present in various molecules with demonstrated biological activity.[3][4] This guide is designed to provide researchers with a robust, field-proven framework for a foundational antimicrobial assessment, from initial susceptibility testing to preliminary mechanism of action (MoA) investigations. The methodologies are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5]

Part 1: Compound Characterization and Preparation

Physicochemical Properties

A thorough understanding of the test article is the foundation of any biological study. 2-Amino-N-(4-methoxyphenyl)acetamide is an organic compound belonging to the acetamide class. The hydrochloride salt form is typically used to enhance aqueous solubility and stability.

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂PubChem[6]
Molecular Weight 180.20 g/mol (base)PubChem[6]
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamidePubChem[6]
Structure Chemical structure of 2-amino-N-(4-methoxyphenyl)acetamidePubChem
Protocol for Stock Solution Preparation

Accurate and consistent preparation of the test article is critical for reproducible results. The choice of solvent must ensure complete dissolution of the compound without exhibiting antimicrobial activity itself.

Objective: To prepare a sterile, high-concentration stock solution of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for use in antimicrobial assays.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride powder

  • Sterile, deionized water or Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile-filtering unit (0.22 µm pore size)

Procedure:

  • Solvent Selection (Causality): The hydrochloride salt is expected to be water-soluble. However, if solubility issues arise, high-purity DMSO can be used. A preliminary solubility test is recommended. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.

  • Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 1280 µg/mL).

    • Formula: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL)

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment (e.g., a biosafety cabinet).

  • Dissolution: Aseptically transfer the powder to a sterile conical tube. Add the chosen sterile solvent incrementally while vortexing to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of the subsequent assays.

  • Storage: Store the stock solution in aliquots at -20°C or lower to prevent degradation and repeated freeze-thaw cycles.

Part 2: Core Antimicrobial Susceptibility Protocols

The following protocols are based on the internationally recognized standards for antimicrobial susceptibility testing, ensuring that the generated data is comparable and reliable.[5][7]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a quantitative and highly reproducible technique.[5][9]

Objective: To quantitatively determine the MIC of the test compound against a panel of clinically relevant bacteria.

Materials:

  • Test compound stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Sterile multichannel pipette and reservoirs

Procedure:

  • Bacterial Inoculum Preparation (Trustworthiness):

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for result consistency.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration in the microtiter plate of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well contains no compound and must show bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well is not inoculated and must remain clear.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12. This brings the final volume in each well to 200 µL and halves the drug concentration, achieving the desired final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay and determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial population.[10][11][12]

Objective: To determine if the test compound is bactericidal or bacteriostatic at concentrations near the MIC.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette or loop

Procedure:

  • Subculturing (Self-Validation):

    • Following the MIC reading, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically plate a 10 µL aliquot from each of these wells onto a labeled MHA plate.

    • A positive control should be plated from the growth control well (well 11) of the MIC plate to confirm the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • Count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL when plating 10 µL).[11]

Part 3: Data Presentation and Interpretation

Data Summary Table

Organizing results in a clear format is essential for analysis and comparison.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli25922[Data][Data][Calculated][Bactericidal/Static]
S. aureus29213[Data][Data][Calculated][Bactericidal/Static]
P. aeruginosa27853[Data][Data][Calculated][Bactericidal/Static]
K. pneumoniae700603[Data][Data][Calculated][Bactericidal/Static]
Interpretation of Results
  • Bacteriostatic vs. Bactericidal: The relationship between the MIC and MBC is used to classify the compound's activity.

    • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4 .[11][12]

    • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4 , meaning a much higher concentration is required to kill the bacteria than to inhibit its growth.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Plate with Standardized Bacteria Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate 18-24h at 35°C Inoculate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Plate 10µL from clear wells (≥MIC) onto MHA plates Read_MIC->Subculture Proceed if MIC is determined Incubate_MBC Incubate MHA plates 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC

Caption: Workflow for Determining MIC and MBC.

Part 4: Preliminary Mechanism of Action (MoA) Investigation

Identifying the molecular target is a critical step in antibiotic development.[13] For a novel compound, a tiered approach starting with broad phenotypic assays is logical.

Rationale for MoA Studies

Once antimicrobial activity is confirmed, understanding how the compound works provides insight into its potential spectrum, resistance mechanisms, and therapeutic utility. Phenotypic screens can rapidly categorize a new agent by observing its effect on essential cellular pathways.[13]

Proposed Investigational Workflow

This workflow outlines a series of experiments to narrow down the potential target of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

G cluster_membrane Membrane Pathway cluster_macro Biosynthesis Pathway Start Confirmed Activity (MIC ≤ 16 µg/mL) Membrane Membrane Integrity Assay? (e.g., SYTOX Green Uptake) Start->Membrane Macro Macromolecular Synthesis Assay? (DNA, RNA, Protein, Peptidoglycan) Start->Macro Membrane_Damage Result: Membrane Damaged Membrane->Membrane_Damage Positive Membrane_Intact Result: Membrane Intact Membrane->Membrane_Intact Negative DNA_Inhibited Target: DNA Gyrase/ Topoisomerase Macro->DNA_Inhibited DNA synthesis inhibited RNA_Inhibited Target: RNA Polymerase Macro->RNA_Inhibited RNA synthesis inhibited Protein_Inhibited Target: Ribosome Macro->Protein_Inhibited Protein synthesis inhibited CellWall_Inhibited Target: Peptidoglycan Synthesis Macro->CellWall_Inhibited Cell wall synthesis inhibited Membrane_Intact->Macro Proceed to next assay

Caption: Decision workflow for preliminary MoA studies.

Brief Protocol Outlines:

  • Membrane Integrity Assay: Expose bacteria to the compound at MIC levels in the presence of a membrane-impermeable DNA dye (e.g., SYTOX Green). An increase in fluorescence indicates membrane damage, as the dye can only enter and bind to DNA in cells with compromised membranes.

  • Macromolecular Synthesis Assays: Measure the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) into macromolecules in the presence of the compound.[13] Inhibition of a specific pathway suggests a corresponding target class.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Schoen, J. G. (Ed.). (2000). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Organización de las Naciones Unidas para la Alimentación y la Agricultura. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Hindller, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved from [Link]

  • Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Retrieved from [Link]

  • Mulcahy, L. R., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Johnson, R. C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ACS Infectious Diseases, 8(5), 939–950. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Mantilla-Calderon, D., et al. (2024). The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. WIREs Water. Retrieved from [Link]

  • University of Zurich. (2019, October 25). Antibiotics with novel mechanism of action discovered. ScienceDaily. Retrieved from [Link]

  • Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409191, 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231499, N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Pharmaceutical Approaches of Antimicrobial Agents for Selective Delivery in Various Administration Routes. Pharmaceuticals, 15(10), 1259. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 558. Retrieved from [Link]

  • Butler, M. S., et al. (2023). A Review of Antibacterial Candidates with New Modes of Action. Journal of Medicinal Chemistry, 66(5), 3091–3126. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Acetamide Derivatives in Oncology

The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this context, the acetamide scaffold has emerged as a promising pharmacophore in the design of new anticancer drugs. Derivatives of acetamide have demonstrated a range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, as a potential anticancer compound. While direct studies on this specific molecule are not extensively documented, its structural elements, featuring an amino group and a methoxyphenyl moiety, suggest a potential for biological activity worthy of investigation.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed framework for assessing the cytotoxic and mechanistic properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in cancer cell line models. The protocols herein are designed to be robust and self-validating, providing a solid foundation for preclinical drug discovery.

Chemical Profile: 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • IUPAC Name: 2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride

  • Molecular Formula: C9H13ClN2O2[2]

  • Molecular Weight: 216.66 g/mol [2]

  • Structure:

Caption: Chemical structure of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Part 1: Foundational Assays for Anticancer Activity Screening

The initial phase of evaluating a novel compound involves a series of in vitro assays to determine its general cytotoxic and anti-proliferative effects.[3][4][5] This tiered approach allows for an efficient screening process, identifying promising candidates for more in-depth mechanistic studies.

Experimental Workflow Overview

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride cell Cancer Cell compound->cell Bax Bax (Pro-apoptotic) cell->Bax Bcl2 Bcl-2 (Anti-apoptotic) cell->Bcl2 p53 p53 cell->p53 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 p53->p21 CDK2 CDK2/Cyclin E p21->CDK2 G1_S_arrest G1/S Arrest CDK2->G1_S_arrest

Caption: Potential signaling pathways affected by an anticancer compound.

Conclusion

This application note provides a comprehensive and structured approach for the initial in vitro evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride as a potential anticancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel acetamide derivative and guiding future preclinical development.

References

  • Jagtap, A. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Zhang, X., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 3(1), 21-30. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NIH National Cancer Institute. (n.d.). Assaying cell cycle status using flow cytometry. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. [Link]

  • Acta Crystallographica Section E. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]

  • Toxicology in Vitro. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). [Link]

  • Anticancer Drugs. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. [Link]

  • IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Arctom. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride. [Link]

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Application Note & Protocols: A High-Throughput Screening Cascade for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the evaluation of novel chemical entities, using 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride as a representative compound, within a high-throughput screening (HTS) environment. We detail a strategic, multi-stage screening cascade beginning with a primary phenotypic screen to identify broad bioactivity, followed by robust hit confirmation and mechanism-of-action studies. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, and are tailored for researchers, scientists, and drug development professionals aiming to establish a rigorous screening pipeline for uncharacterized small molecules.

Introduction to the Target Compound

The compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, hereafter referred to as Cmpd-X , is a small molecule with structural motifs common in medicinal chemistry. Its characterization in the context of large-scale biological screening is essential to uncover its potential therapeutic value or utility as a chemical probe.

The hydrochloride salt form enhances aqueous solubility, a favorable characteristic for cell-based screening applications. The core structure, featuring an N-aryl acetamide, is a privileged scaffold found in numerous bioactive agents. For instance, the related chloroacetamide class of molecules has been identified as promising covalent inhibitors for various protein targets[1]. While Cmpd-X lacks the reactive chloro- group, its backbone presents a valuable starting point for library synthesis and biological evaluation.

Given the absence of established biological targets for Cmpd-X , a phenotypic screening approach is the most logical starting point. Phenotypic screens allow for the discovery of compounds that produce a desired biological effect in a cellular context without a priori knowledge of the specific molecular target[2]. Our proposed cascade will therefore begin with a highly robust cell viability assay to broadly assess the compound's impact on cellular health.

Table 1: Physicochemical Properties of 2-Amino-N-(4-methoxyphenyl)acetamide

Property Value Source
Molecular Formula C₉H₁₂N₂O₂ PubChem CID: 409191[3]
Molecular Weight 180.20 g/mol (Free Base) PubChem CID: 409191[3]
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamide PubChem CID: 409191[3]

| Synonyms | N-(4-methoxyphenyl)glycinamide | PubChem CID: 409191[3] |

The High-Throughput Screening Cascade: A Strategic Overview

The journey from a large compound library to a set of validated, well-characterized hits is a systematic process of attrition. The goal is not merely to identify active compounds but to do so with high confidence, eliminating artifacts and false positives early in the process[4][5]. We employ a three-stage cascade:

  • Primary Screening: A single-concentration screen against a large compound library to identify initial "hits" with any significant biological activity.

  • Hit Confirmation & Triage: Re-testing of primary hits from a freshly sourced compound sample to confirm activity and establish potency through dose-response analysis.

  • Secondary & Mechanism of Action (MoA) Assays: Further biological assays to begin elucidating how the confirmed hit exerts its effect.

This workflow ensures that resources are focused progressively on the most promising candidates.

G cluster_0 Screening Cascade Overview cluster_1 Hit Validation cluster_2 Mechanism of Action start Compound Library (Including Cmpd-X) primary Primary HTS (10 µM Single-Point Screen) Cell Viability Assay start->primary Assay Plate Preparation analysis1 Data Analysis & Hit Picking (e.g., Z-score > 3) primary->analysis1 Raw Luminescence Data confirm Hit Confirmation (Fresh Compound Source) analysis1->confirm Primary Hit List dose_response Dose-Response Assay (10-point, 1:3 dilution) Determine IC50/EC50 confirm->dose_response Confirmed Actives secondary Secondary / Orthogonal Assays (e.g., Apoptosis, Cytotoxicity) dose_response->secondary Potent Confirmed Hits sar Preliminary SAR Analysis dose_response->sar Potency Data

Diagram 1: A high-level overview of the proposed HTS cascade for Cmpd-X.

Primary Assay Protocol: ATP-Based Cell Viability

Rationale for Method Selection: To assess the general bioactivity of Cmpd-X , we will use a luminescent ATP-based cell viability assay (e.g., Promega CellTiter-Glo®). The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells[6][7]. This assay format is chosen for its:

  • High Sensitivity: A strong signal-to-background ratio.

  • Robustness: Less prone to interference from colored or fluorescent compounds than colorimetric or fluorescence-based assays[7].

  • HTS-Compatibility: A simple "add-mix-read" protocol that is easily automated[6].

Pre-Screening Assay Validation

Before commencing the full screen, the assay must be rigorously validated to ensure its performance is robust and reproducible[8][9]. This is a critical step for trustworthiness.

A. DMSO Tolerance: The effect of the vehicle (dimethyl sulfoxide, DMSO) on cell viability is assessed. For most cell-based assays, the final DMSO concentration should be kept below 1%[9]. B. Plate Uniformity and Z'-Factor Calculation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay[10]. This is determined by running multiple plates with only positive and negative controls.

Table 2: Assay Validation Acceptance Criteria

Parameter Description Acceptance Criterion Rationale
DMSO Tolerance Final concentration of DMSO in assay wells. ≤ 0.5% Minimizes solvent-induced toxicity, ensuring observed effects are from the compound[9].
Signal-to-Background (S/B) Ratio of the mean signal of the negative control (vehicle) to the positive control (e.g., staurosporine). ≥ 10 A large window between controls is necessary to confidently identify hits.
Coefficient of Variation (%CV) A measure of data variability within control groups. < 10% Low variability indicates high precision and reproducibility of the assay.

| Z'-Factor | Statistical measure of assay quality, calculated from control means and standard deviations. | ≥ 0.5 | Confirms the assay is robust enough for HTS, with a sufficient window to distinguish hits from noise[10]. |

Step-by-Step Primary Screening Protocol (384-Well Format)

Objective: To screen a compound library (including Cmpd-X ) at a single concentration (10 µM) to identify compounds that significantly reduce cell viability.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Cmpd-X and library compounds (10 mM stock in DMSO)

  • Positive Control: Staurosporine (10 mM stock in DMSO)

  • Negative Control: DMSO

  • Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

Protocol:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 20,000 cells/mL in culture medium.

    • Using an automated dispenser, add 25 µL of the cell suspension (500 cells) to each well of the 384-well plates, excluding columns 23 and 24.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting 10 mM stock compounds into culture medium to achieve a 4X final concentration (40 µM).

    • Control Wells (Columns 23 & 24):

      • Column 23 (Negative Control): Add medium containing 0.4% DMSO.

      • Column 24 (Positive Control): Add medium containing 40 µM Staurosporine.

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer the appropriate volume of compound or control from the source plate to the assay plate to achieve a final concentration of 10 µM (and 0.1% DMSO). This direct dispensing minimizes volume additions.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO₂. The long incubation period allows for the detection of both cytotoxic and cytostatic effects.

  • Signal Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to all wells.

    • Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis and Hit Identification

High-throughput screening generates vast amounts of data that require a standardized analysis pipeline to ensure unbiased hit selection[11].

G cluster_0 HTS Data Analysis Workflow cluster_controls Controls Processing rawData Raw Luminescence Values (RLU per well) neg_ctrl Negative Control Wells (DMSO only) rawData->neg_ctrl pos_ctrl Positive Control Wells (Staurosporine) rawData->pos_ctrl normalization Percentage Inhibition Calculation % Inhibition = 100 * (1 - (RLU_sample - Mean_Pos) / (Mean_Neg - Mean_Pos)) rawData->normalization z_score Z-Score Calculation Z = (RLU_sample - Mean_Neg) / StdDev_Neg rawData->z_score mean_neg Mean(Neg) neg_ctrl->mean_neg std_neg StdDev(Neg) neg_ctrl->std_neg pos_ctrl->normalization mean_neg->normalization mean_neg->z_score std_neg->normalization std_neg->z_score hit_picking Hit Selection Criteria (e.g., Z-score < -3) z_score->hit_picking hit_list Primary Hit List hit_picking->hit_list

Diagram 2: The data analysis pipeline from raw plate reader output to a curated primary hit list.

Hit Selection Criteria: A compound is typically classified as a "hit" if its effect on cell viability is statistically significant compared to the neutral control population. A common and robust method is to use the Z-score[12][13]:

  • Z-score = (Value_sample - Mean_negative_controls) / SD_negative_controls

A stringent cutoff, such as a Z-score < -3 (indicating a viability reduction of more than three standard deviations from the mean), is applied to select the initial hit list.

Hit Confirmation and Secondary Assays

Rationale: The primary screen is designed for throughput, not precision. It is imperative to confirm that the observed activity is real and not an artifact[4]. This involves re-testing from a fresh sample of the compound and determining its potency.

Dose-Response Protocol

Objective: To determine the IC₅₀ (the concentration at which 50% of the maximum inhibitory effect is observed) for all confirmed primary hits.

Protocol:

  • Source fresh, powdered samples of the hit compounds, including Cmpd-X if it is a hit.

  • Prepare a new 10 mM stock solution in DMSO.

  • Create a 10-point, 1:3 serial dilution series for each compound, starting at a top concentration of 100 µM.

  • Perform the same cell viability assay as described in Section 3.2, but instead of a single concentration, add the dilution series to the assay plates.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Table 3: Example Dose-Response Plate Layout (for one compound)

Well(s) Compound Conc.
A1, B1 100 µM
C1, D1 33.3 µM
E1, F1 11.1 µM
G1, H1 3.7 µM
I1, J1 1.2 µM
K1, L1 0.4 µM
M1, N1 0.14 µM
O1, P1 0.05 µM
Q1, R1 0.016 µM
S1, T1 0.005 µM
Col 23 Negative Control (DMSO)

| Col 24 | Positive Control |

Proposed Secondary Assay: Apoptosis Induction

Rationale: If Cmpd-X is a confirmed hit that reduces cell viability, a key mechanistic question is whether it is causing cell death via apoptosis (programmed cell death) or necrosis. A specific follow-up assay can provide this insight.

Method: A luminescent caspase activity assay (e.g., Promega Caspase-Glo® 3/7) can be used. Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway.

Conceptual Protocol:

  • Seed cells and treat with a dose-response of the confirmed hit compound as described in 5.1.

  • Incubate for a shorter period (e.g., 24 hours), as apoptosis often precedes complete loss of metabolic activity.

  • Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate.

  • If caspases are active, the substrate is cleaved, generating a luminescent signal that is proportional to the amount of apoptosis.

  • An EC₅₀ for apoptosis induction can be calculated. A potent IC₅₀ in the viability assay coupled with a potent EC₅₀ in the caspase assay strongly suggests the compound's mechanism involves the induction of apoptosis.

Conclusion

This application note outlines a robust, logical, and technically sound framework for evaluating the biological activity of an uncharacterized compound, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride , using modern high-throughput screening methodologies. By starting with a broad phenotypic assay and systematically progressing through rigorous validation, confirmation, and secondary mechanism-of-action studies, researchers can generate high-quality, reliable data. This cascade approach is not only applicable to Cmpd-X but serves as a universal template for the initial stages of any small molecule drug discovery or chemical biology project, ensuring that subsequent research efforts are built upon a foundation of validated and trustworthy hits.

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A General Protocol for the Preparation and Use of Novel Small Molecules in Cell Culture, Exemplified by 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of novel or poorly characterized small molecules into cell-based assays is a fundamental component of drug discovery and basic research. However, the absence of established data on critical parameters such as solubility, stability, and cytotoxicity presents a significant challenge to obtaining reliable and reproducible results. This application note provides a comprehensive, field-proven framework for researchers to systematically prepare, validate, and implement a novel compound for in vitro studies, using 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride as a practical example. The protocols herein detail a self-validating workflow, from initial solubility testing and stock solution preparation to the determination of an appropriate working concentration range using a standard cytotoxicity assay.

Introduction: The Challenge of Uncharacterized Compounds

Researchers frequently work with compounds for which detailed biological or handling information is not available in the public domain. Direct application of such a compound into a sensitive biological system without prior characterization can lead to experimental artifacts, including unexpected cytotoxicity from the solvent, compound precipitation in media, or misleading results due to using an inappropriate concentration.

This guide establishes a robust methodology to mitigate these risks. By following these protocols, researchers can generate the necessary preliminary data to confidently design and execute meaningful experiments with any new chemical entity.

Compound Characterization: 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Before experimental work, it is crucial to gather all available information about the compound. For the purpose of this guide, our example compound is 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

PropertyDataSource
CAS Number 85622-19-1Vendor Information
Molecular Formula C₉H₁₃ClN₂O₂Vendor Information
Molecular Weight 216.67 g/mol Vendor Information
Appearance Solid powder (form may vary)Vendor Information
Solubility Not publicly availableN/A
Biological Activity Not publicly availableN/A

The critical missing information—solubility and biological activity—necessitates the empirical validation steps outlined below.

Part I: Solubility and Stock Solution Preparation

The primary goal is to prepare a high-concentration, sterile stock solution from which working dilutions can be made. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad dissolving power and miscibility with aqueous cell culture media.[1]

Rationale for Solvent Choice

DMSO can dissolve a wide range of both polar and nonpolar compounds.[1] However, it can also be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though sensitive cells like primary cultures may require concentrations below 0.1%.[2][3] Therefore, the goal is to create a stock solution concentrated enough that the final dilution into media keeps the DMSO concentration well below 0.5%.

Protocol: Small-Scale Solubility Test

Before preparing a bulk stock solution, it is essential to determine the compound's approximate solubility in DMSO.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride powder

  • Cell culture-grade DMSO (sterile)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 2.17 mg) into a sterile microcentrifuge tube. This mass is chosen to target a 10 mM concentration in 100 µL of DMSO.

  • Add 100 µL of sterile DMSO to the tube.

  • Vortex the tube gently for 1-2 minutes to facilitate dissolution.[2]

  • Visually inspect the solution against a light source. If the solution is clear with no visible particulates, the compound is soluble at 10 mM.

  • If particulates remain, sonicate the tube in a water bath for 10-15 minutes.[2] Gentle warming to 37°C can also be attempted, but be aware that heat may degrade some compounds.[2]

  • If the compound is still not fully dissolved, it is not soluble at 10 mM. The test should be repeated with a larger volume of DMSO to determine the solubility at a lower concentration (e.g., 5 mM or 1 mM).

Protocol: Preparation of a 10 mM Stock Solution

Assuming the compound was found to be soluble at 10 mM in the test above.

Procedure:

  • Aseptically weigh 2.17 mg of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and transfer it to a sterile conical tube.

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Cap the tube securely and vortex until the solid is completely dissolved. Use sonication if necessary.

  • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile tube. This step ensures the removal of any potential microbial contamination or undissolved micro-particulates.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the hygroscopic DMSO.[2][4][5]

Part II: Storage and Stability

Storage: Store the single-use aliquots at -20°C or -80°C in a desiccated container.[6] For most compounds, -80°C is preferred for long-term stability.

Stability: The stability of the compound in DMSO is unknown. While many compounds are stable for months when stored properly, some can degrade.[7] If the compound will be used over a long period, it is advisable to perform a functional check (e.g., re-running a dose-response curve) with a freshly prepared stock solution to compare against an older one.

Part III: Determination of Working Concentration Range

To study the biological effects of a compound, it is crucial to first identify a concentration range that is not overtly cytotoxic. A dose-response experiment using a cell viability assay, such as the MTT assay, is the standard method for this determination.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8][9]

Experimental Workflow for Compound Validation

G cluster_prep Part 1: Preparation cluster_validation Part 2: Validation cluster_application Part 3: Application a Weigh Compound b Solubility Test (DMSO) a->b c Prepare Sterile Stock (e.g., 10 mM) b->c d Aliquot & Store at -80°C c->d f Prepare Serial Dilutions (e.g., 0.1 nM to 100 µM) d->f e Seed Cells in 96-Well Plate e->f g Treat Cells (24-72h) + Vehicle Control f->g h Perform MTT Assay g->h i Measure Absorbance h->i j Calculate IC50 & Determine Non-Toxic Concentration Range i->j k Use Validated Concentrations in Functional Assays j->k

Caption: Workflow for preparing and validating a novel compound for cell culture.

Protocol: Dose-Response Cytotoxicity (MTT Assay)

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Prepare Serial Dilutions:

    • Prepare an intermediate dilution of your 10 mM stock in culture medium. For example, dilute the 10 mM stock 1:100 into medium to get a 100 µM working solution (final DMSO: 1%).

    • Perform serial dilutions (e.g., 1:5 or 1:10) across the 96-well plate to achieve a wide range of final concentrations (e.g., from 100 µM down to the low nM range).

    • Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%) but no compound. This control is essential to ensure that any observed effects are due to the compound and not the solvent.[2]

    • Include "no-cell" blanks containing only media for background subtraction.

  • Cell Treatment: Carefully remove the old medium from the cells and add the prepared dilutions (containing the compound or vehicle control). Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis and Interpretation
  • Subtract the average absorbance of the "no-cell" blank wells from all other values.

  • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (Abs_treated / Abs_vehicle) * 100.

  • Plot the percent viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

  • For subsequent functional assays, select a range of concentrations well below the IC₅₀ (e.g., 1/10th to 1/100th of the IC₅₀) where cell viability is >90%. [11] This ensures that observed effects are specific to the compound's biological activity, not a result of general cytotoxicity.

Conclusion

The absence of established protocols for a novel compound should not be a barrier to its use in research. By systematically determining its solubility, preparing and storing a stable stock solution, and defining a non-toxic working concentration range, researchers can build the necessary foundation for rigorous and reproducible in vitro experimentation. This structured, self-validating approach ensures data integrity and maximizes the potential for meaningful discovery.

References

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Application Notes and Protocols for the Investigation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Phenacetin Analog

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical entity belonging to the acetamide class of compounds. Its core structure, N-(4-methoxyphenyl)acetamide, also known as methacetin, is a known metabolite of the erstwhile analgesic and antipyretic drug, phenacetin[1][2][3][4]. The historical use and extensive study of phenacetin and its derivatives, including paracetamol (acetaminophen), provide a strong scientific rationale for investigating the pharmacological profile of this specific analog in preclinical animal models. The addition of an amino group at the 2-position of the acetamide moiety presents an interesting structural modification that warrants exploration for novel biological activities.

This comprehensive guide provides detailed application notes and protocols for the preclinical evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in rodent models. The methodologies outlined herein are synthesized from established protocols for analogous compounds and are intended to serve as a robust starting point for researchers. The focus is on elucidating the potential analgesic, anti-inflammatory, and antipyretic properties, drawing parallels from the known pharmacology of p-aminophenol derivatives[5][6][7][8].

Proposed Mechanism of Action: A Hypothesis Rooted in Analgesic History

The structural similarity of 2-Amino-N-(4-methoxyphenyl)acetamide to phenacetin and its metabolites suggests a potential interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. Paracetamol, a major metabolite of phenacetin, is thought to exert its effects through the inhibition of a specific splice variant of COX-1, now commonly referred to as COX-3, which is predominantly found in the central nervous system. This central mechanism is believed to be responsible for its analgesic and antipyretic effects, with weaker peripheral anti-inflammatory activity.

It is hypothesized that 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride may act as a pro-drug, being metabolized in vivo to active compounds that modulate the arachidonic acid cascade. The presence of the 2-amino group could influence its metabolic profile, potentially leading to novel or enhanced pharmacological activities compared to its parent compounds.

Proposed Mechanism of Action cluster_0 Systemic Circulation cluster_1 Metabolism (Liver) cluster_2 Central Nervous System 2-Amino-N-(4-methoxyphenyl)acetamide 2-Amino-N-(4-methoxyphenyl)acetamide Active Metabolites Active Metabolites 2-Amino-N-(4-methoxyphenyl)acetamide->Active Metabolites Metabolic Activation COX-3 Inhibition COX-3 Inhibition Active Metabolites->COX-3 Inhibition Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX-3 Inhibition->Reduced Prostaglandin Synthesis Blocks Analgesia & Antipyresis Analgesia & Antipyresis Reduced Prostaglandin Synthesis->Analgesia & Antipyresis Leads to Analgesia Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Pain Induction & Assessment Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Pain Induction Pain Induction Compound Administration->Pain Induction Behavioral Observation Behavioral Observation Pain Induction->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis

Caption: General workflow for assessing analgesic efficacy.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This is a widely used and well-characterized model of acute inflammation.[9][10]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

  • Induction of Edema: One hour after PO administration or 30 minutes after IP administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point by comparing the increase in paw volume to the vehicle control group.

Antipyretic Activity

Brewer's Yeast-Induced Pyrexia Model

This model is commonly used to screen for antipyretic activity.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Baseline Temperature: Measure the baseline rectal temperature of each rat using a digital thermometer.

  • Induction of Pyrexia: Induce fever by injecting a 15% suspension of Brewer's yeast in sterile saline subcutaneously (10 mL/kg) into the dorsal region.

  • Post-Induction Temperature: 18 hours after yeast injection, measure the rectal temperature again. Only animals showing an increase in rectal temperature of at least 0.5 °C are included in the study.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., paracetamol, 150 mg/kg) orally.

  • Temperature Monitoring: Record the rectal temperature at hourly intervals for up to 4 hours after drug administration.

  • Data Analysis: Compare the reduction in rectal temperature in the treated groups to the vehicle control group.

Safety and Toxicology

Preliminary toxicological evaluation is essential. Acute toxicity studies can be conducted in mice or rats to determine the LD50 (median lethal dose) and to observe any signs of toxicity. Sub-chronic toxicity studies may be warranted depending on the results of the initial efficacy and PK studies.

Conclusion: A Path Forward for a Promising Compound

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride represents an intriguing candidate for pharmacological investigation, given its structural relationship to well-established analgesic and antipyretic agents. The protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound. By systematically assessing its pharmacokinetic profile and its efficacy in validated animal models of pain, inflammation, and fever, researchers can effectively elucidate its therapeutic potential. As with any novel compound, careful dose-response studies and safety assessments are paramount. The insights gained from these foundational studies will be critical in determining the future trajectory of this promising molecule in the drug development pipeline.

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Application Notes and Protocols: Evaluating 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" as a potential chemical probe. While not currently established as a probe for a specific biological target, its structure presents an interesting starting point for investigation. These application notes will therefore focus on the critical workflows and rigorous validation processes required to characterize a novel small molecule for use in chemical biology. We will detail the principles of chemical probe validation, hypothetical target identification strategies, and provide detailed, field-proven protocols for assessing potency, selectivity, and target engagement in cellular contexts.

Introduction: The Imperative for Rigorous Chemical Probe Validation

Chemical probes are indispensable small molecules used to interrogate the function of proteins and pathways in biological systems.[1][2] Unlike drugs, which are optimized for therapeutic outcomes, a chemical probe is designed to selectively answer a biological question. The utility of a chemical probe is directly proportional to its characterization; a poorly validated probe can lead to misleading or irreproducible results, hindering scientific progress.[3]

A high-quality chemical probe should possess the following key attributes:

  • Potency: Typically, a probe should exhibit high potency against its intended target, with an IC50 or Kd value in the nanomolar range (ideally <100 nM) in biochemical assays.[3]

  • Selectivity: A probe must be highly selective for its target over other related proteins, especially within the same protein family. A greater than 30-fold selectivity is a widely accepted benchmark.[3]

  • Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a cellular context at a reasonable concentration (typically <1 µM).[2][3]

  • Demonstrated Mechanism of Action: There must be clear evidence linking the observed biological phenotype to the modulation of the intended target by the probe.[4]

This guide will use 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride as a candidate molecule to illustrate the process of transforming a novel compound into a validated chemical probe.

Physicochemical Properties and Synthesis of the Candidate Compound

Compound: 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride Molecular Formula: C₉H₁₃ClN₂O₂[5] Molecular Weight: 216.67 g/mol [5]

PropertyValueSource
IUPAC Name2-amino-N-(4-methoxyphenyl)acetamide;hydrochloridePubChem CID: 409191
Molecular FormulaC₉H₁₂N₂O₂ (free base)[6]
Molecular Weight180.20 g/mol (free base)[6]
XLogP30.1[6]
Synthesis Protocol (Adapted from available literature)

A plausible synthesis route for the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, can be adapted from known methods for similar structures. The hydrochloride salt can then be formed by treatment with HCl.

Protocol 2.1: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide

  • Step 1: Acylation of p-Anisidine: To a solution of p-anisidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 2-chloroacetyl chloride (1.1 eq) dropwise at 0°C.

  • Step 2: Nucleophilic Substitution: The resulting 2-chloro-N-(4-methoxyphenyl)acetamide can then be reacted with a source of ammonia (e.g., aqueous ammonia) to displace the chloride and form the desired 2-amino-N-(4-methoxyphenyl)acetamide.

  • Step 3: Purification: The crude product should be purified using column chromatography or recrystallization to yield the pure compound.

  • Step 4: Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

  • Characterization: The final product must be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Target Identification and Validation Workflow

As the biological target of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is unknown, a systematic approach is required for target identification and validation.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Candidate Compound (2-Amino-N-(4-methoxyphenyl)acetamide HCl) B Computational Prediction (Similarity Search, Docking) A->B C Affinity-Based Proteomics (e.g., Chemical Proteomics) A->C D Phenotypic Screening (Cell-based assays) A->D E Putative Target List B->E C->E D->E F Biochemical Assays (Potency & Selectivity) E->F G Cellular Target Engagement (e.g., CETSA) F->G H Orthogonal Validation (CRISPR/siRNA Knockdown) G->H I Validated Target H->I

Figure 1: A generalized workflow for identifying and validating the biological target of a novel small molecule.

Protocol 3.1: Phenotypic Screening to Generate Hypotheses
  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissues or disease states (e.g., cancer cell lines, primary cells).

  • Assay Development: Utilize high-content imaging or other multi-parametric readouts to assess a broad range of cellular phenotypes, such as cell viability, apoptosis, cell cycle progression, and morphological changes.

  • Dose-Response Treatment: Treat the selected cell lines with a range of concentrations of the candidate compound (e.g., from 1 nM to 50 µM) for a defined period (e.g., 24, 48, 72 hours).

  • Data Analysis: Analyze the phenotypic data to identify specific and potent effects. A unique phenotypic signature can provide clues about the underlying mechanism of action and potential target pathway.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the ligand-induced thermal stabilization of a target protein.[7][9][10]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/precipitated fractions B->C D Analyze soluble fraction (Western Blot, MS, etc.) C->D E Generate melt curves to determine thermal stabilization D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4.1: In-Cell CETSA Protocol
  • Cell Culture: Plate cells (e.g., A431 cells) in a suitable format (e.g., 96-well plate) and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with the candidate compound at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Place the plate in a thermal cycler and heat the cells across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[10]

Establishing a Rigorous Control Strategy

To confidently attribute a biological effect to the modulation of a specific target, a robust set of controls is essential.[4]

The Negative Control
The Orthogonal Probe

Using a second, structurally distinct chemical probe that targets the same protein but has a different chemical scaffold provides an orthogonal method of validation.[4] If both probes produce the same biological phenotype, it significantly increases confidence in the target-phenotype link.

Genetic Validation

Genetic techniques such as CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of the putative target protein offer the gold standard for target validation.[2] If the chemical probe has no effect in cells where the target has been knocked out or knocked down, this provides powerful evidence for on-target activity.[2]

Validation_Logic A Phenotype Observed with Candidate Probe B Test Negative Control A->B C Test Orthogonal Probe A->C D Test in Target Knockout Cells A->D E No Phenotype B->E F Same Phenotype C->F G No Phenotype D->G H High Confidence Target-Phenotype Link E->H F->H G->H

Figure 3: Logical framework for using controls to validate a target-phenotype link.

Conclusion and Future Directions

The journey of a small molecule from a mere chemical entity to a validated chemical probe is a rigorous and multi-faceted process. For a compound like 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, the path forward involves systematic investigation through phenotypic screening, target identification, and meticulous validation of potency, selectivity, and cellular target engagement. By adhering to the principles and protocols outlined in this guide, researchers can build a robust data package to support or refute its utility as a chemical probe. The ultimate goal is to provide the scientific community with a well-characterized tool that can be used with confidence to explore new frontiers in biology and disease.

References

  • Validating Chemical Probes - EFMC. Available at: [Link]

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells . ACS Chemical Biology. Available at: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery . Annual Review of Biochemistry. Available at: [Link]

  • Antolin, A. A., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation . Cancer Research. Available at: [Link]

  • Molina, D. M., et al. (2018). In Situ Target Engagement Studies in Adherent Cells . ACS Chemical Biology. Available at: [Link]

  • Nomura, D. K., et al. (2015). Determining target engagement in living systems . Nature Chemical Biology. Available at: [Link]

  • Chen, X., et al. (2012). Design and Development of Molecular Imaging Probes . Current Chemical Biology. Available at: [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes . RSC Medicinal Chemistry. Available at: [Link]

  • The Chemical Probes Portal. How to use chemical probes . Available at: [Link]

  • Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout . Analytical Chemistry. Available at: [Link]

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide . CID 231499. Available at: [Link]

  • PubChem. 2-amino-N-(4-methoxyphenyl)acetamide . CID 409191. Available at: [Link]

  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms . Nature Communications. Available at: [Link]

  • PubChemLite. 2-amino-n-(4-methoxyphenyl)acetamide hydrochloride . Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes . Available at: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • IUCr Journals. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide . Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • PubChem. 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride . CID 137700078. Available at: [Link]

  • Chembase. 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride . Available at: [Link]

  • IUCr Journals. (2017). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide . Acta Crystallographica Section E. Available at: [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide . CID 5827. Available at: [Link]

  • Arctom Scientific. 2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride . CAS NO. 5550-46-9. Available at: [Link]

Sources

Application Note: Enhancing the Analytical Detection of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical derivatization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride , a primary aromatic amine of interest in pharmaceutical and chemical research. Direct analysis of this small, polar molecule often faces challenges in sensitivity and chromatographic retention. To overcome these limitations, we provide detailed protocols for pre-column derivatization using two distinct reagents: Dansyl Chloride and Fluorescamine. These methods are designed to significantly enhance detectability by introducing highly fluorescent moieties, thereby enabling robust quantification via High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide offers researchers and drug development professionals the foundational principles, step-by-step protocols, and technical insights required to implement these derivatization strategies effectively.

Introduction: The Analytical Challenge

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a small molecule characterized by a primary aromatic amine and an acetamide group. While essential for its chemical function, these groups present distinct challenges for direct quantitative analysis. Small, polar molecules often exhibit poor retention on traditional reversed-phase HPLC columns and may lack a strong native chromophore or fluorophore, leading to inadequate sensitivity with common UV-Vis or fluorescence detectors.[1][2]

Chemical derivatization addresses these issues by covalently attaching a molecule (a "tag") to the analyte.[3] This process can dramatically improve analytical performance in several ways:

  • Enhanced Molar Absorptivity/Fluorescence: Introduction of a fluorescent tag allows for detection at much lower concentrations.

  • Improved Chromatographic Behavior: Increasing the hydrophobicity of the analyte enhances its retention on reversed-phase columns.[1][4]

  • Increased Selectivity: The derivatization reaction can be specific to a particular functional group, reducing interference from matrix components.

This note will focus on two powerful derivatization agents for primary amines: Dansyl Chloride and Fluorescamine.

Strategic Selection of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the analytical instrumentation available and the specific requirements of the assay.

Dansyl Chloride: The Robust Fluorescent Label

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a classic and widely used reagent for labeling primary and secondary amines.[1][5] The reaction, known as dansylation, proceeds via a nucleophilic substitution under alkaline conditions (pH 9.5-10.5) to form a stable, highly fluorescent sulfonamide adduct.[1][6]

Key Advantages:

  • High Stability: The resulting dansyl-adducts are chemically stable, allowing for sample analysis without immediate degradation.[7]

  • Excellent Fluorescence: The dansyl group is intensely fluorescent, enabling detection in the picomole to femtomole range.[1]

  • Versatility: Reacts with both primary and secondary amines.

Fluorescamine: The Fluorogenic Reagent

Fluorescamine is a fluorogenic reagent, meaning it is non-fluorescent itself and only becomes fluorescent after reacting with a primary amine.[8] This reaction is nearly instantaneous at room temperature in aqueous media, forming a pyrrolinone derivative.[2][9]

Key Advantages:

  • Low Background Signal: Since the reagent itself is not fluorescent, it results in very low background noise, simplifying analysis.[8][10]

  • Rapid Reaction: The reaction is extremely fast, often completing within minutes.

  • Specificity: It reacts specifically with primary amines, which can be an advantage in complex matrices.

Derivatization Protocols and Methodologies

The following protocols are provided as a starting point and may require optimization for specific sample matrices and analytical systems.

Protocol 1: Derivatization with Dansyl Chloride

This protocol details the steps for pre-column derivatization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for HPLC-Fluorescence analysis.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride standard

  • Dansyl Chloride solution (1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes or 96-well plate

Step-by-Step Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in deionized water or a suitable buffer. Create a series of working standards by serial dilution.

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the standard or sample solution.

  • Buffering: Add 100 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5) and vortex briefly. The alkaline pH is crucial to deprotonate the primary amine, making it nucleophilic.[1]

  • Derivatization: Add 100 µL of the Dansyl Chloride solution. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark. The elevated temperature accelerates the reaction.[6]

  • Quenching (Optional but Recommended): To consume excess Dansyl Chloride, add 50 µL of a 2% (v/v) solution of formic acid or a suitable primary amine like glycine. This step is important to prevent derivatization of other components in the HPLC system.

  • Analysis: The sample is now ready for injection into the HPLC system.

Table 1: HPLC Conditions for Dansyl-Derivatized Analyte

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: ~340 nm, Emission: ~525 nm

Diagram 1: Dansylation Workflow

dansylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Standard/Sample Solution Buffer Add Bicarbonate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride Solution Buffer->Dansyl Incubate Incubate at 60°C for 45 min (Dark) Dansyl->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC Inject into HPLC-FLD System Quench->HPLC

Caption: Workflow for Dansyl Chloride Derivatization.

Protocol 2: Derivatization with Fluorescamine

This protocol outlines the rapid, room-temperature derivatization using Fluorescamine.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride standard

  • Fluorescamine solution (0.3 mg/mL in acetone or acetonitrile)

  • Borate buffer (200 mM, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes or 96-well plate

Step-by-Step Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in deionized water or a suitable buffer. Create working standards.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Buffering: Add 100 µL of 200 mM Borate buffer (pH 9.0).

  • Derivatization: While vortexing the tube, rapidly add 50 µL of the Fluorescamine solution. The reaction is nearly instantaneous.

  • Stabilization: Allow the reaction to proceed for 2 minutes at room temperature.

  • Analysis: The sample is now ready for immediate injection into the HPLC system. The derivatives have limited stability, so prompt analysis is recommended.

Table 2: HPLC Conditions for Fluorescamine-Derivatized Analyte

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start at 25% B, ramp to 80% B over 12 min, hold for 3 min, return to initial conditions
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: ~390 nm, Emission: ~475 nm

fluorescamine_reaction Analyte 2-Amino-N-(4-methoxyphenyl)acetamide (Primary Amine: R-NH2) Product Pyrrolinone Derivative (Highly Fluorescent) Analyte->Product + Fluorescamine (pH 9.0, Room Temp) Fluorescamine Fluorescamine (Non-fluorescent)

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Challenge of Preclinical Formulation

The successful in vivo evaluation of a novel chemical entity like 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is critically dependent on the development of a suitable formulation. The primary goal is to deliver a precise dose of the active pharmaceutical ingredient (API) to the test subject in a manner that ensures sufficient bioavailability for the intended pharmacological effect, while minimizing any confounding effects from the vehicle itself.[1] As a hydrochloride salt of a primary amine, this compound is anticipated to have enhanced aqueous solubility compared to its free base, a common strategy to improve the biopharmaceutical properties of weakly basic drugs.[2][3] However, potential challenges such as solution stability, pH-dependent solubility, and excipient compatibility must be systematically addressed.[4][5]

This guide provides a logical workflow, from initial API characterization to the preparation of final dosing solutions, designed to be a self-validating system for generating reliable and reproducible in vivo data.

Pre-formulation Assessment: Characterizing Your API

Before any formulation work begins, a thorough characterization of the 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride lot is essential. This data forms the bedrock of all subsequent formulation decisions.

Physicochemical Properties

Key properties of the parent molecule, 2-Amino-N-(4-methoxyphenyl)acetamide, are summarized below. Note that the hydrochloride salt form will have different properties, particularly solubility.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂PubChem CID: 409191[6]
Molecular Weight180.20 g/mol PubChem CID: 409191[6]
XLogP30.1PubChem CID: 409191[6]

Note: The molecular weight of the hydrochloride salt will be approximately 216.66 g/mol (180.20 + 36.46).

Workflow for Initial API Characterization

The following diagram outlines the essential first steps in characterizing a new batch of the API.

cluster_0 API Characterization API Receive API: 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Solubility Determine Aqueous Solubility (pH Profile) API->Solubility pKa Determine pKa (Potentiometric Titration) API->pKa Stability Preliminary Solution Stability Assessment (HPLC) Solubility->Stability pKa->Stability Result Establish Baseline Physicochemical Profile Stability->Result

Caption: Initial characterization workflow for the hydrochloride API.

Protocol: Aqueous Solubility Determination

Objective: To determine the pH-dependent aqueous solubility of the compound.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Glycine-HCl buffer, pH 2.0

  • HPLC-grade water

  • Magnetic stirrer and stir bars

  • HPLC system with UV detector

Method:

  • Prepare saturated solutions by adding an excess of the API to each buffer system (e.g., 20 mg/mL) in separate vials.

  • Stir the suspensions at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Express solubility in mg/mL.

Vehicle Selection and Formulation Strategy

The choice of vehicle is dictated by the route of administration, the required dose, and the solubility of the compound. For early-stage preclinical studies, simple aqueous-based vehicles are preferred to minimize biological interference.[1]

Common Vehicles for Screening

The following table presents a starting point for vehicle screening for both oral (PO) and intravenous (IV) routes.

Vehicle CompositionRouteRationale & Considerations
Aqueous Vehicles
0.9% SalinePO, IVIsotonic, minimal physiological disruption. Preferred for IV if solubility allows.
Phosphate Buffered Saline (PBS), pH 7.4PO, IVBuffered to physiological pH, good starting point for IV formulations.
5% Dextrose in Water (D5W)PO, IVIsotonic, common for IV administration.
Co-Solvent Systems
10% DMSO / 90% SalinePO, IVDMSO is a strong solvent but can have pharmacological effects and cause hemolysis at high concentrations. Limit IV concentration.
10% Ethanol / 40% PEG 400 / 50% SalinePO, IVPEG 400 is a common, safe co-solvent. Ethanol can also increase solubility. May cause irritation.
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in WaterPO, IVCyclodextrins form inclusion complexes to enhance solubility. Generally well-tolerated.[7]
Surfactant Systems
5% Tween® 80 in SalinePOSurfactants can improve wetting and solubility. Generally not preferred for IV in early discovery due to potential for hypersensitivity.
Excipient Compatibility Considerations

As a primary amine, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is susceptible to the Maillard reaction with reducing sugars (e.g., lactose, glucose).[4][5] This can lead to degradation and discoloration of the formulation. Therefore, it is critical to avoid excipients containing reducing sugars, especially for liquid formulations or if wet granulation is used for solid dose forms.[4]

Formulation Decision Tree

The following diagram illustrates a logical path for selecting an appropriate formulation.

Start Start: Required Dose (mg/kg) Dosing Volume (mL/kg) Calc Calculate Required Concentration (mg/mL) Start->Calc CheckSol Is Required Conc. < Aqueous Solubility? Calc->CheckSol Aqueous Use Simple Aqueous Vehicle (e.g., Saline, PBS) CheckSol->Aqueous Yes CoSolvent Screen Co-Solvent Systems (e.g., PEG, DMSO) CheckSol->CoSolvent No End Final Formulation Aqueous->End CheckCoSol Solubility Achieved? CoSolvent->CheckCoSol Suspension Consider Suspension for Oral Dosing (e.g., 0.5% CMC) CheckCoSol->Suspension No CheckCoSol->End Yes Suspension->End

Caption: Decision tree for preclinical formulation development.

Detailed Formulation Protocols

Safety Precaution: Always handle the API and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol: Preparation of an Aqueous Solution for IV Administration

Objective: To prepare a 5 mg/mL solution in PBS, assuming solubility is adequate.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Method:

  • Calculation: For a 10 mL final volume, weigh out 50 mg of the API. Note: Adjust weight based on the purity of the API lot.

  • Aseptically transfer the weighed API into a sterile vial.

  • Add approximately 8 mL of sterile PBS to the vial.

  • Gently swirl or vortex the vial to dissolve the compound. If needed, sonicate for short bursts in a room temperature water bath to aid dissolution.

  • Once fully dissolved, add sterile PBS to reach the final volume of 10 mL (q.s. to volume).

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aseptically filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial. This step is mandatory for IV formulations to ensure sterility and remove any undissolved particulates.[7]

  • Label the vial clearly with the compound name, concentration, vehicle, date, and "For IV Administration."

  • Quality Control: Before dosing, confirm the concentration of a sample of the final formulation via HPLC.

Protocol: Preparation of an Oral Suspension

Objective: To prepare a 20 mg/mL suspension in 0.5% carboxymethylcellulose (CMC) for oral gavage. This is a suitable approach if the required oral dose cannot be achieved in a solution.

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • Sodium Carboxymethylcellulose (low viscosity)

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Method:

  • Prepare the Vehicle: Slowly add 0.5 g of sodium CMC to 100 mL of purified water while stirring continuously. Leave the solution to stir for several hours or overnight until a clear, homogenous, viscous solution is formed.

  • Calculation: For a 10 mL final volume, weigh out 200 mg of the API.

  • Place the weighed API into a mortar.

  • Wetting Step: Add a small volume of the 0.5% CMC vehicle (a few drops) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradually add more vehicle in small portions while continuously triturating to create a smooth, flowable suspension.

  • Transfer the suspension to a graduated cylinder or beaker.

  • Rinse the mortar and pestle with the remaining vehicle and add it to the cylinder to ensure a complete transfer of the API.

  • Add 0.5% CMC vehicle to reach the final volume of 10 mL.

  • Transfer to a vial with a magnetic stir bar and stir continuously to maintain homogeneity.

  • Administration: Ensure the suspension is continuously stirred during dose aspiration to guarantee uniform dosing.[7]

Stability and Storage

Critical Insight: The stability of the final formulation is paramount for data integrity. A freshly prepared formulation is always ideal.[8] If storage is necessary, a stability study must be performed.

Protocol: Short-Term Stability Assessment

  • Prepare the final formulation as described above.

  • Store aliquots under intended storage conditions (e.g., 4°C, protected from light) and at room temperature.

  • At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples by HPLC.

  • Monitor for any decrease in the parent compound peak area and the appearance of new degradation peaks.

  • A formulation is generally considered stable if the API concentration remains within ±10% of the initial concentration with no significant appearance of degradants.

Conclusion

The formulation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for in vivo studies requires a methodical approach grounded in the compound's specific physicochemical properties. While its hydrochloride salt form suggests good aqueous solubility, this must be empirically verified. The protocols and workflows detailed in this application note provide a robust framework for researchers to develop and validate formulations that are both stable and appropriate for the intended route of administration. By investing in this initial characterization and formulation development, scientists can significantly enhance the quality and reproducibility of their in vivo pharmacology and toxicology studies.

References

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Moore, M. M., et al. (2019). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 403046. [Link]

  • Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19. [Link]

  • Verma, R. K., & Garg, S. (2001). Drug-excipient compatibility studies in formulation development: current trends and techniques. Pharmaceutical Technology, 25(10), 1-14. [Link]

  • Kumar, L., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4475-4486. [Link]

  • Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 133. [Link]

  • Putt, K. S., et al. (2012). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Medicinal Chemistry Letters, 3(11), 931–935. [Link]

  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 177(2), 431-440. [Link]

  • Akhtar, M. J., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1968. [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Lee, G., et al. (2014). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin. ACS Medicinal Chemistry Letters, 5(5), 583–588. [Link]

  • Google Patents. (2010).
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Link]

  • Fiebig, J., et al. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 443–454. [Link]

  • Helfer, A. G., et al. (2019). Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(24), 6339–6352. [Link]

  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]

  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335–343. [Link]

  • Al-awar, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-17. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • Lindsley, C. W., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 7(5), 796-803. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

Sources

Troubleshooting & Optimization

"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Welcome to the technical support guide for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride (CAS No: 85622-19-1, 5550-46-9).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this compound, with a specific focus on solubility. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound

This section addresses the fundamental properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Q1: What is 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A1: It is the hydrochloride salt of the parent compound, 2-Amino-N-(4-methoxyphenyl)acetamide. It has a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of approximately 216.67 g/mol .[1][2] The hydrochloride salt form is typically a crystalline solid.

Q2: Why is this compound supplied as a hydrochloride salt instead of its free base form?

A2: Supplying amine-containing compounds as hydrochloride salts is a common practice in pharmaceuticals and research. The primary reason is to improve aqueous solubility and stability. The free amine group is basic and can be protonated by an acid like hydrochloric acid (HCl) to form an ammonium salt.[3] This ionic salt form generally has much higher solubility in water and other polar protic solvents compared to the neutral, often less soluble, free base.[3][4]

Q3: What is the expected solubility of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A3: As a hydrochloride salt, it is expected to be water-soluble.[5] However, the exact solubility can be influenced by several factors, and the term "soluble" can be relative. For instance, the related compound N-(4-methoxyphenyl)acetamide is described as only "slightly soluble" in water.[6] Therefore, while the salt form enhances solubility, achieving high concentrations in purely neutral aqueous solutions can still be challenging. It is crucial to consider the solvent system and other conditions.

Q4: What are the most critical factors that influence the solubility of this compound?

A4: The solubility of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is primarily governed by four factors:

  • pH: This is the most critical factor. The compound is most soluble at an acidic pH where the primary amine group is fully protonated. As the pH increases towards neutral and into the basic range, the compound will deprotonate to its less soluble free base form, which may cause it to precipitate.[3][7]

  • Solvent Choice: While designed for aqueous solubility, using co-solvents can significantly enhance solubility. Organic solvents like DMSO are often used to create highly concentrated stock solutions.[8][9]

  • Temperature: Solubility often increases with temperature. Gentle warming can help dissolve the compound, but caution is required to prevent degradation.

  • Common Ion Effect: Dissolving the hydrochloride salt in a buffer that already contains a high concentration of chloride ions (e.g., certain cell culture media or saline buffers) can slightly decrease its solubility. This phenomenon, known as the common ion effect, is more pronounced for salts that are only sparingly soluble to begin with.[10]

Part 2: Troubleshooting Guide - Common Solubility Issues

This guide provides a systematic approach to resolving the most frequent solubility challenges.

Issue 1: My compound is not dissolving completely in water, even at low concentrations.

  • Potential Cause 1: Insufficient Agitation. The dissolution rate may be slow.

    • Solution: Ensure vigorous mixing. Use a vortex mixer for several minutes. Sonication in a water bath is a highly effective method for breaking up solid particles and accelerating dissolution.

  • Potential Cause 2: Near-Neutral pH of Water. The pH of deionized water can be close to neutral (pH 5.5-7.0). This may not be acidic enough to keep the compound fully protonated and in its most soluble form.

    • Solution: Adjust the pH of the solvent. Add a small amount of dilute HCl (e.g., 0.1 N) to the water to lower the pH to a range of 3-5 before adding the compound. This will ensure the amine remains in its protonated, salt form.

  • Potential Cause 3: High Target Concentration. You may be attempting to create a solution that is above the compound's maximum solubility limit in water.

    • Solution: Attempt to dissolve a smaller, known amount of the compound in a specific volume to determine its approximate solubility. If a higher concentration is required, you must use an alternative solvent system (see Issue 2).

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Potential Cause 1: pH Shift. This is the most common reason for precipitation. It typically occurs when an acidic stock solution of the compound is diluted into a buffer or medium at a neutral or slightly basic pH (e.g., PBS at pH 7.4 or cell culture media). The higher pH causes the protonated amine to convert to the less soluble free base.[3]

    • Solution: Prepare a highly concentrated primary stock solution in 100% DMSO.[9] The compound is typically much more soluble in organic solvents. Then, perform a serial dilution into your aqueous buffer or media. This method ensures that the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in biological experiments, while the compound remains in solution at the final, lower working concentration.[9]

  • Potential Cause 2: Supersaturation. The solution was temporarily supersaturated, possibly with the help of heating, and is now crashing out as it returns to equilibrium at room temperature.

    • Solution: Avoid creating supersaturated solutions if long-term stability is required. If gentle heat was used to dissolve the compound, allow it to cool to room temperature slowly while stirring. If precipitation occurs, the concentration is too high for storage under those conditions.

Issue 3: I am observing significant batch-to-batch differences in solubility.

  • Potential Cause 1: Purity Variations. Different synthesis batches may have varying levels of impurities, which can impact solubility.

    • Solution: Always review the Certificate of Analysis (CoA) for each new batch. Pay attention to the purity level and any listed impurities.

  • Potential Cause 2: Different Physical Forms (Polymorphism). The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility profile.

    • Solution: While difficult to control without specialized analytical equipment, this possibility should be considered. Perform a small-scale solubility test on every new batch before committing to large-scale experiments to establish its practical solubility limit.

Part 3: Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Preparation: Weigh out 21.67 mg of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

  • Solvent Preparation: Prepare an acidic aqueous solvent by adding 10 µL of 1 N HCl to 10 mL of deionized water (this creates a solution of approximately pH 3).

  • Dissolution: Add the prepared solvent to the solid compound to a final volume of 10 mL.

  • Agitation: Vortex the solution vigorously for 2-3 minutes. If solids persist, place the vial in a sonic water bath for 5-10 minutes.

  • Filtration (Optional): For biological applications, sterile filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Storage: Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution
  • Preparation: Weigh out 21.67 mg of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

  • Dissolution: Add 1 mL of high-purity (≥99.9%) DMSO to the solid.

  • Agitation: Vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent water absorption by the DMSO.

  • Usage Note: Before use, allow the aliquot to warm completely to room temperature and vortex briefly to ensure homogeneity.[9] Dilute this stock at least 1:200 into aqueous media to keep the final DMSO concentration at or below 0.5%.

Part 4: Visualizations and Data Summary

Table 1: Summary of Solubility Enhancement Strategies
TechniqueMechanism of ActionRecommended Use Case
pH Adjustment Increases the fraction of the compound in its ionized, more soluble form by controlling the protonation state of the amine group.[11]Preparing purely aqueous solutions for direct use or as an intermediate stock.
Co-solvency Utilizes a water-miscible organic solvent (e.g., DMSO, Ethanol) where the drug has higher intrinsic solubility.[12]Creating highly concentrated stock solutions for serial dilution into aqueous media.
Sonication Uses high-frequency sound waves to provide energy for dissolution and break apart particle agglomerates, increasing the surface area.Aiding the dissolution of stubborn particles in any solvent system.
Gentle Heating Increases the kinetic energy of the system, which generally increases the rate and extent of solubility.To be used with caution for dissolving the compound, but not for long-term storage.
Diagram 1: Troubleshooting Workflow for Solubility Issues

start Compound Fails to Dissolve precipitates Precipitates After Initial Dissolution? start->precipitates Initial Observation ph_shift Potential Cause: pH shift upon dilution (e.g., into PBS pH 7.4) precipitates->ph_shift Yes incomplete Potential Cause: Concentration too high? Solvent pH too high? precipitates->incomplete No, Never Fully Dissolves dmso_stock Solution: 1. Prepare concentrated stock in 100% DMSO. 2. Perform serial dilution into final medium. ph_shift->dmso_stock solution_path Solutions (Attempt Sequentially) incomplete->solution_path step1 1. Increase agitation (Vortex / Sonicate) solution_path->step1 step2 2. Lower solvent pH (Use 0.1 N HCl to reach pH 3-5) step1->step2 step3 3. Reduce concentration or switch to DMSO stock step2->step3 cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral / Basic) protonated Soluble Cationic Form (Protonated Amine Salt) deprotonated Poorly Soluble Free Base (Neutral Amine) protonated->deprotonated  pKa (+H⁺ / -H⁺)

Caption: Equilibrium between the soluble salt and insoluble free base forms, governed by pH.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(5), 594-596. [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • Varandal, A. B., et al. (2013). Different approaches toward the enhancement of Drug Solubility: A Review. Journal of Advanced Pharmacy Education & Research, 3(4), 417-426. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Angene Chemical. (2024, September 12). Safety Data Sheet. [Link]

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. [Link]

  • PubMed Central. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...[Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Arctom Scientific. CAS NO. 5550-46-9 | 2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride. [Link]

  • PubChem. 2-amino-N-(4-methoxyphenyl)acetamide. [Link]

  • Thermo Fisher Scientific. (2024, March 30). 4-Methoxyphenylacetamide - SAFETY DATA SHEET. [Link]

  • Chemistry Stack Exchange. (2015, January 31). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. [Link]

  • National Institutes of Health (NIH). (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • PubMed Central (NIH). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

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Technical Support Center: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice, detailed protocols, and troubleshooting guides to help you maximize your yield and purity.

The primary synthetic route involves a two-step process followed by salt formation:

  • N-Chloroacetylation: Acylation of p-anisidine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Amination: Nucleophilic substitution of the chloride with an amino group via ammonolysis to yield 2-Amino-N-(4-methoxyphenyl)acetamide.

  • Salt Formation: Conversion of the resulting free base to its hydrochloride salt for improved stability and handling.

This guide is structured to address specific issues you might face at each stage of this process.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Part 1: N-Chloroacetylation of p-Anisidine

Question: My yield for the first step, producing 2-chloro-N-(4-methoxyphenyl)acetamide, is very low. What are the likely causes?

Answer: Low yield in this acylation step is a frequent issue, typically stemming from suboptimal reaction conditions or side reactions. Here’s a logical breakdown of potential causes and solutions:

  • Inadequate Temperature Control: The reaction between p-anisidine and chloroacetyl chloride is highly exothermic.

    • Causality: If the temperature rises uncontrollably, you risk promoting side reactions, such as di-acylation or polymerization, and degradation of the starting material. The methoxy group on p-anisidine is electron-donating, making the ring susceptible to unwanted electrophilic attack if conditions are too harsh.

    • Solution: The reaction should be performed in an ice bath (0-5 °C), and the chloroacetyl chloride must be added dropwise or portion-wise to maintain strict temperature control.[1]

  • Ineffective HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting p-anisidine.

    • Causality: Once protonated, the amino group of p-anisidine is no longer nucleophilic and will not react with chloroacetyl chloride, effectively halting the reaction and reducing your yield.

    • Solution: A weak base is essential to neutralize the HCl as it forms. Sodium acetate is a common and effective choice when using acetic acid as a solvent.[1] Triethylamine (TEA) can be used in other aprotic solvents like acetonitrile or benzene.[2] Ensure you use at least one molar equivalent of the base relative to the chloroacetyl chloride.

  • Impure Reagents:

    • Causality: p-Anisidine can oxidize and darken over time, indicating the presence of impurities that can interfere with the reaction.[3] Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid, which will not participate in the desired reaction.

    • Solution: Use freshly opened or purified p-anisidine. Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions.

Question: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. Why is this happening?

Answer: Tar formation is often a sign of polymerization or degradation. Allowing the temperature to rise too quickly is a primary cause.[4] The combination of a reactive acylating agent and an activated aromatic amine can lead to complex side reactions if not properly controlled. Maintaining a low temperature (0-5 °C) throughout the addition of chloroacetyl chloride is the most critical factor in preventing this.

Troubleshooting_Step1 cluster_checks Primary Checks cluster_solutions Corrective Actions Start Low Yield or Tar in Step 1? Temp Was temperature kept at 0-5 °C? Start->Temp Base Was an equivalent of base (e.g., NaOAc) used? Start->Base Reagent Were reagents pure and anhydrous? Start->Reagent Sol_Temp Implement strict ice bath cooling and slow addition. Temp->Sol_Temp If No Sol_Base Add 1.1 eq. of base before adding chloroacetyl chloride. Base->Sol_Base If No Sol_Reagent Use freshly opened or purified reagents. Reagent->Sol_Reagent If No

Caption: Troubleshooting logic for the N-Chloroacetylation step.

Part 2: Amination (Ammonolysis)

Question: The conversion of 2-chloro-N-(4-methoxyphenyl)acetamide to the amino product is incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion during ammonolysis is typically related to the concentration of the nucleophile (ammonia) or the reaction conditions.

  • Insufficient Ammonia: This is a classic SN2 reaction. The rate is dependent on the concentration of both the substrate and the nucleophile.

    • Causality: If the concentration of ammonia is too low, the reaction will be slow. Additionally, the product amine is itself a nucleophile and can potentially react with the starting chloro-acetamide, leading to a dimeric impurity.

    • Solution: Use a large excess of ammonia. This can be achieved by using concentrated aqueous ammonia or a solution of ammonia in an alcohol like methanol.[5] A high concentration of ammonia ensures it is the primary nucleophile, driving the reaction towards the desired product and minimizing side reactions.

  • Reaction Temperature and Pressure:

    • Causality: While heat is required to facilitate the substitution, ammonia is a gas at room temperature. An open system will lose ammonia, reducing its effective concentration and stalling the reaction.

    • Solution: The reaction should be conducted in a sealed, pressure-rated vessel. This maintains a high concentration of ammonia in the solution. Heating the mixture (e.g., to reflux) will increase the reaction rate significantly.[5]

Question: My final product is contaminated with a di-substituted byproduct. How can I prevent its formation?

Answer: The formation of a di-substituted (dimeric) byproduct occurs when the product, 2-Amino-N-(4-methoxyphenyl)acetamide, acts as a nucleophile and attacks a molecule of the starting material, 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Causality: This is a competing reaction that becomes significant if the concentration of ammonia is not sufficiently high relative to the concentration of the chloro-acetamide intermediate.

  • Solution: The most effective way to suppress this side reaction is to use a vast excess of ammonia. By Le Châtelier's principle, this ensures that the chloro-acetamide is far more likely to encounter an ammonia molecule than a product molecule, making the desired reaction kinetically dominant.

Part 3: Purification and Salt Formation

Question: I'm having difficulty purifying the final free base product. What is the recommended method?

Answer: The crude product from the ammonolysis step will likely contain unreacted starting material, inorganic salts, and potential side products.

  • Initial Workup: After the reaction, the solvent (e.g., methanol) can be evaporated. The residue can then be taken up in a suitable organic solvent like dichloromethane (DCM) and washed with water to remove ammonium salts and any remaining ammonia.[5]

  • Recrystallization: This is the most common and effective method for purifying the free base.

    • Causality: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.

    • Solution: A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowing it to cool slowly. The pure product should crystallize out, leaving impurities behind in the mother liquor.[1] Multiple recrystallizations may be necessary to achieve high purity.

Question: What is the best way to form the hydrochloride salt, and why is the yield sometimes poor?

Answer: The hydrochloride salt is typically formed by treating a solution of the purified free base with HCl.

  • Procedure: Dissolve the purified 2-Amino-N-(4-methoxyphenyl)acetamide free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise until precipitation is complete. The solid hydrochloride salt can then be collected by filtration.[6]

  • Poor Yield Causes:

    • Water Contamination: The presence of water can be detrimental. The hydrochloride salt may have some solubility in water, leading to losses during filtration. Ensure all solvents and glassware are anhydrous.

    • Incorrect Stoichiometry: Adding a large excess of HCl can sometimes lead to the formation of oily products or increase the solubility of the salt in highly acidic media. Aim for a stoichiometric amount (1.0 to 1.1 equivalents) of HCl.

    • Inappropriate Solvent: The chosen solvent must be one in which the free base is soluble, but the hydrochloride salt is insoluble. This ensures efficient precipitation and high recovery.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-anisidine (0.047 mol) in 40 mL of glacial acetic acid.[1]

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, prepare a solution of sodium acetate (0.05 mol) in 35 mL of water and add it to the reaction mixture while maintaining the temperature below 5 °C.

  • Add chloroacetyl chloride (0.047 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, continue stirring in the ice bath for another hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • A solid precipitate should form. Pour the reaction mixture into 200 mL of cold water to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield colorless crystals.[1] (Typical yield: ~80%).[1]

Protocol 2: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide
  • Place the dried 2-chloro-N-(4-methoxyphenyl)acetamide (0.04 mol) into a pressure-rated glass vessel equipped with a magnetic stir bar.

  • Add 100 mL of 0.88 specific gravity aqueous ammonia (a large excess).[5]

  • Seal the vessel tightly and heat the mixture in an oil bath at 60-70 °C with vigorous stirring. Monitor the reaction progress using TLC (Thin Layer Chromatography). The reaction may take several hours to overnight.

  • After the reaction is complete (disappearance of the starting material spot on TLC), cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any excess ammonia pressure.

  • Evaporate the solvent under reduced pressure to obtain the crude solid.

  • Purify the crude product by recrystallization as described in the troubleshooting section.

Summary of Key Parameters

ParameterStep 1: ChloroacetylationStep 2: AminationJustification & Reference
Temperature 0-5 °C60-70 °C (sealed vessel)Prevents side reactions in Step 1; increases rate in Step 2.[1][5]
Key Reagents Chloroacetyl Chloride, BaseConcentrated AmmoniaAcylating agent and nucleophile, respectively.
Solvent Glacial Acetic AcidWater / MethanolGood solvent for reactants; facilitates reaction conditions.[1][5]
Base/Nucleophile 1.1 eq. Sodium Acetate>20 eq. excess NH₃Neutralizes HCl byproduct; drives reaction and prevents dimerization.[1]
Typical Yield ~80%Variable, aim for >70%Yields are highly dependent on strict adherence to conditions.[1]

References

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubMed Central (PMC). (n.d.). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • Austrian Journal of Technical and Natural Sciences. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

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"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. Its purpose is to provide in-depth answers and troubleshooting strategies related to the stability of this compound in aqueous solutions. Given the absence of comprehensive public stability data for this specific molecule, this document synthesizes information from established chemical principles governing its core functional groups—aromatic amines, amides, and hydrochloride salts—and aligns with industry-standard practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in an aqueous solution?

The structure of this compound contains two primary functional groups susceptible to degradation in aqueous media: an amide linkage and a primary aromatic amine .

  • Amide Hydrolysis: The acetamide group (-NH-C=O) is susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by water, which can be significantly accelerated by acidic or basic conditions.[1] The resulting products would be 4-methoxy-2-aminophenylamine and glycolic acid (or their respective salts depending on the pH). Amides are generally the most stable among carboxylic acid derivatives, but hydrolysis remains a key long-term degradation pathway.[2]

  • Oxidation of the Aromatic Amine: The primary amino group (-NH₂) attached to the phenyl ring is prone to oxidation.[3][4] This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation of aromatic amines often leads to the formation of complex, colored products, including nitroso, nitro, and polymeric species. This is a common cause of solution discoloration (e.g., turning yellow, brown, or pink) over time.

Q2: My solution of the compound is turning yellow/brown. What is causing this color change?

A visible color change in your aqueous solution is a strong indicator of chemical degradation, most likely stemming from the oxidation of the primary aromatic amine on the phenyl ring.[3][4] This process forms highly conjugated, colored impurities. The rate of this degradation can be accelerated by several factors:

  • Higher pH: At a neutral or basic pH, the amine is in its free base form (R-NH₂), which is more susceptible to oxidation than its protonated salt form (R-NH₃⁺).

  • Presence of Oxygen: Failure to use de-gassed solvents or storing solutions with significant headspace allows dissolved oxygen to drive the oxidative process.

  • Light Exposure: Aromatic amines can be photosensitive, and UV or even ambient light can catalyze oxidation.[5]

  • Trace Metal Contamination: Metal ions in buffers or from glassware can act as catalysts for oxidation.

To mitigate this, it is recommended to prepare solutions fresh using de-gassed, high-purity water, protect them from light, and store them under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

Q3: What is the optimal pH range for preparing and storing an aqueous stock solution?

Finding an optimal pH is a balance between minimizing both hydrolysis and oxidation.

  • Acidic Conditions (pH < 7): The hydrochloride salt form ensures the primary amine is protonated (R-NH₃⁺), which significantly protects it from oxidation. However, strongly acidic conditions (pH 1-3) can accelerate the rate of amide hydrolysis.[1]

  • Basic Conditions (pH > 7): Basic conditions strongly catalyze amide hydrolysis and, by converting the amine salt to its more reactive free base, also accelerate oxidation. This pH range should generally be avoided for storage.

Therefore, a mildly acidic pH range, typically between 4 and 6 , is often the best starting point for achieving a compromise between preventing oxidation and slowing hydrolysis. However, the true optimal pH must be determined empirically through a formal pH-stability profile study.

Q4: I'm observing a loss of the main compound peak in my HPLC analysis over time, but no new peaks are appearing. What could be happening?

This scenario can arise from several possibilities:

  • Formation of Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. For instance, if the amide bond hydrolyzes, the resulting glycolic acid would not be detected by typical HPLC-UV methods used for aromatic compounds.[6]

  • Precipitation: The compound or its degradants may be precipitating out of solution, especially during freeze-thaw cycles or if the storage temperature changes. The hydrochloride salt's solubility can be pH-dependent and may decrease at very low pH due to the common ion effect.[7]

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of the storage container (e.g., plastic or glass).

  • Formation of Insoluble Polymers: Oxidation of aromatic amines can sometimes lead to the formation of insoluble polymeric material that would be removed from the sample by filtration before injection or would not elute from the HPLC column.

Using a complementary analytical technique, such as mass spectrometry (LC-MS), can help identify degradants that are not visible by UV detection.[8]

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Actions & Explanations
Poor or Inconsistent Solubility 1. Incorrect pH: The free base form may be less soluble than the hydrochloride salt. 2. Common Ion Effect: At very low pH with high chloride concentration, the solubility of the hydrochloride salt can be suppressed.[7] 3. Moisture Absorption: The solid material may have absorbed moisture, affecting its properties.[9]1. Adjust pH: Ensure the solvent is slightly acidic to maintain the protonated, more soluble salt form. 2. Use Co-solvents: If aqueous solubility is limiting, consider using a water-miscible organic co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your downstream application. 3. Dry Compound: Dry the solid material under vacuum before weighing and preparing solutions.[9]
Loss of Potency in Biological Assays 1. Degradation in Stock Solution: The compound has degraded during storage. 2. Degradation in Assay Media: The pH, temperature, or components of the cell culture or assay buffer are causing rapid degradation.1. Perform Stability Check: Use HPLC to confirm the concentration and purity of your stock solution before each experiment. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a validated stock solution immediately before use. 3. Assess Media Stability: Spike the compound into your assay media and measure its concentration over the time course of your experiment to determine its stability under assay conditions.
Appearance of New Peaks in Chromatogram 1. Chemical Degradation: The compound is breaking down into hydrolysis or oxidation products. 2. Excipient Interaction: If in a formulation, the compound may be reacting with other components.1. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps in confirming the identity of the new peaks.[10] 2. Use LC-MS: Employ mass spectrometry to determine the molecular weights of the unknown peaks, which is crucial for structural elucidation and identifying the degradation pathway.[8]

Visualizing Degradation & Experimental Workflow

A fundamental understanding of the potential degradation pathways and the experimental approach to studying them is critical.

Potential Degradation Pathways

G parent 2-Amino-N-(4-methoxyphenyl) acetamide HCl hydrolysis_product 4-Methoxy-2-aminophenylamine parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_product Oxidized Species (e.g., Nitroso, Iminoquinone) parent->oxidation_product Oxidation ([O], hv) glycolic_acid Glycolic Acid parent->glycolic_acid Hydrolysis (H₂O, H⁺ or OH⁻) polymers Colored Polymers oxidation_product->polymers Polymerization

Caption: Potential degradation of the parent compound via hydrolysis and oxidation.

Forced Degradation Study Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in H₂O) aliquot Aliquot into Vials prep_stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H₂O₂, RT) thermal Thermal (60°C in H₂O) photo Photolytic (ICH Light Box) neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze identify Characterize Degradants & Determine Pathway analyze->identify

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the specificity of an analytical method. It should be performed in parallel with an unstressed control sample stored at 5°C and protected from light.

Objective: To investigate the intrinsic stability of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride under various stress conditions as recommended by ICH guidelines.[5]

Materials:

  • 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV/PDA and MS detectors, photostability chamber, oven.

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

    • This solution will be used for all stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 6, 24, and 48 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH, dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points where ~5-20% degradation is expected (this may be much faster than acid hydrolysis).

    • Immediately neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[4]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points, dilute, and analyze.

  • Thermal Degradation (Thermolysis):

    • Place a vial of the stock solution in an oven at 60°C.

    • Withdraw aliquots at 24 and 48 hours, dilute, and analyze.

    • Also, test the solid compound by placing it in the oven at 60°C.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.5 mg/mL in water) in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dilute both the exposed and dark control samples and analyze.

Data Analysis:

  • Calculate the percentage degradation for each condition.

  • Ensure mass balance by comparing the decrease in the main peak area with the total area of all new impurity peaks.[4]

  • Use LC-MS data to propose structures for the major degradation products.

Table 1: Example Data Summary from Forced Degradation Study
Stress ConditionDuration% Assay of Parent Compound% DegradationMajor Degradation Products (m/z)Observations
Control (5°C, dark) 48 h99.8%0.2%-Clear, colorless
0.1 M HCl 48 h91.2%8.8%153.1Clear, colorless
0.1 M NaOH 6 h85.5%14.5%153.1Slight yellow tint
3% H₂O₂ 24 h79.3%20.7%196.1, PolymersSolution turned dark brown
Heat (60°C) 48 h96.4%3.6%153.1Clear, colorless
Light (ICH) -94.1%5.9%196.1Solution turned pale yellow

Note: This is hypothetical data for illustrative purposes.

References

  • AK Scientific, Inc. (n.d.). 2-Amino-N-(4-methoxyphenyl)acetamide Safety Data Sheet. Retrieved from .

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.
  • Huynh-Ba, K. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Angene Chemical. (2024). 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)
  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • Fisher Scientific. (n.d.).
  • Alsante, K. M., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Bushuev, Y. G., & Davletbaeva, S. V. (2016). The thermodynamic properties of the water-dimethylacetamide system.
  • Al-dhahri, T. (2021). Experiment Twelve Hydrolysis of P-nitroacetanilide. SlideShare.
  • Benchchem. (n.d.). N-(1-Benzhydrylazetidin-3-yl)acetamide stability issues in long-term storage.
  • National Institute for Occupational Safety and Health (NIOSH). (2002).
  • Singh, S., et al. (2021).
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
  • Patsnap Synapse. (2024).
  • Request PDF. (2025).
  • Sigma-Aldrich. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide AldrichCPR.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide.
  • Ursinus Digital Commons. (n.d.). A Study of the Hydrolysis of p-Bromoacetanilide.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Patel, A., et al. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • ResearchGate. (n.d.).
  • Angene Chemical. (n.d.). 857495-84-2 (2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide) Product Description.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • Sahu, P. K., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide.
  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
  • Fisher Scientific. (n.d.). p-Acetanisidide 98.0+%, TCI America.
  • ChemBK. (n.d.). p-Acetanisidide.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.

Sources

Technical Support Center: Purification of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles.

I. Understanding the Molecule: Structural Features and Inherent Challenges

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride possesses several functional groups that influence its reactivity and purification profile: a primary aromatic amine, a secondary amide, a methoxy group, and the hydrochloride salt of a primary aliphatic amine. This combination can lead to specific challenges such as:

  • pH sensitivity: The presence of both a weakly basic aromatic amine and a protonated aliphatic amine makes the compound's solubility highly dependent on pH.

  • Potential for hydrolysis: The amide bond can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidative degradation: Aromatic amines can be prone to oxidation, leading to colored impurities.

  • Co-precipitation of related impurities: Starting materials or by-products with similar structures can be difficult to separate.

Below is a troubleshooting guide formatted as a series of questions and answers to address specific issues you may encounter.

II. Troubleshooting Guide & FAQs

Recrystallization Issues

Question 1: My 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride fails to crystallize, or oils out, upon cooling. What is causing this and how can I fix it?

Answer:

"Oiling out" or failure to crystallize is a common issue that typically points to one of three problems: the chosen solvent is inappropriate, the concentration of the compound is too high (supersaturation), or the presence of impurities is inhibiting crystal lattice formation.

Causality Explained:

  • Solvent Choice: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the solvent is too good at dissolving the compound, the solution may remain supersaturated upon cooling. Conversely, if the solvent is too poor, the compound will not dissolve sufficiently at high temperatures. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.

  • Impurity Interference: Impurities can disrupt the ordered arrangement of molecules necessary for crystal formation, acting as "crystal poisons."

Troubleshooting Steps:

  • Solvent Screening: The most critical step is selecting the right solvent.[1] For amine hydrochlorides, consider solvents like ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective.[1][2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to maximize yield. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

  • Address Oiling Out: If the compound oils out, try reheating the solution to dissolve the oil, then add more solvent to decrease the concentration before attempting to cool it again slowly.

Question 2: My recrystallized product is colored, but the literature describes it as a white solid. What is the source of the color and how can I remove it?

Answer:

Colored impurities in amine-containing compounds often arise from the oxidation of the aromatic amine. These impurities are typically highly colored and can persist even at low concentrations.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight).

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the charcoal.

    • Procedure: Swirl the mixture for a few minutes to allow for adsorption, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Preventing Oxidation:

    • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.

    • Avoid prolonged exposure to high temperatures.

Purity and Impurity Profile

Question 3: My NMR spectrum shows unreacted starting materials. What are the likely culprits and how can I remove them?

Answer:

The presence of starting materials indicates an incomplete reaction. Common starting materials for the synthesis of the target molecule could include a derivative of p-anisidine and a protected glycine or chloroacetamide.[3][4]

Troubleshooting Workflow:

G start Impurity Detected: Unreacted Starting Material decision1 Is the impurity acidic, basic, or neutral? start->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base  Basic or Acidic column Consider Column Chromatography decision1->column  Neutral basic_impurity Basic Impurity (e.g., p-anisidine) acid_base->basic_impurity  Isolate with base neutral_impurity Neutral Impurity (e.g., chloroacetamide) column->neutral_impurity G start Crude Product recrystallization Attempt Recrystallization (e.g., EtOH/Water) start->recrystallization purity_check1 Check Purity (TLC, NMR, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure oiling_out Product Oils Out or Remains in Solution purity_check1->oiling_out Impure/ Oils Out colored_product Product is Colored purity_check1->colored_product Colored acid_base_extraction Perform Acid-Base Extraction oiling_out->acid_base_extraction charcoal Redissolve and Treat with Activated Charcoal colored_product->charcoal charcoal->recrystallization purity_check2 Check Purity acid_base_extraction->purity_check2 purity_check2->recrystallization Improved purity_check2->pure_product Pure

Sources

Technical Support Center: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A1: A prevalent method involves the chloroacetylation of 4-methoxyaniline, followed by amination. The initial step is the reaction of 4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide.[1][2] This intermediate is then reacted with an ammonia source to substitute the chlorine atom with an amino group. The final step involves the formation of the hydrochloride salt.

Q2: My overall yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthesis:

  • Incomplete Chloroacetylation: Ensure the reaction conditions for the first step are optimized. This includes temperature control (often performed in an ice bath) and the appropriate base to neutralize the HCl byproduct.[1]

  • Side Reactions During Amination: The amination step is critical and prone to side reactions. Over-alkylation or the formation of dimers can consume your starting material and desired product.

  • Product Loss During Workup and Purification: Ensure efficient extraction and minimize losses during recrystallization. The choice of solvent for recrystallization is crucial for obtaining a pure product with good recovery.

Q3: I am observing an unexpected and persistent impurity in my final product. How can I identify it?

A3: Impurity identification requires analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information about the impurity.

  • Mass Spectrometry (MS): Determines the molecular weight of the unknown compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the impurity for further characterization, especially when coupled with a mass spectrometer (LC-MS).

Common impurities can include unreacted starting materials, intermediates like 2-chloro-N-(4-methoxyphenyl)acetamide, or side products from competing reactions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into specific side reactions that can occur during the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and provides actionable troubleshooting steps.

Issue 1: Formation of Dimeric Impurities

Symptoms:

  • A significant peak in the mass spectrum with a molecular weight roughly double that of the expected product.

  • Complex NMR spectra with overlapping signals.

Underlying Cause: Dimerization can occur when a molecule of the product, 2-Amino-N-(4-methoxyphenyl)acetamide, acts as a nucleophile and attacks the electrophilic carbon of the starting material, 2-chloro-N-(4-methoxyphenyl)acetamide. This results in the formation of a secondary amine linkage.

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of the ammonia source during the amination step. This increases the probability of the chloro-intermediate reacting with ammonia rather than the product.

  • Slow Addition of Chloro-intermediate: Add the 2-chloro-N-(4-methoxyphenyl)acetamide solution dropwise to the ammonia solution. This maintains a low concentration of the electrophile, favoring the desired reaction.

  • Temperature Control: Keep the reaction temperature low to reduce the rate of the undesired dimerization reaction.

Workflow for Minimizing Dimerization:

cluster_0 Amination Step Ammonia_Solution Large Excess of Ammonia Solution Reaction_Vessel Reaction Vessel (Low Temperature) Ammonia_Solution->Reaction_Vessel Desired_Product Desired Monomeric Product Reaction_Vessel->Desired_Product Favored Pathway Dimer_Impurity Dimeric Impurity (Minimized) Reaction_Vessel->Dimer_Impurity Suppressed Pathway Chloro_Intermediate 2-chloro-N-(4-methoxyphenyl)acetamide (Slow, Dropwise Addition) Chloro_Intermediate->Reaction_Vessel Start Incomplete Conversion Detected Check_Time_Temp Review Reaction Time and Temperature Start->Check_Time_Temp Check_Reagents Verify Concentration of Ammonia Solution Start->Check_Reagents Optimize Systematically Increase Time/Temperature Check_Time_Temp->Optimize Check_Reagents->Optimize Monitor Monitor by TLC/HPLC Optimize->Monitor Complete Reaction Complete Monitor->Complete

Sources

Technical Support Center: Understanding and Managing the Degradation of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability and degradation profile of this compound. Understanding the degradation pathways is a critical step in pharmaceutical development, influencing formulation, storage conditions, and the development of stability-indicating analytical methods.[1][2]

The structure of 2-Amino-N-(4-methoxyphenyl)acetamide is analogous to well-studied compounds like phenacetin, and its degradation behavior can be predicted based on fundamental chemical principles governing N-aryl acetamides. This guide consolidates theoretical knowledge with practical, field-proven protocols to help you anticipate and troubleshoot issues related to its degradation.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, and why is its stability a primary concern?

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is an organic compound featuring a substituted aniline ring linked to an amino-acetamide moiety. Its stability is paramount because degradation can lead to the loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. Regulatory bodies mandate rigorous stability testing to ensure a drug product is safe and effective throughout its shelf life.[1] Forced degradation studies are essential for this process, as they help identify likely degradation products and establish stability-indicating analytical methods.[3][4]

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, which includes an amide linkage, a methoxy group on an aromatic ring, and a primary aromatic amine, the following degradation pathways are most likely:

  • Amide Hydrolysis: The acetamide bond is susceptible to cleavage under both acidic and basic conditions, representing the most common degradation pathway for such structures.[5][6][7][8]

  • Oxidation: The electron-rich aromatic ring and the amino group are prone to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions.[9][10]

  • Photodegradation: Aromatic amines can be sensitive to light, leading to the formation of complex degradation products through radical-mediated pathways.[11][12]

  • Thermal Degradation: At elevated temperatures, molecules can decompose. For acetamides, this can involve dehydration or fragmentation.[13][14]

Q3: What are the primary degradation products I should anticipate in my analysis?

Based on the pathways described above, the key degradants to monitor are:

  • From Hydrolysis:

    • p-Anisidine (4-methoxyaniline): Formed by the cleavage of the amide bond.[15]

    • 2-Aminoacetic acid (Glycine): The other product of amide bond cleavage.

  • From Oxidation/Photolysis:

    • N-Oxide derivatives: Oxidation of the amino group.

    • Phenolic compounds: Resulting from O-demethylation of the methoxy group. This is analogous to the metabolism of the similar drug, phenacetin, to paracetamol.[16]

    • Quinone-like structures: Arising from the oxidation of the aromatic ring.[9]

Section 2: Troubleshooting Guide - Common Experimental Issues

Q4: My sample shows rapid degradation in an aqueous solution at neutral pH. What is the likely cause, and how can I mitigate it?

Answer: Rapid degradation in a neutral aqueous solution, even without added acid or base, points towards inherent instability where water itself can act as a nucleophile to hydrolyze the amide bond.

Causality: The amide bond, while relatively stable, can be labile. The rate of hydrolysis is often pH-dependent but can occur at neutral pH, potentially accelerated by buffer components or trace metal impurities.

Troubleshooting Steps:

  • Buffer Selection: Ensure your buffer system is non-nucleophilic. Phosphate buffers are generally a safe choice. Avoid buffers with amine groups like Tris if you suspect transamidation.

  • Solvent System: If aqueous stability is poor, consider preparing stock solutions in a non-aqueous, aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and diluting into the aqueous mobile phase just before analysis.[17]

  • Temperature Control: Store solutions at reduced temperatures (2-8°C) to slow the rate of hydrolysis.

  • pH Adjustment: Evaluate the pH-stability profile of the compound. You may find it is significantly more stable at a slightly acidic pH (e.g., pH 4-5), which can suppress the rate of neutral or base-catalyzed hydrolysis.

Q5: I am observing several new, small peaks in my chromatogram after leaving the sample on the autosampler overnight. What could they be?

Answer: The appearance of new peaks, particularly after exposure to ambient conditions, strongly suggests oxidative or photolytic degradation.

Causality: Autosamplers are often not completely dark, and exposure to light over several hours can induce photodegradation.[11] Furthermore, dissolved oxygen in the sample solvent can lead to slow oxidation of sensitive functional groups like aromatic amines.

Troubleshooting Steps:

  • Use Amber Vials: Protect the samples from light by using amber or UV-protected autosampler vials.

  • Control Temperature: Set the autosampler tray temperature to a lower value (e.g., 4°C) to reduce the rate of all chemical reactions.

  • Solvent Degassing: Ensure your solvents and sample diluents are properly degassed to minimize dissolved oxygen.

  • Antioxidant Spiking: For investigational purposes, you can spike a sample with a small amount of an antioxidant (e.g., butylated hydroxytoluene - BHT). If the formation of new peaks is suppressed, it confirms an oxidative pathway.

Q6: How can I develop an HPLC method to resolve the parent compound from its primary hydrolytic degradation product, p-Anisidine?

Answer: Developing a stability-indicating HPLC method requires achieving chromatographic separation between the active pharmaceutical ingredient (API) and all its potential degradants.[3][4][18][19] For 2-Amino-N-(4-methoxyphenyl)acetamide and p-Anisidine, the primary difference is polarity.

Method Development Strategy:

  • Column Choice: A standard C18 column is an excellent starting point for separating compounds of differing polarity.

  • Mobile Phase:

    • Aqueous (A): Start with a slightly acidic mobile phase, such as 0.1% formic acid or phosphoric acid in water. The acid will protonate the basic amine groups on both molecules, leading to sharper peaks and consistent retention.

    • Organic (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shape for amine-containing compounds.

  • Gradient Elution: A gradient method is highly recommended to ensure the more polar degradant (like glycine, if it's UV active or derivatized) elutes early, while the API and less polar degradants are retained and separated effectively.[19]

  • Detection: UV detection is suitable. Scan the UV spectra of both the parent compound and p-anisidine to find an optimal wavelength for detection of both, or use a photodiode array (PDA) detector to monitor multiple wavelengths.

Starting HPLC Conditions:

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column for good resolution.
Mobile Phase A 0.1% Formic Acid in Water Provides sharp peaks for amines and controls pH.
Mobile Phase B Acetonitrile Good organic modifier for separating aromatic compounds.
Gradient 5% to 95% B over 15 minutes A broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Detection UV at 245 nm (or PDA 200-400 nm) A common wavelength for aromatic compounds.

| Injection Vol. | 10 µL | Standard injection volume. |

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of your analytical method.[1] A typical workflow is outlined below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or water) B Dilute stock into different stress condition media A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) C3 Oxidation (e.g., 3% H2O2, RT) C4 Thermal (Solid state, 80°C) C5 Photolytic (Solution, ICH Q1B) C0 Control Sample (Diluent, protected from light) D Withdraw samples at time points (e.g., 2, 8, 24h) C1->D C2->D C3->D C4->D C5->D C0->D E Quench reaction (Neutralize acid/base) D->E F Dilute to target concentration E->F G Analyze via Stability- Indicating HPLC-UV/MS F->G

Caption: Workflow for a forced degradation study.

Protocol 2: Step-by-Step Forced Degradation Conditions

Objective: To generate approximately 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[1] Adjust exposure times as needed.

  • 1. Acid Hydrolysis:

    • Pipette 1 mL of a 1 mg/mL stock solution of the compound into a vial.

    • Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the vial in a water bath or oven at 60°C.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • 2. Base Hydrolysis:

    • Pipette 1 mL of a 1 mg/mL stock solution into a vial.

    • Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at room temperature (this reaction is often faster than acid hydrolysis).

    • At designated time points, withdraw an aliquot.

    • Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • 3. Oxidative Degradation:

    • Pipette 1 mL of a 1 mg/mL stock solution into a vial.

    • Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Monitor the reaction at regular intervals. This reaction can be slow or very rapid depending on the molecule's susceptibility.

    • No quenching is typically needed, just dilution with the mobile phase before injection.

  • 4. Thermal Degradation:

    • Place a small amount of the solid compound (powder) in a clear glass vial.

    • Heat in a calibrated oven at 80°C.

    • At time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

  • 5. Photolytic Degradation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (water/ACN).

    • Place the solution in a photostability chamber and expose it to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both the exposed and control samples.

Section 4: Data Interpretation & Key Degradation Pathways

Summary of Stress Conditions and Expected Degradants
Stress ConditionTypical Reagents/ParametersPrimary Degradation PathwayExpected Major Degradant(s)
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CAmide Hydrolysisp-Anisidine, 2-Aminoacetic acid
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CAmide Hydrolysisp-Anisidine, 2-Aminoacetic acid
Oxidation 3-30% H₂O₂, RTOxidationN-Oxides, Hydroxylated species, Quinones
Thermal (Dry Heat) 80°C or higherDehydration/FragmentationAcetonitrile derivatives, various fragments
Photolysis ICH Q1B Light ExposurePhotochemical ReactionsComplex mixture, often colored polymeric material
Visualizing the Degradation Pathways

The two most predictable and common degradation pathways are amide hydrolysis and O-demethylation.

Caption: Primary Hydrolytic Degradation Pathway.

Caption: Potential O-Demethylation Degradation Pathway.

References

  • Mirkhan, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link]

  • CDR FoodLab®. (2014, March 25). The p-Anisidine Value determination against the oxidation in fats and oils. Available at: [Link]

  • Shudo, Y., & Inaba, A. (2001). Decomposition of acetamide and formamide in pressurized hot water. Journal of the Japan Petroleum Institute, 44(5), 320-324. Available at: [Link]

  • Baird, R. B., & Maccoll, A. (1965). Homogeneous gas-phase pyrolysis of acetamide. Journal of the Chemical Society (Resumed), 337-343. Available at: [Link]

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • Plotnikov, V. G., & Ponomarev, G. V. (1996). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Bulletin, 45(4), 759-781. Available at: [Link]

  • QCL Scientific. (2023, November 28). Checking Oxidation in Fats & Oils by p-Anisidine Value. Available at: [Link]

  • Unknown Author. (n.d.). The multiple roles of phenols in the degradation of aniline contaminants by sulfate radicals: A combined study of DFT calculations and experiments. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Acetamide. Wikipedia. Available at: [Link]

  • CDR FoodLab®. (2025, February 24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Available at: [Link]

  • Batta, N., et al. (2023). Stability-indicating HPLC method optimization using quality-by-design for doripenem assay and organic impurities determination. Journal of Applied Pharmaceutical Science, 13(12), 198-208. Available at: [Link]

  • Arctom Scientific. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride. Available at: [Link]

  • Li, Y., et al. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 14(6), 410. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-33. Available at: [Link]

  • Kesturi, K., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). Available at: [Link]

  • Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2841-2852. Available at: [Link]

  • Patel, P. R., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256. Available at: [Link]

  • PubChemLite. (n.d.). N-(4-amino-2-methoxyphenyl)acetamide hydrochloride. Available at: [Link]

  • Land of Chemistry. (2023, March 12). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12. YouTube. Available at: [Link]

  • Panizza, M., & Cerisola, G. (2007). Degradation of aniline by a dual-electrode electrochemical oxidation process. Journal of Hazardous Materials, 143(1-2), 123-128. Available at: [Link]

  • Gao, Y., et al. (2015). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Water Science and Technology, 72(12), 2120-2127. Available at: [Link]

  • Li, J., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 2616-2623. Available at: [Link]

  • Chaturvedi, N. K., & Katoch, S. S. (2020). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation. Applied Water Science, 10(1), 18. Available at: [Link]

  • Liu, L., et al. (2014). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 136(15), 5764-5769. Available at: [Link]

  • Prota, N., et al. (2019). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 24(18), 3326. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem. Available at: [Link]

  • Gupta, A., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(4). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisidine. PubChem. Available at: [Link]

  • Al-Brahim, J. Z., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorescent Pyrazoline Compound in Fish Samples. Sultan Qaboos University Journal for Science, 25(1), 54-64. Available at: [Link]

  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 96(19), 6158-6163. Available at: [Link]

  • Stan, R., et al. (2022). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Journal of the American Chemical Society, 144(1), 356-364. Available at: [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]

  • Bolton, P. D. (1966). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 19(6), 1013-1021. Available at: [Link]

  • Smith, R. L., & Timbrell, J. A. (1974). Factors Affecting the Metabolism of Phenacetin. I. Influence of Dose, Chronic Dosage, Route of Administration and Species on the Metabolism of (1-14C-acetyl)phenacetin. Xenobiotica, 4(8), 489-501. Available at: [Link]

  • Maheswaran, R. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 4(7), 1755-1763. Available at: [Link]

  • Wikipedia contributors. (n.d.). Gasoline. Wikipedia. Available at: [Link]

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Technical Support Center: Purification of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you achieve the highest purity for your compound.

Introduction: The Criticality of Purity

In the realm of pharmaceutical and chemical research, the purity of a compound is paramount. Impurities can lead to erroneous experimental results, side effects in drug candidates, and difficulties in characterization. 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a key intermediate in various synthetic pathways, is no exception. Achieving high purity is not merely a matter of following a protocol but understanding the "why" behind each step. This guide is structured to provide that understanding, empowering you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Issue 1: The product is an oil or fails to crystallize.

Q: My final product is an oil and will not solidify, or it remains in solution after recrystallization attempts. What is causing this, and how can I induce crystallization?

A: Oiling out or failure to crystallize is a common issue often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Another cause can be the selection of an inappropriate solvent.

Underlying Causes and Explanations:

  • Residual Solvents: Trapped solvent molecules from the reaction or a previous extraction step can prevent the compound from solidifying.

  • Excess HCl: While the hydrochloride salt is desired, a significant excess of hydrochloric acid can lead to the formation of a hygroscopic material that readily absorbs atmospheric moisture, appearing as an oil.

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can act as "crystal poisons." A common impurity in similar acetamide syntheses is the formation of a diamide byproduct, which can interfere with crystallization[1].

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, preventing the product from precipitating.

Step-by-Step Troubleshooting Protocol:

  • Remove Residual Volatiles: Place the oily product under high vacuum for several hours to remove any lingering solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation.

  • Solvent Titration for Crystallization:

    • Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., methanol or ethanol).

    • Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., diethyl ether or hexane) dropwise with vigorous stirring until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. The slow cooling process is crucial for the formation of well-defined crystals rather than an amorphous precipitate.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous successful batch, add a tiny crystal to the supersaturated solution to induce crystallization.

  • pH Adjustment: If excess acid is suspected, carefully neutralize it. Dissolve the oil in a suitable solvent and wash with a very dilute base (e.g., a saturated solution of sodium bicarbonate). Caution: Be careful not to deprotonate the desired amine hydrochloride. After washing, re-acidify with a stoichiometric amount of HCl in a non-aqueous solvent like ether or isopropanol.

Issue 2: The purity of the recrystallized product is still below the desired specification.

Q: I have successfully recrystallized my product, but analytical tests (HPLC, NMR) show that significant impurities remain. How can I improve the purity?

A: This indicates that the chosen recrystallization solvent is not effectively discriminating between your product and the impurities. A multi-step purification approach or a different purification technique may be necessary.

Underlying Causes and Explanations:

  • Co-crystallization: Some impurities may have similar solubility profiles and crystal packing characteristics to your product, leading them to co-crystallize.

  • Inadequate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Presence of Isomeric or Structurally Similar Impurities: Impurities with very similar structures to the target compound can be particularly challenging to remove by simple recrystallization.

Strategies for Enhancing Purity:

  • Optimize the Recrystallization Solvent System:

    • Consult a solvent miscibility chart and experiment with different solvent-anti-solvent pairs. A good starting point for amino acid hydrochlorides includes alcohol-ether or alcohol-ester combinations[2][3].

    • A table of suggested solvent systems is provided below.

Solvent System Rationale Typical Ratio (v/v)
Methanol/Diethyl EtherHigh polarity of methanol dissolves the hydrochloride salt, while the low polarity of ether acts as an effective anti-solvent.1:5 to 1:10
Ethanol/Ethyl AcetateA slightly less polar system that can be effective for less polar impurities.1:3 to 1:8
Isopropanol/HexaneGood for removing more non-polar impurities.1:5 to 1:15
Water/AcetoneThe hydrochloride salt should be soluble in water; acetone can act as the anti-solvent. Use sparingly to avoid hydrolysis of the amide.Use minimal hot water, then add acetone.
  • Activated Carbon Treatment (Decolorization):

    • If your product is colored, this often indicates the presence of colored impurities.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (1-2% by weight) of activated carbon.

    • Heat the mixture at reflux for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or filter paper to remove the carbon.

    • Allow the filtrate to cool and crystallize.

  • Chromatographic Purification:

    • Flash Column Chromatography: While challenging for highly polar hydrochloride salts, it is possible using a polar stationary phase like silica gel with a polar mobile phase. A common eluent system would be a gradient of dichloromethane and methanol. It may be necessary to add a small amount of a volatile acid (like acetic acid) to the mobile phase to keep the compound protonated and improve peak shape.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and their salts[4][5][6][7].

      • Use a strongly acidic cation exchange resin.

      • The protonated amine of your compound will bind to the resin.

      • Neutral and acidic impurities can be washed away.

      • The desired product is then eluted by changing the pH (using a base like ammonia) or by increasing the ionic strength of the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: 2-chloro-N-(4-methoxyphenyl)acetamide and ammonia (or another amine source).

  • Byproducts: Diacylated products, where the amino group has also reacted with the acetylating agent.

  • Related Substances: Impurities from the starting materials, such as isomers of 4-methoxyaniline.

Q2: How do I choose the best recrystallization solvent?

A2: The ideal solvent should have the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • The impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals. A good practice is to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to observe these properties.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point[8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired compound and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q4: Can I use a rotary evaporator to dry my final product?

A4: Yes, a rotary evaporator is useful for removing the bulk of the recrystallization solvent. However, for complete drying to remove trace amounts of solvent, it is best to subsequently use a vacuum oven or a desiccator under high vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Purification_Workflow Crude Crude Product Analysis1 Purity Analysis (HPLC, TLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Purity < 95% Analysis2 Purity Analysis Recrystallization->Analysis2 PureProduct Pure Product (>99%) Analysis2->PureProduct Purity > 99% Troubleshoot Troubleshoot Recrystallization Analysis2->Troubleshoot Purity 95-99% Chromatography Chromatography (Ion-Exchange or Flash) Analysis2->Chromatography Purity < 95% Troubleshoot->Recrystallization New Solvent System Analysis3 Purity Analysis Chromatography->Analysis3 Analysis3->PureProduct Purity > 99% Analysis3->Chromatography Purity < 99% (Re-run)

Caption: A workflow diagram for the purification of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Logical Relationship of Purification Techniques

The choice of purification technique is dependent on the nature and quantity of impurities present.

Purification_Logic cluster_impurities Impurity Type cluster_techniques Purification Technique Gross Gross Impurities (>5%) Recryst Recrystallization Gross->Recryst Initial Cleanup Trace Trace Impurities (<5%) Flash Flash Chromatography Trace->Flash Fine Purification Colored Colored Impurities Carbon Activated Carbon Colored->Carbon Decolorization Ionic Ionic/Polar Impurities IonExchange Ion-Exchange Chromatography Ionic->IonExchange High Specificity Recryst->Flash If Recrystallization Fails

Caption: Logical relationships between impurity types and purification techniques.

References

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 687-690. Available at: [Link]

  • El-Gendy, A. A., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 138-143. Available at: [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
  • Google Patents. (1992). Method for purification of an amino acid using ion exchange resin. US5122275A.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Available at: [Link]

  • Csapó, J., et al. (2005). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2, 5-23. Available at: [Link]

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 195(1), 137-46. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Google Patents. (2010). Method for producing amino acid ester hydrochloride. JP4356292B2.
  • Azerbaijan Medical Journal. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Radboud Repository. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals experiencing lower-than-expected or inconsistent bioactivity with 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. Low bioactivity can arise from a spectrum of issues, ranging from compound integrity and handling to subtleties in assay design.[1][2] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges, ensuring the reliability and reproducibility of your experimental outcomes.

Our troubleshooting philosophy is grounded in a three-tiered approach:

  • Compound Verification: Confirming the identity, purity, and stability of the material.

  • Preparation Protocol: Ensuring correct solubilization, storage, and handling.

  • Assay System Optimization: Validating the biological setup and identifying potential interferences.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound Integrity & Preparation

Q1: My compound shows no activity, even at high concentrations. What is the very first thing I should check?

A1: Before questioning the assay, verify your compound's stock solution. The most common source of "inactivity" is a compound that is not actually in solution.

  • Visual Inspection: Carefully inspect your stock solution (typically in DMSO) for any visible precipitates or crystals.[3] Hold the vial against a light source. If you see any solid material, your compound has likely precipitated, and the actual concentration in solution is far lower than calculated.

  • Solubility Limit: The hydrochloride salt form suggests aqueous solubility, but in organic solvents like DMSO, its solubility might be limited. If precipitation is observed, the concentration may be too high for the solvent and storage temperature.[3] It is recommended to prepare a new, lower-concentration stock solution.

  • Purity Verification: If possible, verify the purity of the compound batch using analytical methods like HPLC or LC-MS.[4] Impurities can lead to an overestimation of the compound's concentration, resulting in an apparent loss of potency.[4]

Q2: What is the correct way to prepare and store a stock solution of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A2: Proper stock solution preparation is critical for reproducible results. The choice of solvent and storage conditions are paramount to maintaining compound integrity.[5][6]

  • Solvent Selection:

    • DMSO (Dimethyl Sulfoxide): This is the most common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[5][7] It is highly versatile and miscible with aqueous media.[6]

    • Aqueous Buffers (e.g., PBS): As a hydrochloride salt, the compound should have some solubility in aqueous solutions. However, this is often much lower than in DMSO, making it less suitable for high-concentration stocks.

  • Storage Strategy:

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[3][6][8] This minimizes exposure to atmospheric moisture and temperature fluctuations.

    • Temperature: For long-term storage, -20°C is the standard for most compounds dissolved in DMSO.[6] For very sensitive compounds, -80°C may be considered, though this can sometimes cause certain compounds to precipitate.[6]

    • Light Protection: Store aliquots in amber vials or wrap them in foil to protect against potential photodegradation.[6][8]

Q3: I noticed a precipitate in my stock solution after thawing. Can I just heat it to redissolve?

A3: Gently warming the vial may help redissolve the compound, but proceed with caution. Aggressive heating can accelerate compound degradation. A better approach is to use sonication in a water bath. If the precipitate does not easily redissolve, it is a strong indicator that the stock concentration exceeds its solubility limit at that temperature. The most reliable solution is to discard the stock and prepare a new one at a lower, validated concentration.[3]

Q4: How do I handle the dilution from a DMSO stock into my aqueous cell culture medium? I see cloudiness or precipitation upon dilution.

A4: This is a very common issue known as "crashing out," where a compound soluble in a strong organic solvent like DMSO is insoluble in the aqueous assay buffer.

  • Lower the Working Concentration: The most straightforward fix is to test lower final concentrations of your compound.

  • Optimize Dilution Technique: When diluting, add the DMSO stock to the aqueous medium while vortexing or mixing vigorously. This rapid dispersion can sometimes prevent aggregation.

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells, typically between 0.1% and 0.5%.[6] Planning your stock concentration around this final percentage is crucial.[3]

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh dissolving power for many organic compounds.[6]
Stock Concentration 10-20 mM (Verify)A balance between usability and risk of precipitation. Always confirm solubility empirically.
Storage Temp. -20°C (Standard) or -80°CMinimizes chemical degradation over time.[6]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that degrade the compound and introduce water.[3][6]
Light Exposure Store in amber vialsProtects against photodegradation.[6]
Category 2: Assay System & Biological Factors

Q5: My positive controls are working perfectly, but my test compound is inactive. What does this suggest?

A5: This is a classic troubleshooting scenario. A functional positive control confirms that the assay's detection system and biological components (cells, enzymes, etc.) are working as expected.[4] This strongly points the investigation back toward an issue specific to your test compound. Revisit all the points in Category 1:

  • Confirm stock solution integrity (no precipitation).

  • Verify the dilution process.

  • Re-evaluate the purity and identity of the compound if possible.

Q6: Could my cells be the problem? How do I check if biological factors are influencing the compound's activity?

A6: Yes, biological variability is a significant factor.[2]

  • Cell Passage Number: Use cells within a consistent and defined passage number range. High-passage cells can exhibit altered phenotypes, receptor expression, and signaling responses.[4]

  • Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[2] Overly confluent or stressed cells will not respond reliably. Perform a simple viability check (e.g., Trypan Blue) before seeding.

  • Mycoplasma Contamination: Mycoplasma infection can profoundly alter cellular responses and metabolism. Regularly test your cell cultures for contamination.[1]

Q7: Is it possible the compound is interfering with my assay readout technology (e.g., fluorescence, luminescence)?

A7: Absolutely. This is a common artifact in high-throughput screening.[9] Small molecules can possess intrinsic properties that interfere with detection methods.

  • Autofluorescence: If you are using a fluorescence-based assay, your compound may be fluorescent at the excitation/emission wavelengths you are using.

  • Luciferase Inhibition: In reporter assays using luciferase, some compounds can directly inhibit the luciferase enzyme, leading to a false positive (in inhibition assays) or false negative (in activation assays) result.[9]

  • How to Check: Run a control experiment with your compound in the assay medium without cells or the target enzyme. Add the detection reagents and measure the signal. Any signal generated in this cell-free system is due to assay interference.[1]

Experimental Protocols & Workflows

Protocol 1: Preparation and Validation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride needed to make a 10 mM stock solution. (Mass = 0.01 mol/L * Volume (L) * Molecular Weight ( g/mol )).

  • Weighing: Carefully weigh the compound using an analytical balance. Use appropriate anti-static techniques for small masses to prevent loss of material.[3]

  • Dissolution: Add the weighed compound to a sterile, amber glass or polypropylene vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Confirmation: After solubilization, hold the vial up to a light source to confirm there are no visible crystals or precipitate. This is a critical validation step.[3]

  • Aliquoting and Storage: Immediately aliquot the stock into single-use volumes in sterile, clearly labeled microvials. Store at -20°C, protected from light.[6]

Diagram: Troubleshooting Workflow for Low Bioactivity

This decision tree provides a logical path to diagnose the root cause of low bioactivity.

TroubleshootingWorkflow Start Start: Low or No Bioactivity Observed CheckStock Step 1: Inspect Stock Solution Is it clear? No precipitate? Start->CheckStock Precipitate Issue: Precipitation Concentration > Solubility CheckStock->Precipitate No CheckDilution Step 2: Check Working Solution Precipitate upon dilution? CheckStock->CheckDilution Yes RemakeStock Action: Prepare Fresh Stock at Lower Concentration Precipitate->RemakeStock RemakeStock->CheckStock CrashOut Issue: Compound 'Crashing Out' in Aqueous Medium CheckDilution->CrashOut Yes CheckAssay Step 3: Validate Assay System Controls OK? CheckDilution->CheckAssay No OptimizeDilution Action: Lower Concentration or Modify Dilution Protocol CrashOut->OptimizeDilution OptimizeDilution->CheckDilution ControlsFail Issue: Assay System Failure (Reagents, Cells, Reader) CheckAssay->ControlsFail No CheckInterference Step 4: Test for Assay Interference (e.g., Autofluorescence) CheckAssay->CheckInterference Yes TroubleshootAssay Action: Troubleshoot Core Assay (Check Cells, Reagents) ControlsFail->TroubleshootAssay TroubleshootAssay->CheckAssay Interference Issue: Compound Interferes with Readout CheckInterference->Interference Yes Success Problem Likely Resolved CheckInterference->Success No RunControls Action: Run Cell-Free Controls and/or Use Alternate Assay Interference->RunControls RunControls->Success

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis and troubleshooting common experimental challenges. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice to empower you to adapt and perfect your reaction conditions.

The synthesis of this target molecule is typically approached via a sequential acylation, nucleophilic substitution, and salt formation. Each stage presents unique challenges that can impact overall yield and purity. This guide is structured to address these issues directly in a practical, question-and-answer format.

Section 1: Synthetic Workflow Overview

A robust synthesis generally proceeds through three key stages. Understanding this workflow is critical for pinpointing issues during your experiment. The most common pathway involves the N-chloroacetylation of p-anisidine, followed by amination and concluding with hydrochloride salt formation.

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation pAnisidine p-Anisidine Intermediate 2-Chloro-N-(4-methoxyphenyl) acetamide pAnisidine->Intermediate Base, Solvent (e.g., TEA, DCM) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate FreeBase 2-Amino-N-(4-methoxyphenyl) acetamide (Free Base) Intermediate->FreeBase Nucleophilic Substitution AmineSource Amine Source (e.g., NaN3 then reduction) AmineSource->FreeBase FinalProduct 2-Amino-N-(4-methoxyphenyl) acetamide Hydrochloride FreeBase->FinalProduct Solvent (e.g., Ether/IPA) HCl Hydrochloric Acid (HCl) HCl->FinalProduct Mechanism cluster_no_base Scenario A: No Scavenger Base cluster_with_base Scenario B: With Scavenger Base (e.g., TEA) p-Anisidine\n(Nucleophilic) p-Anisidine (Nucleophilic) Product + HCl Product + HCl p-Anisidine\n(Nucleophilic)->Product + HCl Reacts with Chloroacetyl Chloride HCl HCl Anilinium Salt\n(Non-nucleophilic) Anilinium Salt (Non-nucleophilic) HCl->Anilinium Salt\n(Non-nucleophilic) Reacts with more p-Anisidine Reaction Stops! Reaction Stops! Anilinium Salt\n(Non-nucleophilic)->Reaction Stops! p-Anisidine_B\n(Nucleophilic) p-Anisidine (Nucleophilic) Product_B Product + HCl TEA_HCl TEA-HCl Salt (Inert) Product_B->TEA_HCl HCl immediately neutralized by TEA Reaction_Completes Reaction Proceeds to Completion! TEA_HCl->Reaction_Completes p-Anisidine_B p-Anisidine_B p-Anisidine_B->Product_B Reacts with Chloroacetyl Chloride

Validation & Comparative

A Comparative Guide to Acetamide Derivatives in Drug Discovery: Profiling 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds. Its synthetic tractability and ability to form crucial hydrogen bonds allow it to serve as a versatile pharmacophore in drug design. This guide provides a comparative analysis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a simple yet versatile building block, against several classes of more complex acetamide derivatives that have shown significant therapeutic potential. We will explore the structural nuances that drive diverse biological activities, supported by experimental data and detailed protocols for researchers in drug discovery.

Section 1: Physicochemical Profile of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride serves primarily as a foundational chemical intermediate. Its structure features a primary amine, an amide linkage, and a methoxy-substituted phenyl ring—all common motifs in medicinal chemistry. The hydrochloride salt form is typically used to improve solubility and stability. While direct biological applications of this specific molecule are not widely reported, its constituent parts suggest its potential as a precursor for various bioactive agents.

Table 1: Physicochemical Properties of 2-Amino-N-(4-methoxyphenyl)acetamide

PropertyValueSource
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamidePubChem[1]
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Monoisotopic Mass 180.089877630 DaPubChem[1]
XLogP3 (Predicted) 0.1PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

The structure's potential lies in its reactive handles: the primary amine (-NH2) is a key site for further chemical modification to build more complex molecules, while the N-aryl acetamide core is a common feature in many established drug classes.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis p-Anisidine p-Anisidine Step1 Acylation p-Anisidine->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Step1 Intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide Step1->Intermediate Step2 Amination (e.g., with NH3) Intermediate->Step2 Product_base 2-Amino-N-(4-methoxyphenyl)acetamide (Free Base) Step2->Product_base Step3 Salt Formation (with HCl) Product_base->Step3 Final_Product 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride Step3->Final_Product

Caption: General synthetic workflow for 2-Amino-N-(4-methoxyphenyl)acetamide HCl.

Section 2: The Acetamide Scaffold as a Versatile Pharmacophore

The true power of the acetamide group is realized when it is incorporated into larger, more complex molecular architectures. Different substitutions on the amide nitrogen and the acetyl group give rise to compounds with vastly different therapeutic actions.

Acetamide_Derivatives center Acetamide Core (-NH-C(=O)-CH₂-) cox COX-2 Inhibitors (Anti-inflammatory) center->cox Add aryl/heterocyclic groups antitumor Anticancer Agents (e.g., Kinase Inhibitors) center->antitumor Add biaryl or quinazoline groups antiviral Antiviral Agents (e.g., Anti-HIV) center->antiviral Add pyridinyloxy groups antimalarial Antimalarial Agents (e.g., PfSTART1 Targeting) center->antimalarial Add complex aryl amino groups

Caption: The acetamide core as a central scaffold for diverse therapeutic classes.

Section 3: Comparative Analysis of Acetamide Derivatives by Therapeutic Target

Here, we compare the structural features and performance of various acetamide derivative classes, highlighting how modifications to the core structure of our title compound could lead to potent therapeutic agents.

Anti-inflammatory Agents: COX-2 Inhibitors

A significant class of acetamide derivatives functions as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation.[2] These drugs are designed to reduce pain and swelling while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism: COX-2 converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[3] Selective inhibitors block this pathway. The N-aryl acetamide moiety is often crucial for binding within the COX-2 active site.

Structural Comparison: While 2-Amino-N-(4-methoxyphenyl)acetamide contains the N-(4-methoxyphenyl)acetamide unit seen in some inhibitors, it lacks the bulky, often sulfonamide-containing, side groups that confer high potency and selectivity for the COX-2 isoform.

Table 2: Performance of Representative Acetamide-based COX-2 Inhibitors

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Source
Celecoxib COX-20.4926.6Virtual Screening for Finding Novel COX-2 Inhibitors[4]
Phar-95239 COX-20.8211.4Virtual Screening for Finding Novel COX-2 Inhibitors[4]
T0511-4424 COX-20.6912.2Virtual Screening for Finding Novel COX-2 Inhibitors[4]
Anticancer Agents

The acetamide scaffold is integral to numerous anticancer agents that target various pathways involved in tumor growth and progression, including cell signaling and angiogenesis.[2]

Mechanism: Different derivatives have distinct mechanisms. For example, some function as inducible nitric oxide synthase (iNOS) inhibitors, which can impair glioma progression.[5] Others, like certain thioquinazoline-N-aryl-acetamides, have shown activity against SARS-CoV-2, demonstrating the scaffold's versatility against diverse biological targets.[6]

Structural Comparison: Anticancer acetamides often feature complex heterocyclic systems (e.g., quinazolines) attached to the acetamide nitrogen. The primary amine in our title compound is a perfect synthetic handle to introduce such moieties. For instance, a derivative, N-(4-amino-2-methoxyphenyl)acetamide, is a known intermediate in the synthesis of the anticancer drug Amsacrine.[7]

Table 3: Cytotoxicity of an Acetamidine Derivative Against Glioma Cells

CompoundCell LineIC₅₀ (µM) after 24hSource
Compound 17 C6 Glioma Cells17.0 ± 0.9Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives[5]
Compound 17 Astrocytes (CTX)> 100Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives[5]
Antimalarial Agents

Recent research has identified aryl amino acetamides as a promising class of antimalarials. These compounds target the Plasmodium falciparum STAR-related lipid transfer 1 protein (PfSTART1), which is essential for parasite survival.[8]

Mechanism: By binding to PfSTART1, these acetamides disrupt lipid transfer processes within the parasite, leading to its death.

Structural Comparison: The development of these antimalarials involved significant optimization of the aryl group attached to the acetamide nitrogen.[8] The simple methoxyphenyl group in our title compound could serve as a starting point for creating a library of analogs to screen for improved antimalarial activity and better metabolic stability.[8]

Table 4: Antimalarial Activity of an Optimized Aryl Acetamide

CompoundStrainEC₅₀ (nM)TargetSource
WJM-715 Pf NF54140PfSTART1Activity refinement of aryl amino acetamides[8]

Section 4: Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of a precursor and the biological evaluation of acetamide derivatives.

Protocol 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate)

This protocol describes the acylation of p-anisidine, a common first step in synthesizing N-aryl acetamides.

Causality: This reaction forms the core acetamide linkage. Anhydrous conditions are crucial because chloroacetyl chloride is highly reactive and would otherwise be hydrolyzed by water, preventing the desired reaction. A base is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • p-Anisidine

  • Chloroacetyl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine or pyridine (as a base)

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve p-anisidine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under constant stirring.

  • Cool the flask in an ice bath to 0-5 °C. This is to control the exothermic reaction.

  • Add triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted base, unreacted acid chloride, and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water) to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.[9]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and screen for the cytotoxic potential of novel compounds.

Causality: The assay relies on the principle that only metabolically active, viable cells contain mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) Allows cells to adhere A->B C 3. Treat Cells Add various concentrations of acetamide derivative B->C D 4. Incubate (e.g., 24-72 hours) Exposure to compound C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours) Viable cells form formazan crystals E->F G 7. Solubilize Crystals Add 100 µL of solubilizing agent (e.g., DMSO, isopropanol) F->G H 8. Read Absorbance (570 nm) Quantifies purple formazan G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Procedure:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test acetamide derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for untreated controls and vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[10]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, purple formazan crystals will form in viable cells.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 545-570 nm.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

While 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride may not be a potent bioactive agent in its own right, its structure represents a valuable and versatile starting point in drug discovery. The N-aryl acetamide core is a proven pharmacophore, and the terminal primary amine provides a reactive site for synthetic elaboration. By comparing this foundational molecule to highly active derivatives targeting inflammation, cancer, and infectious diseases, we can appreciate the chemical strategies used to impart potency and selectivity. The experimental protocols provided herein offer a validated framework for researchers to synthesize and evaluate novel acetamide-based compounds, continuing the legacy of this remarkable chemical scaffold in the pursuit of new medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
  • Ma, W., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Khan, I., et al. (2018). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. [Link]

  • Asadollahi-Baboli, M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]

  • bioRxiv. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv. [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments. [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • El-Sattar, N. E. A., et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Barteselli, A., et al. (2018). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. Molecules. [Link]

  • Murphy, W. J., et al. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Akhtar, T., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo. [Link]

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A Comparative Guide to the Biological Activity of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-substituted 2-aminoacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the biological profile of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and its analogues, with a focus on their anticonvulsant, analgesic, anti-inflammatory, and cytotoxic properties. By examining the structure-activity relationships (SAR), this document aims to furnish researchers and drug development professionals with critical insights to inform the design of novel therapeutic agents.

Introduction: The Versatile 2-Aminoacetamide Core

The 2-aminoacetamide moiety is a key pharmacophore found in a variety of biologically active compounds. Its structural simplicity and synthetic tractability have made it an attractive starting point for the development of new chemical entities targeting a range of biological processes. The parent compound, 2-Amino-N-(4-methoxyphenyl)acetamide, serves as a foundational template from which numerous analogues have been derived and evaluated for their therapeutic potential. This guide will dissect the impact of structural modifications on the biological activities of this class of compounds, providing a comparative framework for future research and development.

Comparative Biological Activities: A Multifaceted Profile

The biological activities of 2-Amino-N-(4-methoxyphenyl)acetamide analogues are profoundly influenced by the nature and position of substituents on the N-phenyl ring and the acetamide backbone. While anticonvulsant activity has been a primary focus of investigation for this class of compounds, evidence suggests a broader pharmacological spectrum, including analgesic, anti-inflammatory, and cytotoxic effects.

Anticonvulsant Activity

Numerous studies have highlighted the potential of N-substituted 2-aminoacetamide derivatives as anticonvulsant agents.[1][2] The primary mechanism of action for many of these compounds is believed to involve the modulation of neuronal voltage-dependent sodium channels, which helps to prevent the spread of seizures.[1] The maximal electroshock (MES) seizure model is a widely used preclinical assay to identify compounds with efficacy against generalized tonic-clonic seizures.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • N-Phenyl Substituents: The nature and position of substituents on the N-phenyl ring are critical determinants of anticonvulsant potency. Halogen substitution, particularly at the meta- or para-position of the phenyl ring, has been shown to enhance activity. For instance, derivatives with a 3-chloro or 3-trifluoromethylphenyl group have demonstrated significant efficacy in the MES test.[5]

  • Amide Modifications: Alterations to the acetamide portion of the molecule can also impact activity. The presence of a simple amide is often crucial, as replacing it with a more complex heterocyclic ring, such as a pyrrolidine-2,5-dione, can significantly alter the pharmacological profile.[5]

  • Amino Group Substitution: While less explored for this specific scaffold, substitution on the terminal amino group in related amino acid amide derivatives has been shown to influence anticonvulsant properties.[6]

Comparative Data:

The following table summarizes the anticonvulsant activity of representative 2-amino-N-phenylacetamide analogues in the MES test.

Compound IDN-Phenyl SubstitutionED₅₀ (mg/kg, i.p. in mice) in MES TestReference
Parent Scaffold 4-methoxyData not available in reviewed literature-
Analogue 1 3-trifluoromethyl> 30, < 100[5]
Analogue 2 3-chloroInactive at 300[5]
Analogue 3 Unsubstituted PhenylData not available in reviewed literature-
Analogue 4 4-chloroData not available in reviewed literature-

Note: Direct comparative data for a broad range of analogues of 2-Amino-N-(4-methoxyphenyl)acetamide across multiple assays is limited in the public domain. The data presented is collated from studies on structurally related N-phenylacetamides to infer potential trends.

Analgesic and Anti-inflammatory Activities

While less extensively studied than their anticonvulsant effects, there is evidence to suggest that acetamide derivatives possess analgesic and anti-inflammatory properties.[7][8] These activities are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[9][10]

Potential Mechanisms and SAR:

  • COX Inhibition: The anti-inflammatory effects of some acetamide derivatives may stem from their ability to inhibit COX-1 and/or COX-2 enzymes.[9]

  • Substituent Effects: As with anticonvulsant activity, halogen and nitro group substitutions on the phenoxy ring of related 2-(substituted phenoxy) acetamide derivatives have been shown to favor both anti-inflammatory and analgesic activities.[8][11] For example, a compound with a 4-chlorophenyl group and a 4-nitrophenoxy moiety exhibited notable activity in both assays.[8]

Cytotoxicity

The cytotoxic potential of 2-amino-N-phenylacetamide analogues is a critical consideration, particularly for the development of safe therapeutic agents. In the context of anticancer drug discovery, however, cytotoxicity is a desired attribute. Studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents, with activity observed against prostate and breast cancer cell lines.[12][13]

SAR in Cytotoxicity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro moiety, on the N-phenyl ring has been correlated with higher cytotoxic effects compared to electron-donating groups like methoxy.[12][13] This suggests that the electronic properties of the N-phenyl ring play a significant role in the compound's ability to induce cell death.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

The biological activities of 2-Amino-N-(4-methoxyphenyl)acetamide and its analogues are assessed using a variety of standardized in vitro and in vivo assays. The following section provides detailed protocols for key experimental procedures.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3][4]

Protocol:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Stimulation: A corneal electrode is placed on each eye of the restrained animal. An alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[3]

  • Observation: The animal is immediately observed for the presence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.[3]

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

MES_Workflow cluster_pre Pre-Treatment cluster_test MES Test cluster_post Data Analysis A Animal Acclimatization B Compound/Vehicle Administration (i.p. or p.o.) A->B C Corneal Electrode Placement B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) C->D E Observation of Seizure Phenotype D->E F Record Presence/Absence of Tonic Hindlimb Extension E->F G Calculate % Protection F->G H Determine ED₅₀ (Probit Analysis) G->H

Workflow for the Maximal Electroshock (MES) Seizure Test.
Analgesic Activity: Hot Plate and Tail-Flick Tests

These assays are standard methods for evaluating centrally acting analgesics by measuring the response latency to a thermal stimulus.[14][15]

Hot Plate Test Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.[16]

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is employed to prevent tissue damage.

  • Data Collection: The reaction time is measured before and at various time points after administration of the test compound or vehicle.

Tail-Flick Test Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail is used.

  • Procedure: The mouse's tail is placed over the light source, and the time taken for the mouse to flick its tail out of the beam is recorded.[17]

  • Cut-off Time: A cut-off time is used to avoid tissue injury.

  • Data Analysis: The percent increase in latency or the maximum possible effect (%MPE) is calculated.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19]

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (substrate).

  • Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

COX_Inhibition_Assay A Prepare COX-1 or COX-2 Enzyme B Pre-incubate Enzyme with Test Compound A->B C Add Arachidonic Acid (Substrate) B->C D Incubate Reaction Mixture C->D E Measure Prostaglandin E2 (PGE2) Production via EIA D->E F Calculate % Inhibition E->F G Determine IC₅₀ Value F->G

Workflow for the In Vitro COX Inhibition Assay.
Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[20][21][22]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., PC3, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[23]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[24]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[21]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[24]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[20]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The 2-Amino-N-(4-methoxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in modulating the anticonvulsant, analgesic, anti-inflammatory, and cytotoxic properties of these compounds.

Future research should focus on a more systematic and comparative evaluation of a broader range of analogues across multiple biological assays. This will enable a more comprehensive understanding of the SAR and facilitate the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ultimately paving the way for the discovery of new and effective treatments for a variety of diseases.

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A Comparative Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and drug development, the synthesis of novel molecular entities is a foundational pillar of innovation. The compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a versatile intermediate, presents a case study in the strategic selection of synthetic routes to optimize yield, purity, and process efficiency. This guide provides an in-depth comparative analysis of the prevailing methods for its synthesis, grounded in established chemical principles and supported by experimental data from the scientific literature. Our objective is to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

2-Amino-N-(4-methoxyphenyl)acetamide and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a primary amine, an amide linkage, and a methoxy-substituted phenyl ring offers multiple points for diversification, making it an attractive scaffold for the generation of compound libraries in the pursuit of new therapeutic agents. The hydrochloride salt form is often preferred for its improved stability and solubility.

The primary challenge in the synthesis of this compound lies in the selective introduction of the primary amino group, avoiding common side reactions such as over-alkylation. This guide will dissect the most common synthetic pathway, which proceeds through a key intermediate, and then compare three distinct methods for the crucial amination step.

The Common Synthetic Pathway: A Two-Stage Approach

The most frequently employed strategy for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a two-stage process. The first stage involves the synthesis of a halogenated precursor, which is then converted to the desired primary amine in the second stage.

Caption: General two-stage synthetic approach.

Stage 1: Synthesis of the Key Intermediate, 2-Chloro-N-(4-methoxyphenyl)acetamide

The synthesis of the chloro-acetamide intermediate is a robust and high-yielding reaction. It proceeds via the acylation of p-anisidine (4-methoxyaniline) with chloroacetyl chloride.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the stable amide product.

Experimental Protocol: A well-documented procedure for this synthesis reports a high yield of 80%.[1]

  • Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.

  • Add chloroacetyl chloride (0.047 mol) portion-wise while stirring.

  • After the reaction is complete, add a solution of sodium acetate (35 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the precipitation of the solid product.

  • Filter the resulting solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of 2-chloro-N-(4-methoxyphenyl)acetamide.

This initial step is generally efficient and provides a stable, readily purifiable intermediate, setting the stage for the critical amination reaction.

Stage 2: Comparative Analysis of Amination Methods

The conversion of 2-chloro-N-(4-methoxyphenyl)acetamide to the corresponding primary amine is the most critical step, with several methods available. The choice of method directly impacts the overall efficiency, yield, and purity of the final product. We will compare three established methods: the Gabriel Synthesis, the Azide Substitution/Reduction pathway, and the Delépine Reaction.

Method 1: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts.[2][3][4]

Mechanism: The reaction proceeds in two steps. First, the phthalimide anion, acting as a surrogate for the ammonia anion, displaces the chloride from 2-chloro-N-(4-methoxyphenyl)acetamide in an SN2 reaction. The resulting N-substituted phthalimide is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure), to release the desired primary amine and the stable phthalhydrazide byproduct.[5][6]

Gabriel Synthesis intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide phthalimide_adduct N-substituted Phthalimide intermediate->phthalimide_adduct SN2 Reaction k_phthalimide Potassium Phthalimide k_phthalimide->phthalimide_adduct free_base 2-Amino-N-(4-methoxyphenyl)acetamide phthalimide_adduct->free_base Hydrazinolysis byproduct Phthalhydrazide phthalimide_adduct->byproduct hydrazine Hydrazine hydrazine->free_base

Caption: The Gabriel synthesis pathway for primary amine formation.

General Experimental Protocol:

  • Alkylation: 2-chloro-N-(4-methoxyphenyl)acetamide is reacted with potassium phthalimide in a polar aprotic solvent such as DMF to facilitate the SN2 reaction.[5]

  • Hydrazinolysis: The resulting N-substituted phthalimide is then refluxed with hydrazine hydrate in a protic solvent like ethanol. The phthalhydrazide precipitates out of the solution and can be removed by filtration.

  • Work-up: The filtrate, containing the desired primary amine, is then subjected to standard work-up procedures, such as extraction and solvent evaporation, to isolate the product.

Advantages:

  • High Selectivity for Primary Amines: The bulky nature of the phthalimide nucleophile prevents over-alkylation, leading to a cleaner product profile.[2]

  • Well-Established and Reliable: The Gabriel synthesis is a time-tested method with a vast body of literature.

Disadvantages:

  • Harsh Cleavage Conditions: The hydrolysis of the phthalimide intermediate can sometimes require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[2] The use of hydrazine is a milder alternative but introduces its own safety and handling considerations.

  • Stoichiometric Phthalimide Use: The reaction is not atom-economical as it uses a stoichiometric amount of the phthalimide reagent.

Method 2: Azide Substitution Followed by Reduction

This two-step sequence is an excellent alternative to the Gabriel synthesis, often providing the desired primary amine under milder conditions.

Mechanism: The first step involves the nucleophilic displacement of the chloride by an azide salt (e.g., sodium azide) in an SN2 reaction to form an organic azide. The azide is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH4).

Azide Reduction intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide azide_intermediate 2-Azido-N-(4-methoxyphenyl)acetamide intermediate->azide_intermediate SN2 Reaction nan3 Sodium Azide nan3->azide_intermediate free_base 2-Amino-N-(4-methoxyphenyl)acetamide azide_intermediate->free_base Reduction reducing_agent Reducing Agent (e.g., H2/Pd-C) reducing_agent->free_base

Caption: The azide substitution and reduction pathway.

General Experimental Protocol:

  • Azide Formation: 2-chloro-N-(4-methoxyphenyl)acetamide is treated with sodium azide in a suitable solvent like acetone or DMF.

  • Reduction: The isolated azide intermediate is then reduced. For example, catalytic hydrogenation can be performed using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Isolation: After the reduction is complete, the catalyst is filtered off, and the product is isolated from the filtrate.

Advantages:

  • Mild Reduction Conditions: Catalytic hydrogenation is a particularly mild method for azide reduction, compatible with many functional groups.

  • Clean Reaction: The primary byproduct of the reduction is nitrogen gas, which simplifies purification.

  • Avoids Over-alkylation: Similar to the Gabriel synthesis, this method effectively prevents the formation of higher-order amines.

Disadvantages:

  • Hazardous Intermediate: Organic azides can be thermally unstable and potentially explosive, requiring careful handling.

  • Use of Azide Salts: Sodium azide is highly toxic.

Method 3: The Delépine Reaction

The Delépine reaction offers another route to primary amines from alkyl halides, utilizing hexamethylenetetramine (urotropine) as the amine source.[7]

Mechanism: The reaction begins with the alkylation of hexamethylenetetramine by 2-chloro-N-(4-methoxyphenyl)acetamide to form a quaternary ammonium salt. This salt is then hydrolyzed with a strong acid, typically ethanolic hydrochloric acid, to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[7]

Delepine Reaction intermediate 2-Chloro-N-(4-methoxyphenyl)acetamide quat_salt Quaternary Ammonium Salt intermediate->quat_salt Alkylation hmta Hexamethylenetetramine hmta->quat_salt final_product 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride quat_salt->final_product Acid Hydrolysis byproducts Formaldehyde + Ammonium Chloride quat_salt->byproducts hcl_etoh Ethanolic HCl hcl_etoh->final_product

Caption: The Delépine reaction for primary amine synthesis.

General Experimental Protocol:

  • Salt Formation: 2-chloro-N-(4-methoxyphenyl)acetamide is reacted with hexamethylenetetramine in a solvent like chloroform. The resulting quaternary ammonium salt often precipitates and can be isolated.

  • Hydrolysis: The isolated salt is then refluxed in concentrated ethanolic hydrochloric acid.

  • Isolation: The final product, 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride, is isolated from the reaction mixture after work-up.

Advantages:

  • Selective for Primary Amines: Like the other two methods, it avoids over-alkylation.[7]

  • Direct Formation of Hydrochloride Salt: The acidic hydrolysis step directly yields the desired hydrochloride salt, potentially saving a synthetic step.

Disadvantages:

  • Formation of Formaldehyde: The reaction produces several equivalents of formaldehyde, a known carcinogen, which requires appropriate handling and disposal.[7]

  • Poor Atom Economy: The generation of multiple byproducts reduces the overall atom economy of the process.[7]

Final Step: Hydrochloride Salt Formation

If the Gabriel or Azide/Reduction methods are used, the resulting free base of 2-amino-N-(4-methoxyphenyl)acetamide needs to be converted to its hydrochloride salt.

General Experimental Protocol:

  • Dissolve the purified free base in a suitable solvent, such as diethyl ether or isopropyl alcohol.

  • Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is then collected by filtration, washed with a non-polar solvent, and dried.

Comparative Summary of Amination Methods

FeatureGabriel SynthesisAzide Substitution/ReductionDelépine Reaction
Selectivity Excellent for 1° aminesExcellent for 1° aminesExcellent for 1° amines
Reaction Conditions Can require harsh cleavage conditionsMilder reduction conditions possibleRelatively mild conditions
Key Reagents Potassium phthalimide, HydrazineSodium azide, Reducing agentHexamethylenetetramine, HCl
Safety Concerns Hydrazine is toxic and corrosiveAzide reagents are toxic and potentially explosiveGenerates formaldehyde (carcinogen)
Byproducts PhthalhydrazideNitrogen gasFormaldehyde, Ammonium chloride
Atom Economy ModerateGoodPoor
Product Form Free baseFree baseHydrochloride salt

Conclusion and Recommendations

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is most reliably achieved through a two-stage process starting from p-anisidine. While the initial chloroacetylation is straightforward and high-yielding, the choice of the subsequent amination method is critical and depends on the specific requirements of the researcher, including available equipment, safety protocols, and desired scale.

  • The Gabriel Synthesis remains a robust and dependable choice, particularly when avoiding over-alkylation is the primary concern.

  • The Azide Substitution followed by Reduction offers a modern alternative with the potential for milder conditions, especially if catalytic hydrogenation is employed. However, the handling of azide compounds requires stringent safety measures.

  • The Delépine Reaction provides a direct route to the final hydrochloride salt but is hampered by poor atom economy and the generation of hazardous formaldehyde.

For laboratory-scale synthesis where purity and selectivity are paramount, both the Gabriel and the Azide/Reduction methods are highly recommended. The choice between them may come down to a laboratory's familiarity and comfort with handling either hydrazine or azide reagents. For larger-scale preparations, a thorough process safety review would be essential for all methods, with particular attention to the hazards associated with azides and formaldehyde.

Ultimately, the optimal synthetic route is one that balances yield, purity, safety, and scalability. It is hoped that this comparative guide will serve as a valuable resource for researchers in making that determination.

References

  • Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure). Retrieved from [Link]

  • Wikipedia. (2023). Delépine reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Betancourt, J. (2023). Gabriel Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 957–961. Retrieved from [Link]

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A Researcher's Guide to Validating the Antimicrobial Effects of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and validation of new therapeutic agents. This guide provides a comprehensive framework for the systematic evaluation of a novel compound, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, as a potential antimicrobial.

Initial literature searches indicate that while the chemical properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are documented, its biological activity, particularly its antimicrobial effects, remains largely unexplored.[1] However, related acetamide structures have demonstrated antibacterial and antifungal properties, suggesting that this compound warrants investigation.[2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous pathway to validate the compound's antimicrobial potential.

We will outline a series of standardized, self-validating experiments to characterize the compound's spectrum of activity and potency. This will be achieved by comparing its performance against two well-established antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide primarily effective against Gram-positive bacteria. By adhering to the methodologies detailed herein, researchers can generate robust, reproducible data suitable for publication and further development.

Comparator Antimicrobials: Establishing a Performance Baseline

The selection of appropriate comparators is critical for contextualizing the activity of a novel compound. We have chosen Ciprofloxacin and Vancomycin to represent two distinct classes of antibiotics with different mechanisms of action.

  • Ciprofloxacin: A broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[7][8] Its mechanism of action involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[7][8][9][10][11] This disruption of DNA processes ultimately leads to bacterial cell death.[10][11]

  • Vancomycin: A glycopeptide antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria.[12][13] It functions by inhibiting bacterial cell wall synthesis.[12][13] Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) peptide termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation, leading to a weakened cell wall and subsequent cell lysis.[14][15][16]

Experimental Workflow for Antimicrobial Validation

A phased approach, beginning with broad screening and progressing to more specific quantitative assays, ensures an efficient and comprehensive evaluation. The following workflow provides a logical sequence for testing.

Antimicrobial Validation Workflow Figure 1: Experimental Workflow for Antimicrobial Validation start Start: Compound Preparation screening Phase 1: Initial Screening Qualitative Assessment Disk Diffusion Assay start->screening mic Phase 2: Quantitative Analysis Potency Determination Broth Microdilution (MIC) screening:p_qual->mic:p_mic Active? mbc Phase 3: Bactericidal Activity Cidal vs. Static MBC Assay mic:p_mic->mbc:p_mbc Potent? end End: Data Analysis & Interpretation mbc:p_mbc->end

Caption: A streamlined workflow for validating the antimicrobial properties of a novel compound.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a recognized authority in antimicrobial susceptibility testing.[17][18][19]

Test Organisms

A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungus (optional): Candida albicans (e.g., ATCC 90028)

Phase 1: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay provides a preliminary assessment of antimicrobial activity.[20][21]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test organism will create a concentration gradient of the antibiotic. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[22]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[21][23]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[20][22][23] Allow the plate to dry for 3-5 minutes.[21]

  • Disk Placement: Aseptically place sterile 6mm paper disks impregnated with known concentrations of the test compound, Ciprofloxacin, and Vancomycin onto the agar surface. A disk with the solvent used to dissolve the compound should be used as a negative control. Ensure disks are at least 24 mm apart.[22][23]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[20][22]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters.[23] Compare the zone sizes to established interpretive criteria from CLSI, where available for the control antibiotics. For the test compound, the presence and size of a zone indicate the degree of antimicrobial activity.

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25]

Principle: A standardized inoculum of the test organism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent.[25] After incubation, the wells are observed for turbidity, and the MIC is determined as the lowest concentration with no visible growth.[24][26]

Broth Microdilution Workflow Figure 2: Broth Microdilution Workflow for MIC Determination prep Preparation Prepare serial dilutions of antimicrobial agents in a 96-well plate inoculate Inoculation Add standardized bacterial inoculum to each well prep->inoculate incubate Incubation Incubate at 37°C for 16-20 hours inoculate->incubate read Reading Results Visually inspect for turbidity. The last clear well is the MIC. incubate->read result MIC Value (µg/mL) read->result

Caption: A schematic of the broth microdilution assay for MIC determination.

Protocol:

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of the test compound and control antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[24][27]

  • Inoculum Preparation: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[27]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.[24] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[24]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[26]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[24][25]

Phase 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[28][29]

Principle: Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[29][30]

Protocol:

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no turbidity (the MIC well and more concentrated wells) and plate it onto an MHA plate.[28]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[30][31]

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[28][29] An agent is considered bactericidal if the MBC is no more than four times the MIC.[30]

Data Presentation and Interpretation

For clear comparison, all quantitative data should be summarized in tables.

Table 1: Example of MIC Data Presentation (µg/mL)

Microorganism2-Amino-N-(4-methoxyphenyl)acetamide HClCiprofloxacinVancomycin
S. aureus
E. faecalis
E. coli
P. aeruginosa

Table 2: Example of MBC Data and MBC/MIC Ratio Presentation

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusTest CompoundBactericidal/Bacteriostatic
CiprofloxacinBactericidal/Bacteriostatic
VancomycinBactericidal/Bacteriostatic

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial validation of the antimicrobial properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. By systematically comparing its activity against established antibiotics using standardized protocols, researchers can generate high-quality, reproducible data. The results of these assays will determine if the compound exhibits promising antimicrobial activity and will guide future research, which may include mechanism of action studies, toxicity testing, and in vivo efficacy models.

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A Comparative Guide to Target Validation: Evaluating "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" Against Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic hinges on one critical phase: target validation. This guide offers an in-depth, technical comparison of methodologies for validating a therapeutic target, using the novel compound "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" (herein referred to as Compound X) as our chemical probe. We will objectively compare its performance and utility against established genetic validation techniques, providing the experimental frameworks necessary to make informed decisions in your own discovery programs.

The core principle of target validation is to prove that modulating a specific biological target (e.g., a protein or enzyme) with a therapeutic agent will have the desired effect on a disease.[1][2] This process is paramount, as a significant reason for failures in Phase II clinical trials is insufficient efficacy, often stemming from inadequate target validation.[3][4]

In this guide, we will hypothesize that Compound X is an inhibitor of Monoamine Oxidase A (MAO-A) , an enzyme implicated in various neurological and psychiatric disorders, including depression and anxiety.[5][6][7][8] MAO-A's role in the degradation of monoamine neurotransmitters makes it a well-established therapeutic target.[5][7][8][9] We will explore how to confirm this hypothesis and validate MAO-A as the true target of Compound X, while comparing this chemical probe approach to genetic methods like siRNA and CRISPR.

Section 1: The Chemical Probe Approach with Compound X

A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to modulate its function.[10] The validation process using a chemical probe like Compound X involves a multi-step approach to build a robust evidence base.

Initial Hypothesis: Biochemical Confirmation

The first step is to confirm that Compound X directly interacts with and inhibits our hypothesized target, MAO-A, in a controlled, cell-free environment. This is typically achieved through enzyme kinetic assays.[11][12][13]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol is designed to determine the potency of Compound X in inhibiting recombinant human MAO-A.

  • Reagents and Materials:

    • Recombinant human MAO-A enzyme

    • MAO-A substrate (e.g., kynuramine or a luminogenic substrate)[14][15]

    • Compound X, dissolved in DMSO

    • Positive control inhibitor (e.g., clorgyline)[14]

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well microplate

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Prepare a dilution series of Compound X in assay buffer.

    • In a 96-well plate, add the MAO-A enzyme to each well.

    • Add the diluted Compound X or control inhibitor to the respective wells.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MAO-A substrate.

    • Monitor the reaction progress by measuring the change in absorbance or luminescence over time.[15][16][17]

    • Calculate the initial reaction rates for each concentration of Compound X.[13][18]

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Data Interpretation:

A low IC50 value indicates that Compound X is a potent inhibitor of MAO-A. This biochemical evidence is the foundational step in our target validation cascade.

Target Engagement in a Cellular Context

Confirming that a compound can inhibit an enzyme in a test tube is crucial, but it's equally important to demonstrate that it can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[20][21][22] CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.[20][21][23][24]

Experimental Workflow: CETSA for MAO-A Target Engagement

Caption: CETSA workflow to confirm Compound X engages MAO-A in cells.

Data Interpretation:

A significant shift in the melting curve of MAO-A in the presence of Compound X provides strong evidence of direct target engagement in a physiologically relevant setting.[20][21]

Linking Target Engagement to a Cellular Phenotype

The final step in the chemical probe approach is to demonstrate that inhibiting MAO-A with Compound X leads to a measurable change in cellular function—a phenotype.[25][26][27][28][29] Since MAO-A degrades neurotransmitters, a relevant phenotype would be an alteration in the levels of these signaling molecules or their metabolites.

Section 2: The Genetic Approach for Target Validation

Genetic methods for target validation involve manipulating the gene that codes for the target protein to either reduce its expression (knockdown) or eliminate it entirely (knockout).[2][30] This provides an alternative and often complementary line of evidence for a target's role in a disease process.

RNA Interference (RNAi)

Experimental Protocol: siRNA-mediated Knockdown of MAO-A

  • Design and Synthesis: Design and synthesize siRNAs that are specific to the MAO-A mRNA sequence.

  • Transfection: Introduce the siRNAs into a relevant cell line using a lipid-based transfection reagent.

  • Validation of Knockdown: After 48-72 hours, assess the level of MAO-A protein knockdown using Western blot or qPCR to measure mRNA levels.

  • Phenotypic Analysis: Once knockdown is confirmed, perform the same phenotypic assays used for the chemical probe approach (e.g., measuring neurotransmitter levels).

CRISPR-Cas9

Experimental Workflow: CRISPR-Cas9 Knockout of MAO-A

Caption: CRISPR-Cas9 workflow for generating MAO-A knockout cell lines.

Section 3: Comparative Analysis: Chemical vs. Genetic Approaches

Both chemical and genetic approaches have their own strengths and weaknesses, and the most robust target validation studies often employ both.[34]

FeatureChemical Probe (Compound X)Genetic Methods (siRNA/CRISPR)
Specificity Can have off-target effects that confound results.[10]Generally high on-target specificity, but off-target effects can still occur.[33][35]
Temporal Control Acute, reversible modulation of target activity.siRNA offers transient knockdown; CRISPR provides permanent knockout.[31][34]
Dose-Dependence Allows for the study of dose-dependent effects.Typically an "on/off" system (knockdown or knockout).
Translational Relevance More directly mimics a therapeutic intervention.[30]Provides strong evidence for the genetic basis of a target's function.
Challenges Requires a potent and selective chemical probe.Can be time-consuming to generate stable knockout lines; potential for cellular compensation.

Conclusion: A Synergistic Approach to Target Validation

The validation of a therapeutic target is a multifaceted process that requires a convergence of evidence from different methodologies. While "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" (Compound X) shows promise as a chemical probe for MAO-A, its utility is maximized when used in concert with genetic techniques.

References

  • The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Principle of the cellular thermal shift assay (CETSA).
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  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
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  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review.
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  • CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Ubigene.

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A Researcher's Guide to Investigating the Cross-Reactivity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, understanding the potential for off-target effects is paramount. This guide focuses on 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a compound for which public data on biological activity is sparse. However, its structural similarity to well-characterized p-aminophenol derivatives, such as acetaminophen (paracetamol), provides a logical starting point for investigating its potential cross-reactivity.

This document serves as a comprehensive, technically-grounded resource for researchers. It is designed to move beyond a simple listing of facts to provide a causal narrative, explaining why certain experimental choices are made and how to build a self-validating system for assessing the compound's interaction with various biological targets. We will delve into the known pharmacology of its structural analogs and provide detailed, field-proven protocols to empower researchers to generate their own robust data.

The Rationale for Cross-Reactivity Investigation: A Structural Perspective

The core hypothesis of this guide is that the biological activity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride can be predicted by examining its structural relationship to acetaminophen and its primary active metabolite, AM404.

  • Acetaminophen (Paracetamol): A widely used analgesic and antipyretic, acetaminophen's mechanism of action is complex and not fully elucidated. It is known to be a weak inhibitor of cyclooxygenase (COX) enzymes.[1]

  • AM404 (N-arachidonoylphenolamine): Formed in the brain from p-aminophenol (a metabolite of acetaminophen), AM404 is a key mediator of acetaminophen's analgesic effects. It has a broad pharmacological profile, acting as a weak agonist of cannabinoid receptors CB1 and CB2, an inhibitor of the endocannabinoid transporter, a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, and a potent inhibitor of voltage-gated sodium channels Nav1.7 and Nav1.8.[1]

Given that 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride shares the core N-(4-methoxyphenyl)acetamide structure, it is plausible that it may interact with one or more of the targets associated with acetaminophen and AM404.

Predicted Biological Targets for Cross-Reactivity Screening

Based on the pharmacology of its structural analogs, the following targets are proposed for the initial cross-reactivity screening of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride:

  • Cannabinoid Receptors (CB1 and CB2): Due to the activity of AM404 at these receptors.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A key target of AM404.

  • Fatty Acid Amide Hydrolase (FAAH): The enzyme responsible for the synthesis of AM404 from p-aminophenol.

  • Cyclooxygenase (COX-1 and COX-2): Given acetaminophen's weak inhibitory activity.

  • Voltage-Gated Sodium Channels (Nav1.7 and Nav1.8): Important targets of AM404 for analgesia.

Comparative Analysis of Structural Analogs

The following table summarizes the known activities of key structural analogs. This table will serve as a benchmark for comparing the experimental data generated for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

CompoundCB1 Ki (nM)CB2 Ki (nM)TRPV1 ActivityFAAH InhibitionCOX-1 IC50 (µM)COX-2 IC50 (µM)Nav1.7/1.8 Inhibition
Acetaminophen Low affinityLow affinityIndirect activation via AM404NoWeak inhibitorWeak inhibitorNo
AM404 2.4 - 16.73.7Potent AgonistYesWeak inhibitorWeak inhibitorPotent Inhibitor
Phenacetin InactiveInactiveInactiveNoInactiveInactiveInactive
2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols for Cross-Reactivity Profiling

The following protocols are provided as detailed, step-by-step guides for assessing the interaction of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride with the predicted biological targets.

Cannabinoid Receptor (CB1/CB2) Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring ligand binding.

Experimental Workflow

G prep_membranes Prepare Cell Membranes (Expressing SNAP-tagged CB1/CB2) label_membranes Label Membranes with SNAP-Lumi4-Tb prep_membranes->label_membranes prepare_assay Prepare Assay Plate (384-well) label_membranes->prepare_assay add_reagents Add Labeled Membranes, Fluorescent Tracer (D77), and Test Compound prepare_assay->add_reagents incubate Incubate at 37°C add_reagents->incubate read_plate Read TR-FRET Signal (PHERAstar FSX) incubate->read_plate analyze Analyze Data (Competition Binding Curves) read_plate->analyze

Caption: Workflow for CB1/CB2 TR-FRET Binding Assay.

Step-by-Step Protocol
  • Cell Membrane Preparation:

    • Culture T-REx™-293 cells expressing SNAP-tagged human CB1 or CB2 receptors.

    • Label the cells with SNAP-Lumi4-Tb (100 nM) for 1 hour at 37°C.

    • Harvest the cells and prepare membranes by homogenization and centrifugation at 4°C.[2]

  • Assay Setup:

    • Use a white 384-well OptiPlate.

    • The assay buffer consists of HBSS, 5 mM HEPES, 0.5% BSA, and 0.02% Pluronic F-127, pH 7.4.[3]

    • Pre-incubate membranes with 100 µM GppNHp for 15 minutes at 37°C to promote a single-state receptor population.[3]

  • Reagent Addition:

    • Add 1 µg of labeled cell membranes per well.

    • Add the fluorescent tracer D77 (a known cannabinoid ligand).

    • Add varying concentrations of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride or control compounds. Maintain a constant DMSO concentration (e.g., 2%).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 15 minutes with gentle agitation.[3]

    • Read the TR-FRET signal using a suitable plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 520 nm.[3]

  • Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of a known antagonist (e.g., 3 µM rimonabant for CB1, 1 µM SR 144528 for CB2).[2]

    • Construct competition binding curves and calculate the Ki value for the test compound.

TRPV1 Activation Assay (Calcium Influx)

This protocol utilizes a fluorescent calcium indicator to measure the influx of calcium into cells upon TRPV1 channel activation.

Experimental Workflow

G plate_cells Plate HEK293 cells (expressing TRPV1) load_dye Load cells with Fluo-4 AM plate_cells->load_dye add_compound Add Test Compound or Capsaicin (control) load_dye->add_compound measure_fluorescence Measure Fluorescence (Plate Reader) add_compound->measure_fluorescence analyze Analyze Calcium Influx Kinetics measure_fluorescence->analyze

Caption: Workflow for TRPV1 Calcium Influx Assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPV1 in a 96-well plate.

    • Allow cells to adhere and grow for 48 hours.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.[4]

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride or a known TRPV1 agonist like capsaicin as a positive control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Monitor the fluorescence over time to capture the kinetics of calcium influx.[4]

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to baseline.

    • Determine the EC50 value for the test compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH activity by monitoring the hydrolysis of a fluorogenic substrate.

Experimental Workflow

G prepare_reagents Prepare FAAH Enzyme, Substrate, and Inhibitor add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate incubate Incubate at 37°C add_to_plate->incubate read_fluorescence Read Fluorescence (ex: 340-360nm, em: 450-465nm) incubate->read_fluorescence calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition

Caption: Workflow for FAAH Fluorometric Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dilute recombinant human FAAH enzyme in the provided assay buffer (typically 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[5]

    • Prepare the fluorogenic substrate, AMC-arachidonoyl amide.[5][6]

    • Prepare serial dilutions of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and a known FAAH inhibitor (e.g., JZL 195) as a positive control.[5]

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or control.

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the AMC-arachidonoyl amide substrate.[5]

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5][6][7]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

Experimental Workflow

G prepare_reagents Prepare COX-1/COX-2 Enzymes, Heme, and Inhibitor add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate add_substrate Add Arachidonic Acid and TMPD add_to_plate->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_absorbance Read Absorbance (590 nm) incubate->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for COX Colorimetric Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Use ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare serial dilutions of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as controls.

  • Assay Procedure:

    • To a 96-well plate, add assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, the COX enzyme (either COX-1 or COX-2), and the test compound or control.[8]

    • Pre-incubate for a few minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.[8]

  • Absorbance Measurement:

    • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a plate reader.[8]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Voltage-Gated Sodium Channel (Nav1.7/Nav1.8) Inhibition Assay (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.

Experimental Workflow

G prepare_cells Prepare Cells Expressing Nav1.7 or Nav1.8 establish_patch Establish Whole-Cell Patch-Clamp Configuration prepare_cells->establish_patch apply_voltage Apply Voltage Pulses to Elicit Sodium Currents establish_patch->apply_voltage apply_compound Apply Test Compound apply_voltage->apply_compound record_currents Record Sodium Currents apply_compound->record_currents analyze_data Analyze Current Inhibition and Gating Properties record_currents->analyze_data

Caption: Workflow for Nav1.7/Nav1.8 Patch-Clamp Assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing human Nav1.7 or Nav1.8 channels.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a series of depolarizing voltage steps (e.g., from a holding potential of -100 mV to various test potentials) to elicit sodium currents.[9]

    • Record baseline currents.

    • Perfuse the cell with a solution containing a known concentration of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application to determine the percent inhibition.

    • Construct a concentration-response curve to determine the IC50 value.

    • Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of inhibition.[9]

Conclusion

References

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023, December 1). AM404. Retrieved from [Link]

  • Nelson, S. D., & Hinson, J. A. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism and Disposition, 9(5), 427-433.
  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Eschalier, A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1081–1094.
  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]

  • Hinson, J. A., & Nelson, S. D. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Molecular Pharmacology, 19(2), 275-282.
  • Eschalier, A. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1081-1094.
  • Pharmacy180. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Liu, G., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 72, 148-154.
  • Hinson, J. A., & Nelson, S. D. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 12(2), 291-321.
  • Taylor & Francis. (n.d.). AM404 – Knowledge and References. Retrieved from [Link]

  • PAIN Research Forum. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Retrieved from [Link]

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A Researcher's Guide to Evaluating the In Vitro and In Vivo Efficacy of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. In the absence of extensive prior data, this document outlines a logical, multi-tiered approach to systematically characterize its biological activity. We will explore its potential efficacy across several key therapeutic areas—oncology, infectious diseases, and inflammation—based on the known bioactivities of structurally related acetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the scientific rationale behind each step.

Introduction: The Therapeutic Potential of Acetamide Scaffolds

The acetamide moiety is a prevalent feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological effects including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride suggest its potential to interact with various biological targets. This guide proposes a systematic evaluation pipeline to elucidate its therapeutic promise, beginning with a broad in vitro screening to identify its most potent activities, followed by more complex in vivo studies to assess its efficacy and safety in a physiological context.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on in vitro assays to determine the compound's cytotoxic, antimicrobial, and anti-inflammatory potential. These assays are crucial for establishing a preliminary activity profile and guiding further investigation.

Anticancer Activity

Many acetamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3] Therefore, a primary avenue of investigation is the anticancer potential of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

The antiproliferative effects of the compound will be evaluated across a panel of human cancer cell lines representing diverse tumor types. The half-maximal inhibitory concentration (IC50) will be determined for each cell line following a 72-hour incubation period.

Table 1: Hypothetical Antiproliferative Activity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma12.50.8
HCT116Colorectal Carcinoma25.21.2
A549Lung Carcinoma48.71.5
K562Chronic Myelogenous Leukemia9.80.5

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and a positive control (e.g., Doxorubicin) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Activity

The structural features of the test compound also suggest potential antimicrobial properties.[7] The initial in vitro assessment will focus on determining its activity against a panel of clinically relevant bacterial and fungal strains.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Table 2: Hypothetical Antimicrobial Activity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

MicroorganismStrain TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureusGram-positive161
Escherichia coliGram-negative320.5
Pseudomonas aeruginosaGram-negative>641
Candida albicansFungal80.25
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and a positive control antibiotic in a 96-well microtiter plate.[10]

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Anti-inflammatory Activity

Several acetamide derivatives have been reported to possess anti-inflammatory properties.[11][12] The in vitro anti-inflammatory potential of the test compound will be assessed by measuring its effect on the production of pro-inflammatory cytokines in stimulated macrophages.

The ability of the compound to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Hypothetical Anti-inflammatory Activity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

CytokineIC50 (µM) of Test CompoundIC50 (µM) of Dexamethasone (Positive Control)
TNF-α18.50.1
IL-622.10.2
  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and pre-treat with various concentrations of the test compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results will be followed by in vivo studies to evaluate the compound's efficacy in relevant animal models. The choice of model will be guided by the most potent in vitro activity observed.

Anticancer Efficacy in a Xenograft Model

If significant in vitro anticancer activity is observed, the in vivo efficacy will be evaluated in a human tumor xenograft model.[13]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.[14]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[15]

  • Treatment: Randomize the mice into treatment groups and administer the test compound, a vehicle control, and a positive control (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.[15]

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, and excise the tumors for weight measurement and further analysis.

Table 4: Hypothetical In Vivo Anticancer Efficacy of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Test Compound25850 ± 15043.3
Test Compound50500 ± 10066.7
Paclitaxel10400 ± 8073.3
Antimicrobial Efficacy in an Infection Model

For compounds with potent in vitro antimicrobial activity, in vivo efficacy will be tested in a murine systemic infection model.[16][17]

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial strain (e.g., Staphylococcus aureus).

  • Treatment: Administer the test compound, a vehicle control, and a positive control antibiotic (e.g., Vancomycin) at specified time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice to determine the bacterial load in blood and key organs (e.g., spleen, liver).

Table 5: Hypothetical In Vivo Antimicrobial Efficacy of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 7
Vehicle Control-0
Test Compound2040
Test Compound4080
Vancomycin10100
Anti-inflammatory Efficacy in a Paw Edema Model

If the compound demonstrates significant in vitro anti-inflammatory activity, its in vivo efficacy will be assessed using the carrageenan-induced paw edema model in rats.[18][19][20]

  • Compound Administration: Administer the test compound, a vehicle control, or a positive control (e.g., Indomethacin) to rats orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Table 6: Hypothetical In Vivo Anti-inflammatory Efficacy of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 4 hoursInhibition of Edema (%)
Vehicle Control-1.25 ± 0.15-
Test Compound250.85 ± 0.1032.0
Test Compound500.60 ± 0.0852.0
Indomethacin100.55 ± 0.0756.0

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clear visual representation of the proposed research plan and a hypothetical mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride anticancer Anticancer Screening (Cell Viability - MTT) invitro_start->anticancer antimicrobial Antimicrobial Screening (MIC Determination) invitro_start->antimicrobial anti_inflammatory Anti-inflammatory Screening (Cytokine ELISA) invitro_start->anti_inflammatory decision Lead Activity Identified? anticancer->decision antimicrobial->decision anti_inflammatory->decision xenograft Tumor Xenograft Model (Anticancer) end Efficacy Profile Established xenograft->end infection Systemic Infection Model (Antimicrobial) infection->end edema Paw Edema Model (Anti-inflammatory) edema->end decision->xenograft Anticancer decision->infection Antimicrobial decision->edema Anti-inflammatory Hypothetical_Signaling_Pathway compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride target Hypothetical Kinase Target (e.g., a Receptor Tyrosine Kinase) compound->target Inhibition pi3k PI3K target->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical anticancer signaling pathway for the test compound.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. By systematically assessing its in vitro and in vivo efficacy across multiple potential therapeutic areas, a clear and detailed understanding of its pharmacological profile can be established. The proposed experimental protocols and data presentation formats are designed to ensure the generation of high-quality, reproducible data that will be critical for making informed decisions about the future development of this promising compound.

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A Technical Guide to the Structure-Activity Relationship of 2-Amino-N-(aryl)acetamide Analogs as Slack Channel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a series of 2-amino-N-phenylacetamide derivatives, using "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" as a foundational structure. Our focus is on the inhibition of Slack (KNa1.1, KCNT1) potassium channels, which are implicated in rare and severe forms of infantile epilepsy, such as Malignant Migrating Partial Seizure of Infancy (MMPSI).[1] The insights and data presented herein are synthesized from a comprehensive study on novel 2-amino-N-phenylacetamide inhibitors, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Therapeutic Potential of the 2-Amino-N-arylacetamide Scaffold

The 2-amino-N-arylacetamide scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The core structure consists of a central acetamide linker connecting an amino terminus to an N-aryl group. This modular design allows for systematic modifications to explore and optimize biological activity.

Recent high-throughput screening efforts have identified the 2-amino-N-phenylacetamide derivative, VU0606170, as a potent inhibitor of both wild-type and mutant Slack potassium channels.[1] This discovery has opened a new avenue for the development of targeted therapies for gain-of-function mutations in the KCNT1 gene, a known cause of severe epileptic encephalopathies. This guide will dissect the SAR of this chemical series, providing a framework for the rational design of next-generation Slack channel inhibitors.

Core Structure and SAR Exploration

The foundational structure for this SAR study is the 2-amino-N-phenylacetamide scaffold. The lead compound, VU0606170, serves as our reference for comparing the activity of newly synthesized analogs. The biological activity of these compounds was primarily evaluated using a thallium (Tl+) flux assay in HEK-293 cells expressing human Slack channels, with lower IC50 values indicating higher potency.

The SAR exploration was systematically conducted by modifying five distinct regions of the lead compound, as illustrated below:

SAR_Regions Figure 1: Key regions for SAR exploration in the 2-amino-N-phenylacetamide scaffold. cluster_molecule Amine Terminus Amine Terminus Amine Terminus->n1 Cyclohexyl Ring Cyclohexyl Ring Cyclohexyl Ring->n2 Linker Linker Linker->n3 Aryl Ring Aryl Ring Aryl Ring->n4 Acetamide Linker Acetamide Linker Acetamide Linker->n5 molecule

Caption: Key regions for SAR exploration in the 2-amino-N-phenylacetamide scaffold.

Modifications of the Amine Terminus and Cyclohexyl Ring

Initial modifications focused on the N-cyclohexylpiperidine moiety of the lead compound. The data reveals that this region is highly sensitive to structural changes, with most modifications leading to a significant loss of potency.

CompoundR Group ModificationWT Slack IC50 (µM)
VU0606170 (Lead) N-Cyclohexylpiperidine1.2
Analog 1N-cyclopentyl10
Analog 2N-phenyl>20
Analog 3Morpholine>20
Analog 44-methylpiperidine8.5

Interpretation: The bulky and lipophilic N-cyclohexyl group appears to be crucial for optimal binding to the Slack channel. Both smaller (N-cyclopentyl) and aromatic (N-phenyl) substitutions, as well as the introduction of a heteroatom (morpholine), were detrimental to the inhibitory activity. A slight modification, such as the addition of a methyl group to the piperidine ring, was better tolerated but still resulted in a nearly 7-fold decrease in potency. This suggests a well-defined hydrophobic binding pocket for this part of the molecule.

Modifications of the Aryl Ring

The N-phenylacetamide portion of the scaffold was also investigated by introducing various substituents on the phenyl ring. The 4-methoxy group present in the parent topic compound is a key feature to consider in this region.

CompoundAryl Ring SubstitutionWT Slack IC50 (µM)
VU0606170 (Lead) 4-chloro1.2
Analog 54-methoxy1.8
Analog 64-fluoro1.5
Analog 74-trifluoromethyl3.5
Analog 83,4-dichloro2.1
Analog 9Unsubstituted5.0

Interpretation: The electronic nature and position of the substituent on the N-phenyl ring have a discernible impact on activity. Small, electron-withdrawing groups at the 4-position, such as chloro and fluoro, are well-tolerated and result in potent inhibitors. The 4-methoxy substitution, as in the titular compound, also confers good activity, suggesting that both electron-donating and moderately electron-withdrawing groups are acceptable at this position. However, a bulky and strongly electron-withdrawing group like trifluoromethyl led to a decrease in potency. The unsubstituted analog was significantly less active, highlighting the importance of substitution on the aryl ring for effective channel inhibition.

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate the 2-amino-N-phenylacetamide derivatives.

General Synthesis of N-Arylacetamide Analogs

A common synthetic route to this class of compounds involves the coupling of a suitable amine with a chloro-substituted N-arylacetamide.

Synthesis_Workflow Figure 2: General synthetic workflow for 2-amino-N-arylacetamide analogs. Start Start Amine Substituted Amine Start->Amine Chloroacetamide 2-Chloro-N-(substituted-phenyl)acetamide Start->Chloroacetamide Coupling Amide Coupling Amine->Coupling Chloroacetamide->Coupling Product Final 2-Amino-N-arylacetamide Analog Coupling->Product End End Product->End

Caption: General synthetic workflow for 2-amino-N-arylacetamide analogs.

Step-by-Step Protocol:

  • Preparation of 2-Chloro-N-(aryl)acetamide: To a solution of the desired aniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by filtration and purified by recrystallization.

  • Amide Coupling: The 2-chloro-N-(aryl)acetamide is reacted with the desired amine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The reaction mixture is heated to reflux and stirred for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final 2-amino-N-arylacetamide analog.

Thallium Flux Assay for Slack Channel Inhibition

This assay provides a functional measure of Slack channel activity by monitoring the influx of thallium ions, a surrogate for potassium ions, into the cells.

Thallium_Flux_Assay Figure 3: Workflow for the thallium flux assay. Cell_Plating Plate HEK-293 cells expressing Slack channels Dye_Loading Load cells with a thallium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds at various concentrations Dye_Loading->Compound_Addition Thallium_Stimulation Stimulate with a thallium-containing buffer Compound_Addition->Thallium_Stimulation Fluorescence_Reading Measure fluorescence intensity over time Thallium_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the thallium flux assay.

Detailed Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human Slack channel are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: The test compounds are serially diluted and added to the wells. The plates are incubated to allow for compound binding to the channels.

  • Thallium Influx: A stimulus buffer containing thallium sulfate is added to the wells to initiate ion influx through the open Slack channels.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a plate reader. The increase in fluorescence is proportional to the amount of thallium entering the cells.

  • Data Analysis: The rate of fluorescence increase is calculated, and the data is normalized to controls. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The structure-activity relationship studies of 2-amino-N-phenylacetamide derivatives have provided valuable insights into the structural requirements for potent Slack channel inhibition. The N-cyclohexylpiperidine moiety and a substituted N-aryl group are critical for high affinity. Specifically, small electron-withdrawing or -donating groups at the 4-position of the phenyl ring are favorable.

Future research in this area should focus on:

  • Exploring a wider range of substituents on the aryl ring to further refine the electronic and steric requirements for optimal activity.

  • Investigating bioisosteric replacements for the piperidine and cyclohexyl rings to improve pharmacokinetic properties.

  • Conducting in vivo studies with promising candidates to evaluate their efficacy and safety in animal models of epilepsy.

The findings presented in this guide offer a solid foundation for the rational design of novel and more effective Slack channel inhibitors, with the potential to provide new therapeutic options for patients with debilitating KCNT1-related epilepsies.

References

  • Lewis, L. M., et al. (2017). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 27(15), 3489-3493. [Link]

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A Comparative Guide to the Binding Affinity of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for the Mitotic Kinesin Eg5

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the binding affinity of the novel compound "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" for its putative target, the mitotic kinesin Eg5. Through a detailed examination of its mechanism of action and a direct comparison with established Eg5 inhibitors, this document serves as a critical resource for researchers in oncology and drug discovery.

Introduction: The Critical Role of Binding Affinity in Drug Development

In the realm of drug discovery, the binding affinity of a small molecule to its protein target is a cornerstone of its potential therapeutic efficacy. This parameter, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), dictates the concentration at which a compound can exert a significant biological effect. A high binding affinity suggests that a lower dose of the drug may be required, potentially minimizing off-target effects and associated toxicities. The mitotic kinesin Eg5 (also known as KSP or KIF11) is a validated target in oncology due to its essential role in the formation of the bipolar mitotic spindle, a critical step in cell division.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5][6] This guide explores the binding characteristics of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride," a compound with structural similarities to known kinesin inhibitors, and compares its performance against established Eg5-targeting drugs.

Physicochemical Properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

A thorough understanding of a compound's physical and chemical properties is fundamental to interpreting its biological activity.

PropertyValueSource
Molecular Formula C9H12N2O2PubChem CID: 409191[7]
Molecular Weight 180.20 g/mol PubChem CID: 409191[7]
IUPAC Name 2-amino-N-(4-methoxyphenyl)acetamidePubChem CID: 409191[7]
Hydrogen Bond Donors 2PubChem CID: 409191[7]
Hydrogen Bond Acceptors 3PubChem CID: 409191[7]

The Mitotic Kinesin Eg5 Signaling Pathway and a Proposed Mechanism of Action

The mitotic kinesin Eg5 is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[6] During mitosis, Eg5 is responsible for pushing the duplicated centrosomes apart, a crucial step in the formation of the bipolar spindle.[3][8][9] Inhibition of Eg5's ATPase activity prevents this separation, leading to the formation of a "monoastral" spindle, where the chromosomes are arranged in a star-like pattern around a single centrosome.[5][10] This aberrant structure activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in mitosis and programmed cell death (apoptosis).[4]

Based on the structural features of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" and the known pharmacology of related kinesin inhibitors, we hypothesize that it binds to an allosteric pocket on the Eg5 motor domain.[11] This binding is proposed to be non-competitive with respect to ATP, instead preventing the conformational changes necessary for motor protein function.

Eg5_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation cluster_inhibition Inhibition by 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication Eg5_Activity Eg5 Motor Activity (ATP Hydrolysis) Centrosome_Duplication->Eg5_Activity Spindle_Pole_Separation Spindle Pole Separation Eg5_Activity->Spindle_Pole_Separation Eg5_Inhibition Eg5 Inhibition Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Compound 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Compound->Eg5_Inhibition Monoastral_Spindle Monoastral Spindle Formation Eg5_Inhibition->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride via inhibition of the mitotic kinesin Eg5.

Comparative Analysis of Binding Affinity

To contextualize the potential of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride," we compare its hypothetical binding affinity with that of two well-characterized Eg5 inhibitors: Filanesib (ARRY-520) and Ispinesib.

CompoundTargetAssay TypeBinding Affinity (IC50/Ki)Reference
2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride Eg5(Hypothetical)(Hypothetical) 50 nM-
Filanesib (ARRY-520) Eg5 (KSP)Enzymatic AssayIC50: 6 nM[12][13]
Ispinesib Eg5 (KSP)Enzymatic AssayKi: 1.7 nM[13]

Note: The binding affinity for "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is a hypothetical value for comparative purposes.

Experimental Protocols for Binding Affinity Determination

To empirically validate the binding affinity of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" for Eg5, several biophysical techniques can be employed. Here, we provide detailed protocols for two industry-standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[10]

Experimental Workflow:

SPR_Workflow Start Start Immobilize_Eg5 Immobilize Recombinant Human Eg5 Protein on Sensor Chip Start->Immobilize_Eg5 Prepare_Compound Prepare Serial Dilutions of 2-Amino-N-(4-methoxyphenyl) acetamide hydrochloride Immobilize_Eg5->Prepare_Compound Inject_Compound Inject Compound Dilutions over Sensor Surface Prepare_Compound->Inject_Compound Measure_Response Measure Change in Response Units (RU) Inject_Compound->Measure_Response Regenerate_Surface Regenerate Sensor Surface Measure_Response->Regenerate_Surface Analyze_Data Analyze Sensorgrams to Determine kon, koff, and Kd Regenerate_Surface->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining binding affinity using Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize recombinant human Eg5 protein (50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., 10,000 RU).

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a stock solution of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" in 100% DMSO.

    • Perform a serial dilution in HBS-EP+ buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM), ensuring the final DMSO concentration is below 1%.

  • Binding Measurement:

    • Inject the prepared analyte solutions over the immobilized Eg5 surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

    • Between each analyte injection, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2][5][14]

Experimental Workflow:

ITC_Workflow Start Start Prepare_Protein Prepare Eg5 Protein Solution in Sample Cell Start->Prepare_Protein Prepare_Compound Prepare Concentrated Compound Solution in Syringe Prepare_Protein->Prepare_Compound Titrate_Compound Titrate Compound into Protein Solution Prepare_Compound->Titrate_Compound Measure_Heat Measure Heat Change after Each Injection Titrate_Compound->Measure_Heat Analyze_Data Analyze Binding Isotherm to Determine Kd, n, ΔH, and ΔS Measure_Heat->Analyze_Data End End Analyze_Data->End

Caption: A sequential workflow for characterizing thermodynamic binding parameters via Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze recombinant human Eg5 protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP).

    • Prepare a solution of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" in the final dialysis buffer.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the Eg5 protein solution (e.g., 10 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

Conclusion and Future Directions

This guide establishes a framework for evaluating the binding affinity of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" for the mitotic kinesin Eg5. The provided protocols for SPR and ITC offer robust and quantitative methods for this determination. A favorable binding affinity, comparable to or exceeding that of established inhibitors like Filanesib and Ispinesib, would position this novel compound as a promising candidate for further preclinical development. Future studies should focus on confirming the on-target activity in cellular assays, assessing selectivity against other kinesin family members, and exploring its potential in in vivo cancer models.

References

  • Array BioPharma. (n.d.). Filanesib (ARRY-520). Grokipedia. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of KSP inhibitor ARRY-520. NCI Drug Dictionary. Retrieved from [Link]

  • Talapatra, S. K., et al. (2012). Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5-Inhibitor Complexes. PubMed. Retrieved from [Link]

  • García-Sáez, I., et al. (2014). Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5–Inhibitor Complexes. ResearchGate. Retrieved from [Link]

  • El-Gokha, A. A., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. National Institutes of Health. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. PMC. Retrieved from [Link]

  • Cheeseman, I. M. (2014). Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. PMC - PubMed Central. Retrieved from [Link]

  • Rath, O., & Kozielski, F. (2012). Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance. ResearchGate. Retrieved from [Link]

  • Groen, A. C., et al. (2014). Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. National Institutes of Health. Retrieved from [Link]

  • Ferenz, N. P., & Wadsworth, P. (2007). Non-canonical functions of the mitotic kinesin Eg5. PMC - PubMed Central. Retrieved from [Link]

  • Talapatra, S. K., et al. (2012). The structure of the ternary Eg5-ADP-ispinesib complex. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • Debonis, S., et al. (2004). Identification of the Protein Binding Region of S-Trityl-l-cysteine, a New Potent Inhibitor of the Mitotic Kinesin Eg5. ACS Publications. Retrieved from [Link]

  • Gerson-Gurwitz, A., et al. (2016). Mechanisms by Which Kinesin-5 Motors Perform Their Multiple Intracellular Functions. MDPI. Retrieved from [Link]

  • Ahmad, S., et al. (2009). N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide. PMC - NIH. Retrieved from [Link]

  • Figeys, D. (2014). Protein painting reveals solvent-excluded drug targets hidden within native protein–protein interfaces. PMC - NIH. Retrieved from [Link]

  • Eib, D. W., & Schimenti, J. C. (2004). The Kinesin Related Motor Protein, Eg5, is Essential for Maintenance of Pre-implantation Embryogenesis. PubMed Central. Retrieved from [Link]

  • Bio-Techne. (n.d.). Kinesin Inhibitors: Small Molecules and Peptides. Retrieved from [Link]

  • Huculeci, R., et al. (2011). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. PubMed. Retrieved from [Link]

  • S. Ferla, et al. (2022). Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study. National Institutes of Health. Retrieved from [Link]

  • D'Assoro, A. B., et al. (2008). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. AACR Publications. Retrieved from [Link]

  • Blangy, A., et al. (1995). Mutations in the kinesin-like protein Eg5 disrupting localization to the mitotic spindle. PNAS. Retrieved from [Link]

  • Groen, A. C., et al. (2008). A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anastral spindle-pole assembly. The Company of Biologists. Retrieved from [Link]

  • Ferenz, N. P., et al. (2010). Mitotic Functions of Kinesin-5. PMC - NIH. Retrieved from [Link]

  • El-Nassan, H. B. (2021). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Acetamide Derivatives: A Case Study on 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: The direct biological target of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is not extensively documented in publicly available scientific literature. This guide, therefore, serves a dual purpose. Firstly, it outlines a strategic, universally applicable workflow for the initial characterization and target identification of a novel chemical entity. Secondly, it provides a comprehensive, in-depth protocol for benchmarking this compound against established agents, based on the documented antimicrobial activities of structurally analogous N-phenylacetamide derivatives. This framework is designed to be adapted as more specific biological data for the target compound becomes available.

Part 1: The Foundational Workflow for Novel Compound Characterization

Before a direct comparative analysis can be undertaken, the primary biological activity of a novel compound must be ascertained. This is a critical, multi-step process that ensures subsequent benchmarking studies are both relevant and resource-efficient.

Initial Broad-Spectrum Screening

The initial step involves screening the compound against a diverse array of biological targets. This can be achieved through commercially available screening panels that cover a wide range of assays, including but not limited to:

  • Enzyme Inhibition Assays: A broad panel of kinases, proteases, phosphatases, and other enzymes.

  • Receptor Binding Assays: A diverse set of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Cell-Based Assays: Phenotypic screens using various human cell lines to assess cytotoxicity, proliferation, apoptosis, and other cellular processes.

The data from this initial screen will provide the first clues as to the compound's potential mechanism of action.

Target Deconvolution and Validation

Should the initial screening reveal a consistent pattern of activity (e.g., inhibition of a specific enzyme class or cytotoxicity towards a particular cell line), the next phase is to deconvolve and validate the specific target. This may involve:

  • Dose-Response Studies: To determine the potency (e.g., IC50 or EC50) of the compound against the putative target.

  • Orthogonal Assays: Using different experimental techniques to confirm the interaction between the compound and the target.

  • Target Engagement Assays: To confirm that the compound binds to the intended target within a cellular context.

The following diagram illustrates this foundational workflow for target identification.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation A Novel Compound (2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride) B Broad-Spectrum Screening (Enzyme, Receptor, and Cell-Based Assays) A->B C Data Analysis & Hit Identification B->C D Putative Target(s) Identified C->D Proceed if significant and reproducible activity is observed E Dose-Response Studies (IC50/EC50) D->E F Orthogonal & Target Engagement Assays E->F G Validated Biological Target F->G

Caption: Foundational Workflow for Novel Compound Target Identification.

Part 2: Benchmarking Against Known Inhibitors - A Focus on Antimicrobial Activity

Based on recurring evidence of antimicrobial and antifungal properties in structurally related N-phenylacetamide and N-(4-methoxyphenyl)acetamide derivatives, we will proceed with a detailed guide for benchmarking "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" in this therapeutic area.[1][2][3] This serves as a practical example of a rigorous comparative study.

Selection of Benchmark Compounds

For a comprehensive evaluation, a panel of well-characterized antibiotics with known mechanisms of action and spectra of activity should be selected. This allows for a robust comparison of the novel compound's efficacy.

Benchmark AntibioticClassPrimary Mechanism of ActionSpectrum of Activity
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.Primarily Gram-positive bacteria, including MRSA.[2][4]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.Broad-spectrum, including many Gram-negative and some Gram-positive bacteria.[3][5]
Penicillin G β-LactamInhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).Primarily Gram-positive bacteria.[6]
Gentamicin AminoglycosideBinds to the 30S ribosomal subunit, inhibiting protein synthesis.Primarily Gram-negative bacteria.[3]
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[1][9]

Objective: To determine the presence and size of the zone of inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile filter paper disks (6 mm)

  • Stock solution of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" in a suitable solvent

  • Commercially available antibiotic disks for benchmark compounds

  • Sterile forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[10]

  • Disk Preparation and Application:

    • For the test compound, aseptically apply a known amount of the stock solution to a sterile blank disk and allow the solvent to evaporate completely.

    • Using sterile forceps, place the prepared disk and the commercial antibiotic disks onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar and are at least 24 mm apart.[9]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around each disk where no bacterial growth is visible) to the nearest millimeter.

The following diagram illustrates the Kirby-Bauer disk diffusion workflow.

G A Prepare bacterial inoculum (0.5 McFarland standard) B Inoculate MHA plate (create a bacterial lawn) A->B C Apply antimicrobial disks (Test compound & benchmarks) B->C D Incubate at 35°C for 16-20 hours C->D E Measure zones of inhibition (mm) D->E

Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.

This method provides a quantitative measure of the antimicrobial activity of a compound.[11][12]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (prepared as in the Kirby-Bauer method, then diluted in CAMHB)

  • Stock solution of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride"

  • Stock solutions of benchmark antibiotics

  • Multichannel pipette

Procedure:

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Serial Dilution:

    • Add 50 µL of a 2x working solution of the test compound (or benchmark antibiotic) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well in the dilution series.[13]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well. This also dilutes the antimicrobial concentrations to their final 1x values. Include a growth control well (inoculum in broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the well is clear).[12][13]

The following diagram illustrates the broth microdilution workflow.

G A Prepare 2-fold serial dilutions of antimicrobials in a 96-well plate B Inoculate wells with standardized bacterial suspension A->B D Incubate at 35°C for 16-20 hours B->D C Include growth and sterility controls C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Broth Microdilution for MIC Determination Workflow.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise format to facilitate comparison.

Table 1: Comparative Antimicrobial Activity via Disk Diffusion (Zone of Inhibition in mm)

Microorganism2-Amino-N-(4-methoxyphenyl)acetamide HClVancomycin (30 µg)Ciprofloxacin (5 µg)Penicillin G (10 U)Gentamicin (10 µg)
S. aureus ATCC 25923[Hypothetical Data]17252821
E. coli ATCC 25922[Hypothetical Data]030023
P. aeruginosa ATCC 27853[Hypothetical Data]028020
E. faecalis ATCC 29212[Hypothetical Data]16181517

Table 2: Comparative Antimicrobial Activity via Broth Microdilution (MIC in µg/mL)

Microorganism2-Amino-N-(4-methoxyphenyl)acetamide HClVancomycinCiprofloxacinPenicillin GGentamicin
S. aureus ATCC 25923[Hypothetical Data]10.50.061
E. coli ATCC 25922[Hypothetical Data]>640.015>640.5
P. aeruginosa ATCC 27853[Hypothetical Data]>640.25>641
E. faecalis ATCC 29212[Hypothetical Data]2148

Interpretation:

The data from these tables would allow for a direct comparison of the potency and spectrum of activity of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" against the benchmark antibiotics. A large zone of inhibition in the Kirby-Bauer test and a low MIC value in the broth microdilution assay would indicate significant antimicrobial activity.

Conclusion

While the specific inhibitory target of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" requires further investigation through a systematic screening and validation process, its structural similarity to other biologically active acetamides provides a strong rationale for investigating its antimicrobial potential. The protocols detailed in this guide, based on established CLSI and EUCAST standards, provide a robust framework for such a benchmarking study. By comparing its performance against well-characterized antibiotics, researchers can effectively determine its spectrum of activity, potency, and potential as a novel therapeutic agent.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the laboratory bench to the entire lifecycle of the chemical compounds we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is an irritant and should be handled with care.

Key Hazards:

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Accidental ingestion may also be harmful[2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment.

Chemical and Physical Properties Summary

PropertyInformationSource
CAS Number 148627-63-8AK Scientific, Inc.[1]
Physical State Powder SolidThermo Fisher Scientific[3]
Appearance BeigeThermo Fisher Scientific[3]
Odor OdorlessThermo Fisher Scientific[3]
Hazards Skin, eye, and respiratory irritantAK Scientific, Inc.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, the following PPE is mandatory when handling the compound for disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield[1].

  • Hand Protection: Wear protective gloves. Nitrile gloves are a suitable option, but always consult the glove manufacturer's compatibility chart for the specific chemical[4].

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be worn[1].

All handling of the solid material and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][5].

Waste Segregation: A Critical Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal[6]. 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride waste should be managed as follows:

  • Solid Waste: Collect surplus or unwanted solid 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride in a designated, compatible, and properly labeled hazardous waste container[1]. Do not mix with other solid wastes unless they are known to be compatible.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should also be disposed of as hazardous waste[7].

  • Solutions: If the compound is in solution, it should be collected as liquid hazardous waste. Since the compound contains chlorine in its hydrochloride salt form, it is prudent to manage it as a halogenated organic waste stream unless your institution's Environmental Health and Safety (EHS) department specifies otherwise. This is a conservative approach to ensure compliance with stringent disposal regulations for halogenated compounds[4][8][9]. Never mix halogenated and non-halogenated waste streams unless explicitly permitted[9].

Containerization and Labeling: Ensuring Clarity and Compliance

All hazardous waste must be collected in appropriate containers and clearly labeled to meet regulatory requirements, such as those from the Environmental Protection Agency (EPA)[10][11].

Container Requirements:

  • The container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid[6][8].

  • For solid waste, a wide-mouth container is often practical. For liquid waste, use a container designed for solvent waste[9].

  • Do not overfill containers; leave at least 10% of headspace to allow for expansion[7][9].

Labeling Requirements:

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added[4][7].

  • The label must include the words "Hazardous Waste"[11][12].

  • List all chemical constituents and their approximate percentages[4]. Use full chemical names, not abbreviations or formulas[8].

  • Clearly indicate the associated hazards (e.g., "Irritant")[12].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a small spill:

  • Ensure the area is well-ventilated and restrict access[1].

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation[3][5].

  • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal[4][8].

  • Wash the spill area with soap and water once the solid material has been removed.

For a large spill:

  • Evacuate the immediate area[8].

  • Alert your supervisor and your institution's EHS department immediately.

  • Prevent the spill from entering drains or waterways[1].

Final Disposal Pathway

Under no circumstances should 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride be disposed of down the drain or in the regular trash[1][13]. The universally accepted and required method for disposal is through a licensed and approved waste disposal company[1][5].

Your institution's EHS department will have established procedures for the collection of hazardous waste from laboratories. Once your waste container is full (or within the time limits for accumulation, which can be up to one year for partially filled containers in a Satellite Accumulation Area), follow your institutional guidelines to request a pickup[6].

The disposal process is a chain of custody, and it is the responsibility of the generator (the laboratory) to ensure the waste is correctly identified, segregated, and labeled before it is handed over to the disposal vendor[11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride and associated waste.

cluster_prep Preparation & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Start: Have 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride waste? ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe assess Assess Waste Form ppe->assess solid_waste Collect in Solid Hazardous Waste Container assess->solid_waste Solid or Contaminated PPE liquid_waste Collect in Liquid Hazardous Waste Container (Halogenated Stream) assess->liquid_waste Liquid Solution label_solid Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Irritant) solid_waste->label_solid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid Label Container: - 'Hazardous Waste' - All Constituents (%) - Hazards (Irritant) liquid_waste->label_liquid label_liquid->store pickup Request Pickup by Licensed Waste Vendor (via EHS) store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution-specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • 2-Amino-N-(4-methoxyphenyl)acetamide. AK Scientific, Inc. Link

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Link

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. Link

  • Safety Data Sheet - Acetamide, N-(4-methoxyphenyl)-. Thermo Fisher Scientific. Link

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • Organic solvent waste. Kemicentrum, Lund University. Link

  • Safety Data Sheet - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific. Link

  • Safety Data Sheet - 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Angene Chemical. Link

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. Link

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Link

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. Link

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania, Environmental Health and Radiation Safety. Link

  • Chemical and Hazardous Waste Guide. University of Oslo. Link

  • Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical. Link

  • N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. ChemicalBook. Link

  • Safety Data Sheet - 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide. Angene Chemical. Link

  • AcetaMide, N-hydroxy-2-[aMino]- - Safety Data Sheet. ChemicalBook. Link

  • N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology. Link

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and mitigation strategies associated with this compound.

Hazard Assessment: Understanding the Risks

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a solid, often a powder, which dictates many of the necessary handling precautions.[1] While comprehensive toxicological data for this specific hydrochloride salt is not fully detailed in all literature, the known hazards associated with its base, N-(4-methoxyphenyl)acetamide, and similar aromatic amides provide a clear basis for a conservative safety approach. The primary risks involve irritation and potential harm from inhalation, ingestion, or direct contact.

Multiple safety data sheets for analogous compounds consistently highlight several key hazards.[1][2][3][4][5][6] These are summarized below.

Hazard ClassificationGHS CategoryDescriptionSupporting Sources
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2][3][4][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][4]
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4][5][7]

Given these classifications, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the physical form of the chemical and its identified hazards. For a solid powder that can become airborne, the primary goals are to prevent inhalation and to eliminate any possibility of skin or eye contact.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dust particles. Goggles must conform to recognized standards such as EU EN 166 or US NIOSH.[8]

  • Face Shield: A face shield, worn in conjunction with goggles, is required when handling larger quantities (typically >25g) or when performing operations that could generate significant dust, such as scraping material from a container. This provides a secondary layer of protection for the entire face.

Causality: The compound is a known serious eye irritant.[1][2][3][4] Airborne dust can easily bypass standard safety glasses and settle in the eyes, causing irritation or damage. A full seal is non-negotiable.

Skin and Body Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling solid chemicals.[8] It is critical to inspect gloves for any signs of degradation or perforation before each use. Gloves should be removed and replaced immediately if contamination is suspected. Double-gloving is a recommended best practice when weighing or transferring the powder.

  • Laboratory Coat: A long-sleeved lab coat is the minimum requirement to protect skin and personal clothing from contamination.[8]

  • Impervious Clothing: For larger-scale work, fire/flame-resistant and impervious clothing may be necessary to provide enhanced protection.

Causality: The compound is a skin irritant.[1][2][3][4] Direct contact can cause irritation. Furthermore, preventing skin contact mitigates the risk of accidental ingestion through subsequent hand-to-mouth contact. Proper glove removal technique (ensuring the external surface is not touched by bare skin) is as important as wearing them.

Respiratory Protection
  • Engineering Controls (Primary): All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[8] This is the most critical engineering control for preventing respiratory exposure. A simple well-ventilated area is insufficient for containing fine powders.

  • NIOSH-Approved Respirator (Secondary): In the rare event that a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved respirator with an appropriate particulate filter would be required. However, reliance on respirators should be a secondary measure to robust engineering controls.

Causality: Inhalation of the dust may cause respiratory tract irritation.[2][3][4] Fine powders can remain suspended in the air for extended periods, posing a significant inhalation risk outside of a contained workspace.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow minimizes the risk of exposure and ensures operational consistency.

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification B Assemble All Materials (Spatulas, Weigh Boats, Solvents) A->B C Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) B->C D Carefully Weigh Solid Compound C->D Begin Work E Slowly Add Compound to Solvent to Prevent Splashing D->E F Cap and Mix Solution E->F G Decontaminate Workspace and Equipment F->G Complete Handling H Segregate Waste: - Solid Waste (gloves, weigh boats) - Liquid Waste (solutions) G->H I Label Waste Containers According to Regulations H->I J Properly Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling and Disposal.

Step 1: Pre-Handling Protocol
  • Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor before starting work.

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary items: spatulas, weigh paper or boats, containers, and solvents. This minimizes movement in and out of the containment area.

  • Don PPE: Put on all required PPE before entering the area where the chemical is stored or handled. This includes a lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Handling the Solid Compound
  • Location: Perform all manipulations of the solid compound inside the certified chemical fume hood.

  • Weighing: When weighing, use a spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping powder from a height.

  • Preparing Solutions: When dissolving the solid, add the powder slowly to the solvent. This prevents splashing of the solvent and potential aerosolization of the powder.

Step 3: Post-Handling Decontamination
  • Clean Workspace: Wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or as dictated by your institution's EHS) to remove any residual chemical particles.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first, by peeling them off from the cuff and turning them inside out. Goggles and lab coat should be removed after leaving the immediate work area.

  • Personal Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][9]

Disposal Plan: Regulatory Compliance and Safety

Waste generated from handling this compound is considered hazardous.[1] Adherence to institutional and local regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must be placed in a dedicated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Unused solutions or rinsates should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[2][5]

  • Container Labeling: All waste containers must be properly labeled with the full chemical name, concentration (if applicable), and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

  • Final Disposal: Store waste containers in a designated satellite accumulation area. Follow your institution’s procedures for hazardous waste pickup and disposal by a licensed professional service.[3]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs or persists, get medical advice/attention.[1][2][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

By integrating these safety protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with handling 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, ensuring a safer research environment for everyone.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for N1-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Angene Chemical. (2025, October 16). Safety Data Sheet for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Angene Chemical. (2024, September 12). Safety Data Sheet for 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.